N6-Dimethyldeoxyadenosine
描述
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属性
分子式 |
C12H17N5O3 |
|---|---|
分子量 |
279.30 g/mol |
IUPAC 名称 |
(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3/t7?,8-,9-/m1/s1 |
InChI 键 |
VTQCBUANIGZYLF-CFCGPWAMSA-N |
手性 SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
产品来源 |
United States |
Foundational & Exploratory
The Biological Function of N6-Methyladenine in Mammalian DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-methyladenine (6mA or m6dA) is a DNA modification historically well-characterized in prokaryotes. However, recent advancements in sensitive detection methodologies have unveiled its presence and dynamic regulation in mammalian genomes, sparking significant interest in its potential as an epigenetic regulator. This technical guide provides a comprehensive overview of the biological functions of 6mA in mammals, with a particular focus on its roles in gene expression, mitochondrial function, and complex physiological processes. We delve into the enzymatic machinery responsible for its deposition and removal, present quantitative data on its abundance, and provide detailed protocols for its detection and mapping. Furthermore, this guide illustrates key signaling pathways involving 6mA, offering a valuable resource for researchers and professionals in drug development seeking to explore this emerging field of epigenetics. While the term N6,N6-Dimethyldeoxyadenosine is recognized, particularly in the context of RNA modifications, the predominant focus of current mammalian DNA research, and therefore this guide, is on the monomethylated form, N6-methyldeoxyadenosine (6mA).
Introduction to N6-Methyldeoxyadenosine (6mA) in Mammals
Once thought to be largely absent from mammalian DNA, N6-methyldeoxyadenosine (6mA) is now recognized as a legitimate, albeit low-abundance, epigenetic mark.[1] Its discovery has challenged the long-held dogma that DNA methylation in mammals is restricted to cytosine residues. Present in both nuclear and mitochondrial DNA (mtDNA), 6mA has been implicated in a variety of biological processes, from the regulation of gene expression and transposon activity to stress responses and the development of diseases such as cancer.[2][3] The levels of 6mA are dynamically regulated and vary across different tissues and developmental stages.[1]
A related modification, N6,N6-dimethyladenosine (m6,6A), has been identified in mammalian transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in ribosome biogenesis and the initiation of protein synthesis.[4][5] However, its presence and function in mammalian DNA remain largely unexplored. This guide will primarily focus on the biological functions of 6mA in mammalian DNA.
Biological Functions of 6mA in Mammals
Regulation of Gene Expression
The position of 6mA within the genome appears to be a key determinant of its effect on gene expression. In some contexts, 6mA is associated with actively transcribed genes, particularly when located around transcription start sites (TSS).[3] Conversely, in other instances, it is found in heterochromatic regions and is linked to transcriptional silencing. This suggests a complex regulatory role that is likely dependent on the genomic context and the interplay with other epigenetic modifications.
Mitochondrial DNA Regulation
A significant discovery has been the enrichment of 6mA in mitochondrial DNA (mtDNA) compared to nuclear DNA.[6] In mtDNA, 6mA plays a crucial role in regulating mitochondrial gene expression and replication. The methyltransferase METTL4 has been identified as a key enzyme responsible for mtDNA 6mA methylation, and its activity has been shown to attenuate mtDNA transcription and reduce mtDNA copy number.[7] This has significant implications for cellular metabolism and diseases associated with mitochondrial dysfunction.
Role in Development and Disease
The dynamic nature of 6mA levels during development suggests a role in cellular differentiation. For instance, the demethylase ALKBH1 has been shown to promote adipogenic differentiation by removing 6mA from key regulatory genes.[2] Dysregulation of 6mA homeostasis has also been linked to various diseases. In some cancers, global 6mA levels are altered, and the enzymes that regulate 6mA have been implicated as potential oncogenes or tumor suppressors.[3]
Function in the Nervous System
Emerging evidence points to a role for 6mA in the central nervous system. Notably, the deposition of 6mA in the prefrontal cortex, mediated by the methyltransferase N6AMT1, has been shown to be required for fear extinction memory.[8] This process involves the regulation of activity-induced gene expression, highlighting a potential role for 6mA in neuronal plasticity and memory formation.
Quantitative Analysis of 6mA Abundance
The abundance of 6mA in mammalian genomes is significantly lower than that of 5-methylcytosine, necessitating highly sensitive detection methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification. The following tables summarize reported 6mA levels in various human and mouse tissues and cell lines.
Table 1: N6-methyldeoxyadenosine (6mA) Levels in Human Tissues and Cell Lines
| Tissue/Cell Line | 6mA Level (ppm) | Reference(s) |
| HEK293T | ~1-3 | [1] |
| HeLa | ~1-3 | [1] |
| Jurkat-T | 2.3 | [1] |
| HepG2 (whole cell DNA) | 0.3 | [1] |
| HepG2 (mtDNA) | 400 | [1][6] |
| MDA-MB-231 (whole cell DNA) | ~2 | [1] |
| MDA-MB-231 (mtDNA) | ~130 | [1] |
| Glioblastoma Stem Cells | ~1000 | [3] |
| Normal Astrocytes | ~5 | [3] |
| Testis | 4-7 | [3] |
| Liver | Not Detected | [3] |
| Brain | Not Detected | [3] |
Table 2: N6-methyldeoxyadenosine (6mA) Levels in Mouse Tissues and Cell Lines
| Tissue/Cell Line | 6mA Level (ppm) | Reference(s) |
| TT2 ES Cells (whole genome) | 6-7 | [1] |
| TT2 ES Cells (H2A.X regions) | 25-30 | [1] |
| Embryonic Stem Cells (ESCs) | 1.0-8.6 | [1] |
| Brain | 1.9-3.8 | [1] |
| Kidney | 1.9-3.8 | [1] |
| Thymus | 1.9-3.8 | [1] |
| Cortical Neurons | 15-50 | [1] |
| Liver | ~1-5 | [1] |
| Spleen | ~1-5 | [1] |
| Testis | ~1-5 | [1] |
| Primary Fibroblast (whole cell DNA) | ~2 | [1] |
| Primary Fibroblast (mtDNA) | ~18 | [1] |
| Glioblastoma Cells | Detectable | [3] |
(ppm = parts per million, i.e., 6mA sites per million deoxyadenosines)
Key Signaling Pathways Involving 6mA
ALKBH1-Mediated Regulation of HIF-1 Signaling in Adipogenesis
The demethylase ALKBH1 plays a crucial role in adipogenesis by regulating the hypoxia-inducible factor 1 (HIF-1) signaling pathway. ALKBH1 removes 6mA marks from the HIF-1α and GYS1 genes, leading to their increased expression and subsequent promotion of adipogenic differentiation.[2][9]
METTL4-Mediated Regulation of Mitochondrial Respiration
The methyltransferase METTL4 is predominantly localized in mitochondria and is responsible for 6mA deposition in mtDNA. Elevated METTL4 expression leads to increased 6mA levels in mtDNA, which in turn suppresses the transcription of the mitochondrially encoded gene MT-ATP6.[7] This impairs the function of ATP synthase (Complex V) in the electron transport chain, leading to mitochondrial dysfunction.
Experimental Protocols for 6mA Analysis
Quantification of Global 6mA Levels by LC-MS/MS
This protocol outlines the key steps for the highly sensitive and accurate quantification of 6mA in genomic DNA.
1. Genomic DNA Isolation and Purification:
-
Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit.
-
Crucially, ensure complete removal of RNA by treating the DNA sample with RNase A and RNase T1.
-
Purify the DNA to remove any contaminants that may interfere with downstream enzymatic digestion or mass spectrometry analysis.
2. Enzymatic Digestion of gDNA to Nucleosides:
-
Digest 1-2 µg of purified gDNA to single nucleosides using a commercial nucleoside digestion mix or a combination of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[10]
-
A typical reaction involves incubating the DNA with the enzyme cocktail in the recommended buffer at 37°C for 2-3 hours.[10]
3. Sample Preparation for LC-MS/MS:
-
After digestion, dilute the sample with ultra-pure water.
-
Filter the digested sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC vial.[10]
4. LC-MS/MS Analysis:
-
Separate the nucleosides using ultra-high performance liquid chromatography (UHPLC) with a C18 reverse-phase column.
-
Perform detection and quantification using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[10]
-
Monitor the specific mass transitions for deoxyadenosine (dA) and N6-methyldeoxyadenosine (6mA).
5. Data Analysis:
-
Generate a standard curve using known concentrations of dA and 6mA standards.
-
Calculate the amount of dA and 6mA in the sample based on the peak areas from the chromatogram and the standard curve.
-
Express the 6mA level as a ratio of 6mA to dA (6mA/dA) or in parts per million (ppm).
Genome-wide Mapping of 6mA at Single-Nucleotide Resolution
Two key methods for high-resolution mapping of 6mA are 6mACE-seq and DR-6mA-seq.
5.2.1. 6mA Cross-linking Exonuclease Sequencing (6mACE-seq)
This antibody-based method provides single-nucleotide resolution mapping of 6mA.[11]
1. DNA Fragmentation and End-Repair:
-
Fragment genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.
-
Perform end-repair and A-tailing of the DNA fragments.
-
Ligate sequencing adapters to the prepared DNA fragments.
2. Immunoprecipitation and Cross-linking:
-
Incubate the adapter-ligated DNA with a specific anti-6mA antibody.
-
Cross-link the antibody to the 6mA-containing DNA fragments using UV light.
3. Exonuclease Treatment:
-
Treat the DNA-antibody complexes with a 5' to 3' exonuclease. The cross-linked antibody protects the 6mA site and a short flanking region from digestion.
4. Library Preparation and Sequencing:
-
Reverse the cross-linking and purify the protected DNA fragments.
-
Amplify the resulting library by PCR.
-
Perform high-throughput sequencing. The start sites of the sequencing reads correspond to the positions of 6mA.
5.2.2. Direct-Read 6mA Sequencing (DR-6mA-seq)
This is an antibody-independent method that relies on the induction of mutations at 6mA sites.[6]
1. DNA Fragmentation and Denaturation:
-
Shear genomic DNA into short single-stranded fragments.
2. FTO-mediated Demethylation (Control):
-
Treat a portion of the DNA with the FTO demethylase to serve as a negative control, removing 6mA modifications.
3. Primer Extension with a Low-Fidelity Polymerase:
-
Use a non-high-fidelity DNA polymerase (e.g., Bst 2.0) for primer extension. This polymerase has a higher misincorporation rate when encountering a 6mA base.
4. Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the treated and untreated DNA samples.
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify sites with a significantly higher mutation rate in the untreated sample compared to the FTO-treated control. These sites represent 6mA modifications.
Future Perspectives
The field of mammalian 6mA epigenetics is still in its nascent stages, with many questions remaining to be answered. Future research will likely focus on:
-
Identifying 6mA "readers": Elucidating the proteins that specifically recognize and bind to 6mA will be crucial for understanding its downstream effects.
-
Expanding the catalog of 6mA regulators: Discovering additional methyltransferases and demethylases will provide a more complete picture of 6mA's dynamic regulation.
-
Investigating the role of 6mA in a wider range of biological processes and diseases: Exploring the involvement of 6mA in areas such as immunology, neurodegeneration, and aging will be of significant interest.
-
Developing novel therapeutic strategies: Targeting the enzymes that regulate 6mA could offer new avenues for the treatment of various diseases, including cancer and metabolic disorders.
The continued development of sensitive and high-resolution detection methods will be paramount to advancing our understanding of this intriguing epigenetic mark and its role in mammalian biology and disease.
References
- 1. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. METTL4-Mediated Mitochondrial DNA N6-Methyldeoxyadenosine Promoting Macrophage Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALKBH1 promotes HIF-1α-mediated glycolysis by inhibiting N-glycosylation of LAMP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-nucleotide-resolution sequencing of human N6-methyldeoxyadenosine reveals strand-asymmetric clusters associated with SSBP1 on the mitochondrial genome - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of N6-Dimethyldeoxyadenosine (d2A) in Eukaryotic Genomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of epigenetics has been predominantly characterized by the study of 5-methylcytosine (5mC). However, the discovery of N6-methyldeoxyadenosine (also known as N6-methyladenine or 6mA) in the DNA of various eukaryotes, from unicellular organisms to mammals, has unveiled a new layer of gene regulation. Initially recognized as a prevalent modification in prokaryotes, the existence and functional significance of 6mA in higher organisms were long debated. With the advent of highly sensitive detection technologies, the presence of 6mA in eukaryotic genomes is now more widely accepted, although its abundance is notably lower than in prokaryotes. This technical guide provides an in-depth overview of the discovery of 6mA in eukaryotes, focusing on the core methodologies for its detection and quantification, a summary of its known abundance, and an exploration of its emerging roles in gene regulation and cellular processes.
Quantitative Analysis of N6-Dimethyldeoxyadenosine
The quantification of 6mA in eukaryotic genomes has been a significant challenge due to its low abundance in many species. However, advancements in mass spectrometry have enabled the sensitive and accurate measurement of this epigenetic mark. The following table summarizes the reported levels of 6mA across a range of eukaryotic organisms and cell types.
| Species/Cell Line | Tissue/Condition | Method | 6mA Level (as % of dA or ppm) | Reference |
| Homo sapiens (Human) | Jurkat T-cells | Dpn I digestion + LC-MS/MS | 2.3 ppm | |
| HEK293T cells | Dpn I digestion + LC-MS/MS | 1.7 ppm | ||
| Glioblastoma | LC-MS/MS | ~1000 ppm | ||
| HepG2 cells (mtDNA) | UHPLC-QQQ-MS/MS | ~ |
Role of N6-Dimethyldeoxyadenosine in prokaryotic DNA modification.
A Technical Guide to N6-Adenine DNA Modification in Prokaryotes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: DNA modifications are a fundamental epigenetic mechanism regulating a myriad of cellular processes. In prokaryotes, N6-methyldeoxyadenosine (6mA) is a predominant and functionally significant DNA modification. This technical guide provides a comprehensive overview of the role of 6mA in prokaryotic biology, including its synthesis, function, and the methodologies used for its study. While the query specified N6-dimethyldeoxyadenosine (dm6A), the vast body of scientific literature on prokaryotic adenine modification focuses exclusively on N6-methyldeoxyadenosine (6mA). Therefore, this document will concentrate on the well-established roles of 6mA, which is likely the intended subject of interest.
Introduction to N6-methyldeoxyadenosine (6mA) in Prokaryotes
N6-methyladenine (6mA) is a DNA modification where a methyl group is added to the sixth position of the adenine base.[1][2] It is widespread throughout bacterial and archaeal genomes.[3][4] In prokaryotes, 6mA plays critical roles in a variety of cellular functions, distinguishing it from the more commonly studied 5-methylcytosine (5mC) in eukaryotes.[4][5] The functions of 6mA are diverse, ranging from defending against invading DNA to regulating key cellular processes like DNA replication, repair, and gene expression.[3][5][6][7][8]
The Enzymatic Machinery of 6mA Modification
The deposition of 6mA is catalyzed by DNA adenine methyltransferases (MTases).[9] These enzymes recognize specific DNA sequences and transfer a methyl group from the donor molecule S-adenosylmethionine (SAM) to the adenine base. Prokaryotic 6mA MTases can be broadly categorized into two groups:
-
Restriction-Modification (R-M) System MTases: The majority of bacterial DNA adenine methyltransferases are part of R-M systems.[3] These systems protect the host's own DNA from cleavage by its restriction enzymes, which target unmethylated foreign DNA, such as that from bacteriophages.[1][10]
-
Solitary MTases: These are also known as orphan MTases and do not have a corresponding restriction enzyme.[3] A well-studied example is the DNA adenine methyltransferase (Dam) in Escherichia coli and other γ-proteobacteria.[3][9] These solitary MTases are often involved in the regulation of cellular processes.[11]
Figure 1: Enzymatic pathway for the synthesis of N6-methyldeoxyadenosine (6mA).
Functional Roles of 6mA in Prokaryotes
The presence of 6mA at specific genomic locations serves as an epigenetic signal that can influence DNA-protein interactions and, consequently, regulate various biological processes.[3]
Restriction-Modification Systems
The most ancestral role of 6mA is in host defense. Within an R-M system, a methyltransferase modifies specific recognition sites throughout the host genome. A cognate restriction endonuclease recognizes and cleaves the same sequence when it is unmethylated, which typically occurs in foreign DNA from invading phages. This protects the host genome from its own restriction enzymes.
Regulation of DNA Replication
In E. coli and other bacteria, Dam methyltransferase-mediated 6mA is crucial for the regulation of chromosome replication initiation. The origin of replication (oriC) contains a high density of GATC motifs, which are the recognition sites for Dam methylase.[9] Immediately after replication, the newly synthesized strand is transiently unmethylated, creating a hemimethylated state. This hemimethylated state is recognized by the SeqA protein, which binds to oriC and prevents re-initiation of replication, ensuring that replication occurs only once per cell cycle.
Figure 2: Logical flow of 6mA's role in regulating DNA replication initiation.
DNA Mismatch Repair
The transient hemimethylated state of newly synthesized DNA is also utilized by the methyl-directed mismatch repair (MMR) system. This system corrects errors that occur during DNA replication. The MutS, MutL, and MutH proteins recognize the mismatch and the nearby GATC sites. The MMR system correctly identifies and excises the mismatched base from the unmethylated new strand, using the methylated parental strand as the template.
Gene Expression and Virulence
Dam methylation can influence the transcription of specific genes by altering the binding of regulatory proteins to DNA.[3] For example, methylation of GATC sites within a promoter can either block or enhance the binding of transcription factors. This mechanism is involved in the phase variation of certain genes, allowing bacteria to switch specific characteristics on or off. In several pathogenic bacteria, such as Salmonella, Haemophilus, and Yersinia, Dam methylation is essential for virulence, controlling the expression of genes required for infection.[3]
Quantitative Data on 6mA in Prokaryotes
The abundance and distribution of 6mA can vary significantly between different prokaryotic species. The recognition motifs for adenine methyltransferases are also diverse.
| Organism | Methyltransferase | Recognition Motif | Function | Reference |
| Escherichia coli | Dam | GA TC | Replication, Repair, Gene Regulation | [9] |
| Caulobacter crescentus | CcrM | GA NTC | Cell Cycle Regulation | [11] |
| Various Bacteria | R-M System MTases | Various | Host Defense | [3] |
Note: The bold 'A' indicates the site of methylation.
Experimental Protocols for 6mA Analysis
Studying 6mA requires specialized techniques for its detection and genome-wide mapping.
Detection by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying the total amount of 6mA in a genomic DNA sample.[1]
Protocol Outline:
-
Genomic DNA Isolation: Extract high-purity genomic DNA from the prokaryotic culture.
-
DNA Digestion: Enzymatically digest the DNA into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using ultra-high performance liquid chromatography (UHPLC).
-
MS/MS Analysis: Detect and quantify the amount of N6-methyldeoxyadenosine relative to deoxyadenosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Genome-Wide Mapping using SMRT Sequencing
Single-Molecule Real-Time (SMRT) sequencing is a powerful method for the direct detection of DNA modifications, including 6mA, at single-base resolution without the need for antibodies or special chemical treatments.
Protocol Outline:
-
High-Quality DNA Extraction: Isolate high-molecular-weight genomic DNA.
-
SMRTbell Library Preparation: Construct a SMRTbell library by ligating hairpin adaptors to the ends of double-stranded DNA fragments.
-
SMRT Sequencing: Sequence the library on a PacBio sequencer. The polymerase kinetics are monitored in real-time. The presence of a 6mA modification causes a characteristic delay in the incorporation of the complementary nucleotide (the interpulse duration, or IPD).
-
Data Analysis: Use specialized software to analyze the IPD ratios at each adenine position across the genome. A significantly increased IPD ratio compared to an unmodified control indicates the presence of 6mA.
Figure 3: Experimental workflow for genome-wide mapping of 6mA using SMRT sequencing.
Conclusion and Future Perspectives
N6-methyldeoxyadenosine is a key epigenetic mark in prokaryotes, with multifaceted roles in genome stability, replication, and gene regulation. Understanding the mechanisms by which 6mA is deposited and interpreted is crucial for fundamental microbiology and for applications in biotechnology and infectious disease. The development of advanced sequencing technologies continues to expand our knowledge of the prokaryotic methylome, revealing new regulatory pathways and potential targets for novel antimicrobial strategies. The study of 6mA provides a fascinating example of how a simple chemical modification can impart a complex layer of biological regulation.
References
- 1. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 7. Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. m6A methylation potentiates cytosolic dsDNA recognition in a sequence-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
N6-Dimethyldeoxyadenosine as a novel epigenetic mark in gene regulation.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of epigenetics has unveiled a complex layer of gene regulation that extends beyond the primary DNA sequence. While 5-methylcytosine (5mC) has long been the focus of DNA methylation studies, recent advancements have brought other modifications to the forefront. Among these, N6-dimethyldeoxyadenosine (dm6A or 6mA), the methylation of adenine at the N6 position within a DNA context, is emerging as a significant, though often low-abundance, epigenetic mark in eukaryotes.[1][2] Initially characterized in prokaryotes for its role in restriction-modification systems, the presence and functional implications of dm6A in metazoans are now being actively investigated, revealing its potential involvement in diverse biological processes from embryonic development to disease pathogenesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of dm6A, focusing on its role in gene regulation, the methodologies for its detection and analysis, and the key molecular players involved in its dynamic regulation.
Data Presentation: Quantitative Levels of this compound
The abundance of dm6A in eukaryotic genomes is notably lower than that of 5mC, necessitating highly sensitive detection methods for accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for this purpose. The following tables summarize representative quantitative data of dm6A levels across various organisms and conditions.
| Sample Type | Organism | dm6A Level (ppm or dm6A/10^6 dA) | Reference |
| Embryonic Stem Cells | Mouse | ~7 | [1] |
| Trophoblast Stem Cells | Mouse | ~120 | [1] |
| Kidney Tissue | Mouse | Low abundance | [1] |
| Glioblastoma Stem Cells | Human | Enriched | [1] |
| Mitochondrial DNA (HepG2 cells) | Human | ~1,300-fold higher than genomic DNA |
| Condition | Organism/Cell Type | dm6A Level Change | Associated Genes/Pathways | Reference |
| High-Fat Diet (Liver) | Mouse | Increased | Fatty acid uptake and lipogenesis genes | [3] |
| Hypoxia (Tumor cells) | Human | Increased | Pro-metastatic genes (e.g., lncRNA RP11-390F4.3, ZMIZ1) | [4] |
| ALKBH1 Knockdown (hMSCs) | Human | Increased | Hypermethylation of HIF-1α and GYS1 | [5] |
| Heat Stress | Arabidopsis thaliana | Altered | Heat responsive genes | [6] |
The dm6A Regulatory Machinery: Writers, Erasers, and Readers
Similar to other epigenetic marks, the dynamic deposition and removal of dm6A are governed by a set of specialized enzymes, colloquially termed "writers" (methyltransferases), "erasers" (demethylases), and "readers" (effector proteins that recognize the mark).
Writers: The Quest for the dm6A Methyltransferase
The identity of the definitive dm6A methyltransferase in mammals is an area of active research. While N6AMT1 was initially proposed, subsequent studies have largely refuted this claim.[7] More recent evidence points towards METTL4 , a member of the MT-A70-like protein family, as a candidate DNA 6mA methyltransferase.[4][6][8] Studies in Arabidopsis thaliana and in the context of hypoxia in human tumor cells have implicated METTL4 in depositing dm6A.[4][6] However, it is important to note that METTL4 has also been shown to methylate RNA, and further research is required to fully elucidate its role as a bona fide DNA methyltransferase in mammals.[8][9]
Erasers: The Role of ALKBH1 in dm6A Demethylation
The removal of dm6A is better characterized, with strong evidence pointing to ALKBH1 , a member of the AlkB family of oxygenases, as a key dm6A demethylase.[3][7][10] ALKBH1 has been shown to directly demethylate dm6A in DNA, and its depletion leads to an increase in genomic dm6A levels.[3][11] This demethylase activity is crucial for regulating various biological processes, including fatty acid metabolism and adipogenic differentiation.[3][5]
Readers: Uncovering the Effectors of dm6A Signaling
The proteins that recognize dm6A and translate this epigenetic mark into a functional outcome, the "readers," are the least understood component of the dm6A regulatory machinery in eukaryotes. While the YTH domain-containing proteins are well-established readers of m6A in RNA, the specific readers for dm6A in DNA remain to be definitively identified.[12] Future research will be critical in identifying these proteins to fully understand the downstream consequences of dm6A deposition.
References
- 1. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N(6)-Methyladenine in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL4-mediated nuclear N6-deoxyadenosine methylation promotes metastasis through activating multiple metastasis-inducing targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METTL4-mediated N6-methyladenine DNA modification regulates thermotolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CG14906 (mettl4) mediates m6A methylation of U2 snRNA in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL4 catalyzes m6Am methylation in U2 snRNA to regulate pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian ALKBH1 serves as an N6-mA demethylase of unpairing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | m6A Reader: Epitranscriptome Target Prediction and Functional Characterization of N6-Methyladenosine (m6A) Readers [frontiersin.org]
The Ubiquitous Yet Enigmatic Mark: An In-depth Technical Guide to the Distribution of N6-Dimethyldeoxyadenosine Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyldeoxyadenosine (dm6A or 6mA), a DNA modification historically known for its prevalence and functional importance in prokaryotes, has emerged as a significant epigenetic marker in a wide array of eukaryotic organisms. This technical guide provides a comprehensive overview of the known distribution of dm6A across different domains of life, including bacteria, archaea, eukaryotes, and viruses. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the biological roles of this intriguing DNA modification.
The presence and abundance of dm6A vary dramatically across species, hinting at a diverse range of biological functions. In bacteria, it is a key component of restriction-modification systems, acting as a form of innate immunity. In eukaryotes, its roles are more nuanced and appear to be involved in the intricate regulation of gene expression, transposon silencing, and cellular responses to environmental stress. The accurate detection and quantification of dm6A, however, are not without challenges, with potential for contamination from microbial sources being a significant concern in eukaryotic studies.
This guide summarizes the current quantitative data on dm6A distribution, provides detailed experimental protocols for its detection, and visualizes key molecular pathways and workflows to facilitate a deeper understanding of its biological significance.
Data Presentation: Quantitative Distribution of N6-Dimethyldeoxyadenosine
The following tables summarize the reported levels of this compound (dm6A), more commonly referred to as N6-methyldeoxyadenosine (6mA), across various species. The data is presented as the ratio of dm6A to total deoxyadenosine (dA), often expressed in parts per million (ppm) or as a percentage. It is crucial to note that the reported abundance of dm6A in eukaryotes can be influenced by the sensitivity of the detection method and potential microbial contamination.
Table 1: Distribution of N6-methyldeoxyadenosine in Bacteria
| Species | Strain | dm6A/dA Ratio | Method of Detection |
| Escherichia coli | K-12 | ~1.75% - 2.5% | Mass Spectrometry |
| Aeromonas veronii | - | 3.65% | SMRT Sequencing |
| Helicobacter pylori | - | 4.83% | SMRT Sequencing |
| Pseudomonas aeruginosa | - | High level (~0.2% in mRNA) | UHPLC-QQQ-MS/MS |
Table 2: Distribution of N6-methyldeoxyadenosine in Eukaryotes
| Species | Tissue/Cell Line | dm6A/dA Ratio | Method of Detection |
| Homo sapiens (Human) | Glioblastoma Stem Cells | High levels reported | SMRT-ChIP-seq |
| Mus musculus (Mouse) | Embryonic Stem Cells | 6-7 ppm (whole genome) | Mass Spectrometry |
| Brain, Kidney, Thymus | 1.9-3.8 ppm | Mass Spectrometry | |
| Danio rerio (Zebrafish) | Embryo | Steadily increasing levels during development | - |
| Drosophila melanogaster (Fruit fly) | Embryo | High levels in transposons | - |
| Caenorhabditis elegans (Nematode) | Whole organism | mtDNA: 8.2% | SMRT Sequencing |
| Arabidopsis thaliana (Thale cress) | - | ~0.099% | - |
| Chlamydomonas reinhardtii (Green alga) | - | ~0.4% | Mass Spectrometry |
| Saccharomyces cerevisiae (Yeast) | - | Low levels | - |
Table 3: Distribution of N6-methyldeoxyadenosine in Viruses
| Virus Family/Group | Host | Presence of dm6A in DNA | Method of Detection | Notes |
| Giant Viruses (e.g., Marseilleviridae, Pithoviruses) | Amoeba | Widespread | SMRT Sequencing | Catalyzed by viral methyltransferases.[1][2] |
| Plant Viruses (e.g., Alfalfa mosaic virus, Cucumber mosaic virus) | Plants | m6A present in RNA genome | - | dm6A in DNA-based plant viruses is less studied.[3][4] |
| Animal Viruses | Animals | Primarily m6A in RNA is studied | - | Limited data on dm6A in DNA genomes. |
Experimental Protocols
Accurate and sensitive detection of dm6A is paramount for understanding its biological functions. The following sections detail the methodologies for two key experimental approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for dm6A Quantification
LC-MS/MS is considered the gold standard for the quantitative analysis of nucleoside modifications due to its high sensitivity and specificity.
1. DNA Extraction and Purification:
-
Isolate high-quality genomic DNA from the target cells or tissues using a commercial kit.
-
Crucially, to avoid contamination from RNA containing N6-methyladenosine (m6A), which can be a source of false positives, treat the DNA sample with RNase A.
-
Assess DNA purity and concentration using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
2. Enzymatic Hydrolysis of DNA:
-
Digest the purified DNA into individual deoxynucleosides. This is typically achieved using a cocktail of enzymes:
-
Nuclease P1: To digest single-stranded nucleic acids.
-
Venom Phosphodiesterase: To cleave the phosphodiester bonds.
-
Alkaline Phosphatase: To remove the phosphate group from the deoxynucleotides.
-
-
Incubate the DNA with the enzyme mixture in an appropriate buffer at 37°C for a sufficient duration to ensure complete digestion.
3. LC-MS/MS Analysis:
-
Separate the resulting deoxynucleoside mixture using ultra-high performance liquid chromatography (UPLC). A C18 reverse-phase column is commonly used.
-
The separated deoxynucleosides are then introduced into a tandem mass spectrometer.
-
Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both deoxyadenosine (dA) and dm6A.
4. Data Analysis:
-
Integrate the peak areas for dA and dm6A from the chromatograms.
-
Generate a standard curve using known concentrations of pure dA and dm6A to allow for absolute quantification.
-
The level of dm6A is typically expressed as a ratio of dm6A to dA (dm6A/dA) or in parts per million (ppm).
Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) for Genome-Wide Mapping of dm6A
MeDIP-seq allows for the enrichment and subsequent identification of dm6A-containing DNA fragments on a genome-wide scale.
1. Genomic DNA Preparation:
-
Isolate high-quality genomic DNA as described for the LC-MS/MS protocol, including a thorough RNase A treatment.
-
Fragment the DNA to a size range of 200-800 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Denature the fragmented DNA to single strands.
-
Incubate the denatured DNA with a specific antibody that recognizes dm6A.
-
Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound DNA fragments.
3. Elution and Library Preparation:
-
Elute the enriched dm6A-containing DNA from the antibody-bead complexes.
-
Purify the eluted DNA.
-
Prepare a sequencing library from the enriched DNA fragments according to the protocols for next-generation sequencing platforms (e.g., Illumina).
4. Sequencing and Data Analysis:
-
Sequence the prepared library.
-
Align the sequencing reads to a reference genome.
-
Identify peaks of enriched reads, which correspond to regions of the genome with dm6A modification.
-
Bioinformatic analysis can then be used to associate dm6A peaks with specific genomic features, such as genes, promoters, and transposable elements.
Mandatory Visualizations
Experimental Workflows
Signaling and Functional Pathways
Conclusion
The study of this compound is a rapidly evolving field. While its presence and fundamental role in bacteria are well-established, its discovery in eukaryotes has opened new avenues for understanding epigenetic regulation. The quantitative data presented here highlight the vast differences in dm6A abundance across the tree of life, underscoring its diverse biological roles. The detailed experimental protocols provide a foundation for researchers to accurately detect and map this modification, which is essential for elucidating its function. The visualized pathways offer a conceptual framework for understanding the mechanisms through which dm6A exerts its influence on cellular processes. As detection methodologies continue to improve in sensitivity and specificity, a clearer and more comprehensive picture of the distribution and functional significance of this compound will undoubtedly emerge, with potential implications for our understanding of development, disease, and the evolution of epigenetic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The Reversible Methylation of m6A Is Involved in Plant Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis m6A demethylase activity modulates viral infection of a plant virus and the m6A abundance in its genomic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Landscape of N6-Methyladenine Modification in DNA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reversible methylation of adenine at the N6 position (N6-methyldeoxyadenosine, 6mA or m6dA) is a critical epigenetic modification in both prokaryotic and eukaryotic DNA. While the user's query specified N6-Dimethyldeoxyadenosine, the vast body of scientific literature points to the biological significance of N6-monomethyldeoxyadenosine. Currently, there is a lack of substantial evidence for the natural occurrence and enzymatic synthesis of N6,this compound within DNA. This guide, therefore, focuses on the well-characterized enzymatic pathways responsible for the synthesis of N6-methyldeoxyadenosine, a key player in gene regulation, DNA repair, and disease pathogenesis. We will delve into the core enzymes, their mechanisms, and the experimental methodologies used to elucidate these pathways, providing a comprehensive resource for professionals in the field.
Introduction: The N6-Methyladenine Epigenetic Mark
DNA methylation has long been recognized as a fundamental epigenetic mechanism. While 5-methylcytosine (5mC) has been extensively studied, the presence and function of N6-methyldeoxyadenosine (6mA) in eukaryotes have more recently come into focus. In prokaryotes, 6mA is a well-established modification involved in restriction-modification systems, DNA replication, and repair.[1][2] In mammals, 6mA is present at lower levels and has been implicated in a variety of cellular processes, including gene expression and genome stability.[3][4] The enzymatic machinery that deposits and removes this mark is crucial for its regulatory roles.
Key Enzymes in N6-Methyldeoxyadenosine Synthesis
The synthesis of 6mA is catalyzed by a class of enzymes known as DNA N6-adenine methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.
Mammalian N6-Adenine Methyltransferases
In mammals, several enzymes have been identified or proposed as 6mA methyltransferases.
-
METTL4 (Methyltransferase-like 4): METTL4 has been identified as a key enzyme responsible for 6mA deposition in both mitochondrial and nuclear DNA.[5] It belongs to the MT-A70 family of methyltransferases.[4]
-
N6AMT1 (N-6 Adenine-Specific DNA Methyltransferase 1): Some studies have suggested that N6AMT1, a homolog of the bacterial M.TaqI methyltransferase, mediates 6mA methylation in human cells.[3][6] However, its precise role and substrate specificity are still under investigation.[6]
-
METTL3 (Methyltransferase-like 3): While primarily known as an RNA m6A methyltransferase, recent evidence suggests that METTL3 can also deposit 6mA in DNA, particularly in response to DNA damage.[4][5][7]
Prokaryotic N6-Adenine Methyltransferases
In bacteria, the most well-characterized N6-adenine methyltransferase is:
-
Dam (DNA adenine methyltransferase): Dam methylates the adenine in the GATC sequence and is crucial for mismatch repair, regulation of replication, and gene expression.[1][2]
Enzymatic Pathway of N6-Methyldeoxyadenosine Synthesis
The fundamental pathway for 6mA synthesis is conserved, involving the transfer of a methyl group from a donor molecule to the N6 position of adenine within the DNA strand.
References
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Methyladenine DNA Modification in the Human Genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]
- 5. N6-methyladenosine in DNA promotes genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-methyladenosine in DNA promotes genome stability - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of N6-Dimethyldeoxyadenosine in Neuronal Function: A Technical Guide for Future Research
Disclaimer: Research specifically investigating the role of N6-Dimethyldeoxyadenosine (dm6A) in neuronal activity and memory formation is in its nascent stages. This guide provides a comprehensive overview of the current understanding of related adenosine modifications in the nervous system, N6-methyladenosine (m6A) in RNA and N6-methyl-2'-deoxyadenosine (m6dA) in DNA, to establish a foundational framework for future dm6A research. Methodologies and potential pathways described herein are based on established protocols for these analogous molecules and are presented as a technical guide for researchers, scientists, and drug development professionals.
Introduction: The Expanding Landscape of Neuro-Epigenetics
The regulation of gene expression in the nervous system is a complex process that extends beyond the static DNA sequence. Epigenetic and epitranscriptomic modifications, which are dynamic and reversible chemical marks on DNA and RNA, play a crucial role in shaping the neuronal transcriptome and proteome in response to environmental stimuli, thereby influencing synaptic plasticity, learning, and memory.[1][2] While modifications like 5-methylcytosine in DNA are well-studied, recent attention has turned to adenine modifications.
The most abundant internal mRNA modification in eukaryotes is N6-methyladenosine (m6A).[1][2] It is highly enriched in the brain and is integral to neurodevelopment, synaptic function, and memory consolidation.[3][4][5] More recently, its DNA counterpart, N6-methyl-2'-deoxyadenosine (m6dA), has been identified in the neuronal genome and shown to be involved in activity-induced gene expression required for fear extinction memory.[6]
This whitepaper focuses on a lesser-known, yet potentially significant molecule: This compound (dm6A) . As a dimethylated version of deoxyadenosine, its presence and function in the brain are yet to be fully elucidated. This document serves as a technical guide, hypothesizing the potential roles of dm6A by drawing parallels with its well-studied analogs, m6A and m6dA. We will detail the experimental protocols that can be adapted to investigate dm6A, present quantitative data from its analogs to provide context, and propose potential signaling pathways to guide future research.
Foundational Analogs: m6A and m6dA in the Nervous System
Understanding the established roles of m6A and m6dA provides a robust framework for predicting the potential functions of dm6A.
N6-methyladenosine (m6A) in RNA
m6A is a dynamic modification installed by a "writer" complex (METTL3/METTL14), removed by "erasers" (FTO, ALKBH5), and recognized by "reader" proteins (YTH-domain family proteins, etc.) which mediate its downstream effects.[3][7] In the brain, m6A is critical for nearly every aspect of RNA metabolism, including splicing, nuclear export, stability, and translation.[8]
Key Roles in the Brain:
-
Neurodevelopment: m6A regulates the proliferation and differentiation of neural stem cells.[9]
-
Synaptic Plasticity and Memory: m6A modification is activity-dependent and essential for long-term potentiation (LTP) and memory consolidation.[3][10] The YTHDF1 reader protein, for instance, facilitates the translation of mRNAs crucial for learning and memory in the hippocampus.[9]
-
Stress Response: m6A plays a role in the cellular response to stress, which is a key factor in many neurological and psychiatric disorders.[3]
N6-methyl-2'-deoxyadenosine (m6dA) in DNA
m6dA is a more recently discovered DNA modification in mammals. In the brain, its levels are dynamic and respond to neuronal activation.[6]
Key Roles in the Brain:
-
Gene Expression: m6dA accumulates in the promoters and coding sequences of activated neurons.[6]
-
Memory Formation: It is required for the expression of genes like Brain-Derived Neurotrophic Factor (BDNF), which is essential for the extinction of conditioned fear.[6]
Proposed Signaling Pathways and Functions of dm6A
Given the structural similarity to m6A and m6dA, we can hypothesize that dm6A may also be part of a dynamic regulatory system. The presence of two methyl groups could lead to unique interactions with writers, erasers, and readers, potentially resulting in more stable marking or recruitment of different effector proteins.
Below are hypothetical signaling pathways for dm6A's involvement in neuronal activity and memory formation.
Caption: Proposed signaling pathway for dm6A in neuronal activity.
Experimental Protocols for Investigating dm6A
A multi-faceted approach is required to detect, quantify, and determine the function of dm6A in the brain. The following protocols are adapted from established methods for m6A and m6dA.
Detection and Quantification of Global dm6A Levels
Objective: To determine the presence and quantity of dm6A in different brain regions (e.g., hippocampus, prefrontal cortex) and in response to neuronal stimulation.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Tissue Collection: Harvest specific brain regions from animal models (e.g., mice, rats) under baseline conditions and following behavioral training (e.g., fear conditioning) or induced LTP.
-
Genomic DNA Extraction: Isolate high-purity genomic DNA from the tissue samples.
-
DNA Digestion: Enzymatically digest the DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides using ultra-high-performance liquid chromatography and detect and quantify them using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific mass transitions for deoxyadenosine and dm6A would need to be established.
-
Quantification: Calculate the ratio of dm6A to total deoxyadenosine to determine the global abundance of the modification.
Caption: Workflow for dm6A quantification using LC-MS/MS.
Genome-Wide Mapping of dm6A
Objective: To identify the specific genomic locations of dm6A.
Methodology: dm6A-IP-seq (Immunoprecipitation Sequencing) - Hypothetical This method requires the development of a highly specific anti-dm6A antibody.
-
DNA Fragmentation: Isolate genomic DNA and shear it into small fragments (200-500 bp).
-
Immunoprecipitation (IP): Incubate the fragmented DNA with a specific anti-dm6A antibody to enrich for DNA fragments containing the modification.
-
Library Preparation: Prepare a sequencing library from the immunoprecipitated DNA.
-
Next-Generation Sequencing (NGS): Sequence the library to identify the dm6A-enriched regions of the genome.
-
Bioinformatic Analysis: Align reads to a reference genome to create a genome-wide map of dm6A and identify associated genes and regulatory elements.
Functional Analysis of dm6A in Memory Formation
Objective: To assess the role of dm6A in hippocampus-dependent learning and memory.
Methodology: Behavioral Assays Standard behavioral paradigms can be used in animal models where dm6A metabolism has been genetically or pharmacologically manipulated (e.g., via knockout of a putative writer/eraser enzyme).
-
Morris Water Maze: Assesses spatial learning and memory.[1]
-
Contextual Fear Conditioning: Evaluates associative fear memory.[1][10]
-
Novel Object Recognition: Tests recognition memory.
The performance of manipulated animals would be compared to wild-type controls to determine the necessity of dm6A for these cognitive functions.
References
- 1. New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epigenie.com [epigenie.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Studying m6A in the brain: a perspective on current methods, challenges, and future directions [frontiersin.org]
- 8. Dynamic N6-methyladenosine RNA methylation in brain and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role and regulatory mechanism of m6A methylation in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METTL3-mediated N6-methyladenosine mRNA modification enhances long-term memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of N6-Methyldeoxyadenosine (m6dA) in Cellular Stress Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyldeoxyadenosine (m6dA, also known as 6mA) is a DNA modification historically known for its role in prokaryotic restriction-modification systems.[1] For decades, 5-methylcytosine (5mC) was considered the primary epigenetic DNA modification in mammals.[1] However, with the advent of highly sensitive detection techniques, m6dA has been identified as a rare but functionally significant epigenetic mark in the genomes of various eukaryotes, including mammals.[1][2][3][4] Its presence is not static; m6dA levels are dynamically regulated and have been shown to play crucial roles in a variety of biological processes, from the suppression of transposable elements to the regulation of gene expression.[1][2]
A burgeoning area of research is the connection between m6dA and the cellular response to stress.[1][2][4] Cells are constantly exposed to endogenous and exogenous stressors, such as oxidative stress, heat shock, and DNA damage, which require a robust and coordinated response to maintain homeostasis. Emerging evidence suggests that m6dA is a key player in orchestrating these responses, positioning it as a potential biomarker and therapeutic target for stress-related pathologies, including cancer and neurodegenerative diseases.[4][5][6][7][8]
It is critical to distinguish N6-methyldeoxyadenosine (m6dA) in DNA from the more abundant N6-methyladenosine (m6A) modification found in RNA. While both involve the methylation of an adenine base, their location (DNA vs. RNA) dictates distinct regulatory machinery and functional consequences. This guide will focus on the role of DNA m6dA in cellular stress responses, while acknowledging the parallel and sometimes interconnected roles of RNA m6A.
The Regulatory Machinery of m6dA Modification
Like other epigenetic marks, the levels of m6dA are dynamically controlled by a trio of protein classes: "writers," which deposit the mark; "erasers," which remove it; and "readers," which recognize the mark and mediate its downstream effects.
-
Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to the N6 position of adenine. In mammals, several enzymes have been proposed as m6dA methyltransferases, including N-6 adenine-specific DNA methyltransferase 1 (N6AMT1) and METTL4.[1][4][9][10] METTL4, in particular, has been shown to mediate m6dA methylation in mitochondrial DNA (mtDNA).[9][10]
-
Erasers (Demethylases): These enzymes remove the methyl group from m6dA. The AlkB family of dioxygenases, specifically ALKBH1, has been identified as a key m6dA demethylase in mammals.[4]
-
Readers: While the concept of "reader" proteins is well-established for RNA m6A (e.g., YTH domain proteins), the specific readers that recognize m6dA in mammalian DNA and translate this mark into functional outcomes are still an active area of investigation.[11][12][13][14][15]
N6-Methyldeoxyadenosine in Key Cellular Stress Responses
m6dA levels are not static and can be significantly altered in response to various cellular stresses, indicating a role in adaptation and survival.
Mitochondrial Stress and Hypoxia
One of the most striking discoveries is the significant enrichment of m6dA in mitochondrial DNA (mtDNA) compared to nuclear genomic DNA (gDNA).[9][10] Studies in HepG2 cells have shown that the level of m6dA in mtDNA can be over 1,300-fold higher than in gDNA.[9][10] This enrichment is functionally important, particularly during mitochondrial stress.
Under hypoxic conditions, m6dA levels in mtDNA are further elevated.[9][10] This increase in methylation is mediated by the methyltransferase METTL4 and leads to the attenuation of mtDNA transcription and a reduction in mtDNA copy number.[9][16] Mechanistically, the presence of m6dA can inhibit the binding of mitochondrial transcription factor A (TFAM), a key protein for mtDNA transcription and replication.[9][10] This suggests that m6dA acts as a regulatory mark to control mitochondrial activity in response to stress.[10][17]
Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common feature of many diseases.[18][19][20] The interplay between ROS and epigenetic modifications, including m6dA, is complex. While much of the research has focused on RNA m6A, the principles are relevant to DNA m6dA. ROS signaling can dynamically regulate the expression and activity of m6dA "writers" and "erasers," thereby altering global m6dA levels.[18][19] In turn, changes in m6dA at specific gene loci can modulate the expression of antioxidant response genes, influencing the cell's capacity to cope with oxidative damage.[19] For instance, in cancer cells detached from the extracellular matrix, metabolic shifts lead to increased ROS levels, a state where epigenetic regulators play a critical role in survival.[21]
DNA Damage Response (DDR)
Recent studies have begun to uncover a role for adenine methylation in the DNA damage response.[22] The presence of m6dA can influence chromatin structure and the recruitment of DNA repair proteins to sites of damage. The crosstalk between m6dA and the DDR machinery is an emerging field, with potential implications for genome stability and cancer therapy.[22] The dynamic regulation of m6dA by its writers and erasers may be crucial for coordinating the repair of DNA lesions.
Heat Shock and Other Stresses
The heat shock response is a highly conserved cellular defense mechanism. Studies primarily on RNA m6A have shown that its levels and distribution are dramatically altered by heat shock, leading to enhanced translation of heat shock proteins.[23] It is plausible that DNA m6dA plays a similar role in modulating the transcriptional response to heat and other proteotoxic stresses. Furthermore, exposure to chronic stress has been shown to alter m6dA levels in the brain, linking this epigenetic mark to the pathophysiology of stress-related disorders.[2][24]
Quantitative Data on m6dA Levels
The quantification of m6dA is challenging due to its low abundance in most mammalian tissues. However, sensitive mass spectrometry techniques have provided valuable data.
| Biological Context | Sample Type | m6dA Level (vs. dA) | Key Finding | Reference |
| Normal Growth | HepG2 Cells (gDNA) | ~0.3 ppm (~0.00003%) | Very low basal level in genomic DNA. | [9] |
| Normal Growth | HepG2 Cells (mtDNA) | ~400 ppm (~0.04%) | At least 1,300-fold higher in mtDNA than gDNA. | [9][10] |
| Hypoxia Stress | HepG2 Cells (mtDNA) | Further Elevated | m6dA levels increase in mtDNA under hypoxic stress. | [9][10] |
| Neuronal Activation | Primary Cortical Neurons | Significant Increase | m6dA is an inducible modification in post-mitotic neurons. | [2] |
| Chronic Stress | Mouse Prefrontal Cortex | Increased Accumulation | Chronic stress is associated with higher m6dA levels. | [2] |
Note: ppm = parts per million (m6dA molecules per 1,000,000 deoxyadenosine molecules).
Experimental Protocols for m6dA Analysis
The study of m6dA relies on several key experimental techniques to detect, quantify, and visualize this modification.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This is the gold standard for accurate quantification of DNA modifications.[1] It offers ultra-high sensitivity, which is crucial for detecting the low abundance of m6dA in mammalian DNA.[1]
Methodology:
-
DNA Extraction: Isolate high-quality genomic or mitochondrial DNA from cells or tissues. Ensure samples are free from RNA contamination by treating with RNase A.
-
DNA Digestion: Digest the DNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 followed by alkaline phosphatase.
-
Chromatographic Separation: Inject the nucleoside mixture into a UHPLC system. The nucleosides are separated on a reverse-phase column based on their physicochemical properties. This step is critical to separate 2'-deoxy-N6-methyladenosine (m6dA) from N6-methyladenosine (m6A) from any residual RNA.[1]
-
Mass Spectrometry Detection: The separated nucleosides are introduced into a tandem mass spectrometer (e.g., a triple quadrupole). The instrument is set to selectively monitor the specific mass-to-charge (m/z) transitions for m6dA and the unmodified deoxyadenosine (dA).
-
Quantification: The amount of m6dA is determined by comparing its signal intensity to that of dA, often using a standard curve generated from known amounts of pure nucleosides.
Dot Blot Analysis
A dot blot is a semi-quantitative method used to assess global changes in m6dA levels.[25][26][27][28] It is faster and less technically demanding than mass spectrometry.
Methodology:
-
Sample Preparation: Isolate DNA and measure its concentration accurately. Prepare a series of dilutions of the DNA samples.
-
Denaturation: Denature the double-stranded DNA by heating at 95-100°C for 10 minutes, followed by immediate chilling on ice to prevent re-annealing.[25][28]
-
Membrane Application: Spot the denatured DNA samples directly onto a nitrocellulose or nylon membrane (e.g., Hybond-N+).[28]
-
Crosslinking: Allow the membrane to air dry, then immobilize the DNA by UV crosslinking.[28]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T) to prevent non-specific antibody binding.[28][29]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6dA overnight at 4°C with gentle shaking.[25][28]
-
Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBS-T) to remove unbound primary antibody.[25][28]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[28] The signal intensity correlates with the amount of m6dA in the sample.
Immunofluorescence (IF) Staining
Immunofluorescence allows for the visualization of m6dA within the cellular context, providing spatial information (e.g., nuclear vs. mitochondrial localization).[1][30]
Methodology:
-
Cell Preparation: Grow cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells (e.g., with 100% methanol at -20°C for 10 minutes) to preserve cellular structures and permeabilize the membranes to allow antibody entry.[30][31][32]
-
RNase Treatment: To ensure the signal is specific to DNA m6dA, treat the cells with RNase A (e.g., 2 µg/mL in blocking buffer for 30 minutes at 37°C) to digest RNA.[30]
-
Blocking: Block non-specific sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.[30]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-m6dA antibody (e.g., diluted 1:500 in PBS) for 30-60 minutes at room temperature in a humidified chamber.[30][33]
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.[32][34]
-
Mounting and Visualization: After final washes, mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). Visualize the fluorescent signal using a fluorescence or confocal microscope.
Implications for Disease and Drug Development
The dynamic regulation of m6dA in response to stress implicates it in the pathophysiology of numerous human diseases.
-
Cancer: Cellular stress, particularly oxidative and metabolic stress, is a hallmark of the tumor microenvironment.[18][35] The ability of m6dA to regulate gene expression and the DNA damage response suggests it may play a role in tumor initiation, progression, and resistance to therapy.[4][18] Enzymes that write and erase m6dA could represent novel targets for cancer treatment.
-
Neurodegenerative Diseases: The brain is highly vulnerable to oxidative stress and protein aggregation, key features of diseases like Alzheimer's and Parkinson's.[5][6][7][8] Alterations in m6dA levels in response to chronic stress and in neurodegenerative models suggest that dysregulation of this epigenetic mark contributes to neuronal dysfunction and death.[2][7][8] Targeting m6dA pathways could offer new therapeutic avenues for these conditions.
Conclusion and Future Directions
N6-methyldeoxyadenosine is emerging from the shadow of 5-methylcytosine to be recognized as a key epigenetic regulator in mammals. Its dynamic control and significant enrichment in mitochondria position it as a critical mediator of cellular stress responses. The link between m6dA and the adaptation to hypoxia, oxidative stress, and DNA damage opens up exciting new avenues for understanding cell physiology and disease.
Future research will need to focus on identifying the full complement of m6dA "reader" proteins, mapping the genome-wide distribution of m6dA under various stress conditions with greater precision, and further elucidating the downstream signaling pathways it governs. For drug development professionals, the enzymes that regulate m6dA levels present a promising new class of targets for therapeutic intervention in a wide range of stress-associated diseases.
References
- 1. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the diversity of DNA base modifications with N6-methyldeoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA N6-methyldeoxyadenosine in mammals and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | m6A RNA methylation in brain injury and neurodegenerative disease [frontiersin.org]
- 6. m6A RNA methylation in brain injury and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The m6A Modification in Neurodegenerative Disease: A Cellular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YTH Domain Proteins: A Family of m6A Readers in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linking the YTH domain to cancer: the importance of YTH family proteins in epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YTH Domain: A Family of N6-methyladenosine (m6A) Readers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The YTH domain‐containing protein family: Emerging players in immunomodulation and tumour immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. YTH Domain: A Family of N6-methyladenosine (m6A) Readers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N6-methyldeoxyadenine is a transgenerational epigenetic signal for mitochondrial stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross-Talk between Oxidative Stress and m6A RNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cross-Talk between Oxidative Stress and m6A RNA Methylation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extracellular matrix detached cancer cells resist oxidative stress by increasing histone demethylase KDM6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The crosstalk of m6A-modified RNA with DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. escholarship.org [escholarship.org]
- 24. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 25. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 27. Dot blot protocol | Abcam [abcam.com]
- 28. static.igem.org [static.igem.org]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. m6A visualization/immunofluorescence of DamID [protocols.io]
- 31. biorxiv.org [biorxiv.org]
- 32. scbt.com [scbt.com]
- 33. usbio.net [usbio.net]
- 34. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 35. The Role of m6A-RNA modifications in cellular stress responses - ILANIT 2020 [program.eventact.com]
N6-Dimethyldeoxyadenosine: A Novel Epigenetic Regulator in Mitochondrial DNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Recent scientific discoveries have unveiled the presence of N6-Dimethyldeoxyadenosine (d2A), more commonly known in the literature as N6-methyldeoxyadenosine (6mA), as a significant epigenetic modification within mitochondrial DNA (mtDNA).[1][2][3][4][5][6] This finding challenges the traditional understanding of mitochondrial genetics and opens new avenues for research into mitochondrial function, cellular metabolism, and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the current knowledge regarding 6mA in mtDNA, including its quantification, the enzymatic machinery responsible for its deposition, and its functional implications. Detailed experimental protocols and visual representations of key processes are included to facilitate further investigation in this burgeoning field.
Presence and Quantification of this compound in mtDNA
Contrary to earlier beliefs that eukaryotic DNA methylation was confined to 5-methylcytosine (5mC), compelling evidence now demonstrates that 6mA is not only present but is significantly enriched in the mitochondrial genome of mammals and other organisms.[1][2][3][4][5][6] Studies have shown that the concentration of 6mA in mtDNA can be substantially higher than in nuclear genomic DNA (gDNA).
Quantitative Data Summary
| Cell Line/Organism | Fold Enrichment of 6mA in mtDNA vs. gDNA | Approximate 6mA Modifications per mtDNA Molecule (Normal Conditions) | Reference |
| HepG2 (Human) | At least 1,300-fold | ~4 | [1][3][5][6][7] |
| 143B (Human) | Data available in source | Data available in source | [1] |
| MDA-MB-231 (Human) | Data available in source | Data available in source | [1] |
| C. elegans | Present, levels increase with age | Data available in source | [2][4][8] |
| Drosophila melanogaster | Present, levels increase with age | Data available in source | [2][8] |
| Dog | Present, levels increase with age | Data available in source | [2][8] |
Under cellular stress conditions such as hypoxia, the level of 6mA in mtDNA can be further elevated.[1][3][5][6] For instance, in HepG2 cells, a 48-hour hypoxia treatment resulted in a 3-fold increase in the 6mA/dA ratio in mtDNA, corresponding to approximately 12 or more 6mA modifications per mtDNA molecule.[1]
The Enzymatic Machinery: METTL4
The primary enzyme responsible for catalyzing the methylation of deoxyadenosine to form 6mA in mammalian mtDNA has been identified as Methyltransferase-like protein 4 (METTL4).[1][3][5][6][7][9] METTL4 is a putative methyltransferase that mediates the deposition of this epigenetic mark, thereby influencing mitochondrial gene expression and function.
Functional Implications of 6mA in mtDNA
The presence of 6mA in mtDNA is not a passive modification; it plays a crucial regulatory role in several mitochondrial processes:
-
Transcriptional Regulation: 6mA modification can attenuate mtDNA transcription.[1][3][5][6] This is achieved, at least in part, by repressing the binding and DNA-bending activity of the mitochondrial transcription factor A (TFAM).[1][3][5][6]
-
mtDNA Replication: The presence of 6mA is associated with a reduction in mtDNA copy number.[1][3][5][6]
-
Mitochondrial Stress Response: The elevation of 6mA levels under hypoxic conditions suggests a role for this modification in the cellular response to stress.[1][3][5][6]
-
Aging: Studies in organisms like C. elegans, Drosophila, and dogs have shown that 6mA levels in mtDNA progressively increase with age, suggesting it may serve as a biomarker for aging.[2][8]
-
Disease: Emerging research indicates a link between METTL4-mediated 6mA modification in mtDNA and macrophage inflammation, as well as the progression of atherosclerosis.[9]
Key Experimental Protocols
Quantification of 6mA in mtDNA by UHPLC-QQQ-MS/MS
This method provides a highly sensitive and accurate quantification of 6mA levels.
Methodology:
-
Mitochondrial Isolation: Isolate crude mitochondria from cultured cells using differential centrifugation.
-
mtDNA Purification: Purify mtDNA from the isolated mitochondria. Ensure the removal of nuclear DNA and RNA contaminants by treating with appropriate nucleases.
-
DNA Digestion: Digest the purified mtDNA into individual deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
UHPLC-QQQ-MS/MS Analysis: Separate and detect the deoxynucleosides using an ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. Quantify the amount of 6mA relative to deoxyadenosine (dA).
PCR-based Detection of Relative 6mA Levels
This method offers a reliable way to determine the relative abundance of 6mA at specific sites.
Methodology:
-
Genomic DNA Digestion: Digest total genomic DNA with the restriction enzyme DpnI, which specifically cleaves at GATC sites when the adenine is methylated.
-
Linker Ligation: Ligate a specific DNA linker to the digested DNA fragments.
-
PCR Amplification: Perform PCR amplification of the target mitochondrial DNA region using primers specific to the linker and the target sequence. The amount of PCR product will be proportional to the level of 6mA at the DpnI recognition sites.
Signaling Pathways and Workflows
METTL4-Mediated Regulation of Mitochondrial Transcription
Caption: METTL4 methylates deoxyadenosine in mtDNA, inhibiting TFAM binding and reducing transcription.
Experimental Workflow for 6mA Quantification
Caption: Workflow for the quantification of 6mA in mtDNA using mass spectrometry.
Future Directions
The discovery of 6mA in mtDNA has opened up a new field of "mitoepigenetics." Future research will likely focus on:
-
Identifying other potential mtDNA methyltransferases and demethylases.
-
Mapping the specific locations of 6mA across the mitochondrial genome and understanding the sequence context.
-
Elucidating the role of mtDNA 6mA in a wider range of physiological and pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer.
-
Exploring the potential of targeting METTL4 and other related enzymes for therapeutic interventions.
The study of this compound in mitochondrial DNA is a rapidly evolving area with the potential to significantly impact our understanding of mitochondrial biology and its role in human health and disease. This guide provides a solid foundation for researchers and professionals looking to contribute to this exciting field.
References
- 1. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longevies.com [longevies.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. nanoporetech.com [nanoporetech.com]
- 5. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. N6-Methyladenine Progressively Accumulates in Mitochondrial DNA during Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
The Physiological Significance of Adenosine Modifications in Cancer Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reversible chemical modification of nucleic acids, a cornerstone of epigenetics and epitranscriptomics, is increasingly recognized as a critical regulator of cancer development and progression. While N6-methyladenosine (m6A) in RNA has been the subject of extensive research, emerging evidence suggests that other adenosine modifications, including N6,N6-dimethyladenosine and its deoxyadenosine counterpart, may also play significant roles. This technical guide provides an in-depth overview of the physiological significance of these modifications in cancer. We will delve into the well-established roles of m6A in RNA, explore the nascent research on N6,N6-dimethyladenosine, and discuss the potential implications of N6,N6-dimethyldeoxyadenosine in DNA. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape, detailed experimental protocols, and the future directions of this exciting field.
N6-methyladenosine (m6A) in RNA: The Preeminent Player
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other types of RNA.[1][2][3][4] This dynamic and reversible modification is a key regulator of RNA metabolism, influencing splicing, nuclear export, stability, and translation.[5][6] The cellular machinery that governs m6A modification is comprised of three main classes of proteins: "writers," "erasers," and "readers."
-
Writers (Methyltransferases): This complex, primarily composed of METTL3, METTL14, and WTAP, is responsible for installing the m6A modification on RNA.[3][4]
-
Erasers (Demethylases): Enzymes such as FTO and ALKBH5 remove the m6A modification, allowing for dynamic regulation.[2][4][7]
-
Readers (Binding Proteins): A diverse group of proteins, including those from the YTH family (e.g., YTHDF1, YTHDF2, YTHDF3), recognize and bind to m6A-modified RNA, thereby dictating its fate.[8]
The dysregulation of these m6A regulatory proteins is a common feature in many cancers, leading to aberrant gene expression that promotes tumorigenesis.[7][8]
Impact of m6A on Cancer Hallmarks
The m6A modification has been shown to influence several key aspects of cancer biology:
-
Cell Proliferation: By modulating the expression of oncogenes and tumor suppressors, m6A can either promote or inhibit cancer cell proliferation.[5][8] For instance, in certain cancers, elevated METTL3 expression leads to increased m6A levels on the mRNA of oncogenes like MYC, enhancing their translation and driving proliferation.[8]
-
Apoptosis: The m6A modification can regulate apoptosis-related signaling pathways. For example, FTO-mediated demethylation of anti-apoptotic genes can lead to their stabilization and contribute to cell survival.[5][9]
-
Invasion and Metastasis: m6A is implicated in the regulation of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5]
-
Metabolic Reprogramming: Cancer cells often exhibit altered metabolism, and m6A has been shown to regulate the expression of key metabolic enzymes.[5]
m6A and Cancer Signaling Pathways
Dysregulation of m6A modification has been linked to the aberrant activity of several critical cancer signaling pathways:
-
PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival. m6A modification can influence the expression of key components of this pathway.[10]
-
Wnt/β-catenin Pathway: The Wnt pathway is crucial for development and is often dysregulated in cancer. m6A has been shown to modulate the stability of β-catenin mRNA.[6]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. m6A can regulate the expression of components of the MAPK/ERK pathway.[6]
N6,N6-Dimethyladenosine: An Emerging Player with Therapeutic Potential
While research on N6,N6-dimethyladenosine (m6(2)A) is less extensive than that on m6A, it is emerging as a molecule of interest in cancer biology. Unlike the single methyl group in m6A, m6(2)A has two methyl groups on the N6 position of adenosine.
One significant finding is the identification of N6,N6-dimethyladenosine as an inhibitor of the AKT signaling pathway, demonstrating antitumor effects.[11] Specifically, it has been shown to robustly inhibit AKT signaling in various non-small cell lung cancer cell lines.[11] Furthermore, N6,N6-dimethyladenosine has been observed to reduce the protein levels of ADAM17, a key protein involved in the shedding of cell surface proteins and a target in cancer therapy, in a dose-dependent manner in different cancer cells.[11]
N6,this compound in DNA: A Frontier of Cancer Epigenetics
The existence of N6,this compound as a chemical entity is confirmed. However, its physiological significance, particularly in the context of cancer, remains largely unexplored. The study of DNA modifications has traditionally focused on 5-methylcytosine, but the discovery of other modifications, such as N6-methyladenine (6mA), has broadened the field.
Given the established role of DNA methylation in regulating gene expression, it is plausible that N6,this compound, if present in the genome, could have a functional role. Its presence could potentially influence DNA-protein interactions, chromatin structure, and gene transcription. The enzymes responsible for its deposition and removal are currently unknown. The investigation into this novel DNA modification represents an exciting new frontier in cancer epigenetics.
Quantitative Data
The following table summarizes the observed levels of N6-methyladenosine (m6A) in various cancers compared to normal tissues. It is important to note that quantitative data for N6,this compound in cancer is not yet available in the scientific literature.
| Cancer Type | Observation | Reference |
| Pancreatic Cancer | m6A levels were elevated in the majority of pancreatic cancer cell lines and tissues compared to normal counterparts. Higher m6A levels were correlated with poorer overall survival. | [12] |
| Colorectal Cancer | Increased levels of m6A have been reported in colorectal cancer tissues. | [4] |
| Liver Cancer | Elevated METTL3 expression and subsequent increased m6A levels are observed, promoting tumor proliferation. | [4] |
| Glioblastoma | Altered expression of m6A regulatory proteins is a feature of glioblastoma, with METTL3 and ALKBH5 levels being particularly significant. | [13] |
| Acute Myeloid Leukemia (AML) | Dysregulation of m6A "writers," "readers," and "erasers" has been linked to an inferior cytogenetic risk in AML. | [13] |
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key signaling pathways and molecular interactions involving adenosine modifications in cancer.
Caption: Regulation and downstream effects of m6A RNA modification in cancer.
Caption: Proposed mechanism of N6,N6-Dimethyladenosine in inhibiting cancer cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of adenosine modifications.
Protocol for m6A Quantification using ELISA
This protocol describes a common method for quantifying the overall level of m6A in RNA samples.
Caption: Workflow for quantifying total m6A in RNA samples using an ELISA-based method.
Methodology:
-
RNA Binding: Total RNA samples and m6A standards are added to the wells of a microplate, where they bind to the surface.
-
Blocking: The wells are treated with a blocking solution to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: A specific anti-m6A antibody is added to the wells and incubated to allow binding to the m6A-modified RNA.
-
Washing: The wells are washed to remove any unbound primary antibody.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added and incubated.
-
Washing: The wells are washed again to remove any unbound secondary antibody.
-
Substrate Reaction: A colorimetric substrate for HRP is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of 450 nm.
-
Quantification: The amount of m6A in the samples is determined by comparing their absorbance values to the standard curve generated from the m6A standards.
Protocol for m6A-Seq (MeRIP-Seq)
This protocol outlines the key steps for transcriptome-wide mapping of m6A sites.
Caption: Experimental workflow for methylated RNA immunoprecipitation sequencing (MeRIP-Seq).
Methodology:
-
RNA Fragmentation: Total RNA is chemically or enzymatically fragmented into smaller pieces (typically ~100 nucleotides).
-
Immunoprecipitation (IP): The fragmented RNA is incubated with beads coupled to an anti-m6A antibody. The antibody specifically binds to the RNA fragments containing the m6A modification. A portion of the fragmented RNA is set aside as an "input" control.
-
Elution: The m6A-containing RNA fragments are eluted from the antibody-bead complexes.
-
Library Preparation: RNA sequencing libraries are prepared from both the immunoprecipitated (IP) RNA and the input RNA. This involves reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome/transcriptome. Bioinformatic tools are then used to identify regions that are enriched for sequencing reads in the IP sample compared to the input sample. These enriched regions, or "peaks," correspond to the locations of m6A modifications.
Proposed Protocol for Detection of N6,this compound in DNA
Given the lack of established protocols for this specific modification, the following is a proposed methodology based on techniques used for other rare DNA adducts.
References
- 1. New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of N6-Methyladenosine Modification on Cancer Progression: Molecular Mechanisms and Cancer Therapy [frontiersin.org]
- 4. Function of N6-Methyladenosine Modification in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of N6-methyladenosine modification in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aberrant expression of enzymes regulating m6A mRNA methylation: implication in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Link Between m6A Modification and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Sensitivity LC-MS/MS Method for N6-Dimethyldeoxyadenosine Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Dimethyldeoxyadenosine (m6A-dA or d6A) is a DNA modification that has garnered increasing interest as a potential epigenetic marker.[1] While prevalent in prokaryotes, its presence and biological significance in mammals are subjects of ongoing research.[1] Accurate and highly sensitive quantification of m6A-dA is critical for elucidating its roles in gene regulation, development, and various disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1]
This document provides a detailed application note and experimental protocols for the high-sensitivity quantification of m6A-dA in biological matrices, such as genomic DNA and urine, using LC-MS/MS.
Principle of the Method
The quantification of m6A-dA by LC-MS/MS is predicated on a multi-step process. First, in the case of genomic DNA, the DNA is enzymatically hydrolyzed into its constituent deoxynucleosides. For urine samples, a dilution and filtration step is typically sufficient. The resulting mixture of deoxynucleosides is then separated using ultra-high performance liquid chromatography (UPLC). Finally, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for the sensitive and specific detection and quantification of m6A-dA.[1] The amount of m6A-dA is often expressed as a ratio relative to the unmodified deoxyadenosine (dA).[1]
Quantitative Data Summary
The abundance of m6A-dA in mammalian genomes is typically low, necessitating highly sensitive analytical methods for its detection.[1] The levels of this modification can vary significantly between different cell types, tissues, and disease states.[1] Below is a summary of representative quantitative data for m6A-dA in different biological samples.
Table 1: Quantitative Levels of this compound (m6A-dA) in Genomic DNA
| Sample Type | Organism | m6A-dA Level (relative to dA) | Reference |
| Liver | Rat (F344, untreated) | > 37 adducts per 10⁹ dNs (above LOD, but not quantifiable) | [2] |
| Liver | Rat (F344, treated with dimethylnitrosamine) | 200 adducts per 10⁹ dNs | [2] |
LOD: Limit of Detection; dNs: deoxynucleosides
Table 2: Quantitative Levels of this compound (m6A-dA) in Human Urine
| Population | m6A-dA Level (nmol/mmol creatinine) | Reference |
| Healthy Controls | Not specified | [3] |
| Parkinson's Disease Patients | Lower than control group (most subjects below LLOQ) | [3][4] |
LLOQ: Lower Limit of Quantitation
Experimental Protocols
Protocol 1: Quantification of m6A-dA in Genomic DNA
1. Genomic DNA Isolation and Purification
-
High-quality genomic DNA (gDNA) is paramount for accurate quantification. It is crucial to minimize RNA contamination.
-
Isolate gDNA from cells or tissues using a commercial DNA isolation kit, following the manufacturer's instructions.
-
Incorporate an RNase A treatment step during the lysis procedure to eliminate RNA.
-
Elute the purified gDNA in nuclease-free water.
-
Assess the quantity and purity of the gDNA using a UV-Vis spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 and an A260/A230 ratio above 2.0 indicate high purity.[1]
2. Enzymatic Hydrolysis of Genomic DNA
-
In a sterile microcentrifuge tube, combine 1-2 µg of purified gDNA with a commercial nucleoside digestion mix and the corresponding reaction buffer.[1]
-
Incubate the reaction mixture at 37°C for 2-3 hours.[5] For complete digestion, an overnight incubation may be beneficial.
-
After incubation, the sample containing the deoxynucleoside mixture is ready for LC-MS/MS analysis. If not analyzed immediately, samples can be stored at -20°C.[1]
3. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[5]
-
Gradient: A gradient elution is typically employed to separate the polar nucleosides. The specific gradient profile should be optimized based on the column and mobile phases used.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion transitions for m6A-dA and dA should be optimized on the instrument being used. A common transition for m6A-dA is the loss of the deoxyribose sugar.
-
4. Data Analysis and Quantification
-
Create a calibration curve using standards of known concentrations for both m6A-dA and dA.
-
Calculate the amount of m6A-dA and dA in the sample based on the peak areas and the calibration curve.[1]
-
The level of m6A-dA is typically reported as the ratio of m6A-dA to dA (m6A-dA/dA) or in parts per million (ppm).[1]
Protocol 2: Quantification of m6A-dA in Urine
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
For initial analysis, a simple dilution and centrifugation step is often sufficient. Dilute an aliquot of the urine sample (e.g., 0.1 mL) with a solvent like acetonitrile (e.g., 0.6 mL) to precipitate proteins.[3]
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[3]
-
The resulting supernatant can be directly injected into the LC-MS/MS system.
2. HILIC-MS/MS Analysis
-
For the analysis of polar compounds like nucleosides in a complex matrix like urine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 100 mm × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: Water containing 20 mM ammonium acetate and 0.2% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[3]
-
Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.[3]
-
Injection Volume: 5 µL.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following transition can be used for quantification (m/z): 266 > 150 for N6-methyl-2'-deoxyadenosine.[3] An internal standard should be used for accurate quantification.
-
3. Data Analysis and Quantification
-
Quantify the concentration of m6A-dA in the urine samples using a calibration curve prepared with authentic standards.
-
To account for variations in urine dilution, the results are typically normalized to the urinary creatinine concentration and expressed as nmol/mmol creatinine.
Visualizations
Caption: Experimental workflow for m6A-dA quantification in genomic DNA.
Caption: Putative roles of this compound in cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Single-Molecule Real-Time (SMRT) Sequencing for N6-Dimethyldeoxyadenosine (m6dA) Mapping
Introduction
N6-methyladenine (m6dA) is a DNA modification that plays a crucial role in various biological processes, including gene expression regulation, DNA replication, and repair.[1][2][3] While prevalent in prokaryotes, its existence and function in eukaryotes are areas of active investigation.[4][5] Single-Molecule Real-Time (SMRT) sequencing, developed by Pacific Biosciences (PacBio), offers a powerful method for the direct detection and genome-wide mapping of m6dA without the need for chemical conversion or amplification biases.[6][7]
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on utilizing SMRT sequencing for high-resolution m6dA mapping. The technology enables the simultaneous determination of nucleotide sequence and base modifications at single-molecule resolution.[8][9]
Principle of SMRT Sequencing for m6dA Detection
SMRT sequencing directly observes the activity of a single DNA polymerase as it synthesizes a complementary strand from a DNA template.[10] The core of the technology lies in monitoring the kinetics of this process. The presence of a modified base, such as m6dA, in the template strand causes the DNA polymerase to pause, altering the time between successive nucleotide incorporations.[1] This duration, known as the Inter-Pulse Duration (IPD), is measured in real-time.[6]
By comparing the IPD values from a native DNA sample to those from a control sample without modifications (typically generated through Whole Genome Amplification, WGA), a statistically significant increase in the IPD ratio at a specific adenine residue indicates the presence of m6dA.[4][11][12] This kinetic signature allows for the direct detection and precise localization of m6dA across the genome.[6][13]
Key Applications
-
Genome-wide m6dA Mapping: Generate complete maps of m6dA at single-nucleotide and single-molecule resolution.[4]
-
Microbial Epigenomics: Study bacterial methylation patterns, restriction-modification systems, and their roles in pathogenesis and antibiotic resistance.[8][14]
-
Eukaryotic Epigenetics: Investigate the distribution and potential regulatory functions of m6dA in complex eukaryotic genomes, including its association with gene expression and specific genomic features.[3][4][5]
-
Drug Development: Identify targets for therapeutic intervention by understanding the role of DNA methyltransferases and demethylases in disease processes like cancer.[2]
Experimental and Data Analysis Workflow
The overall process for m6dA mapping using SMRT sequencing involves sample preparation, sequencing, and a specialized bioinformatics pipeline to analyze the polymerase kinetics data.
Detailed Experimental Protocols
Protocol 1: Genomic DNA Preparation
High-quality, high-molecular-weight genomic DNA is critical for constructing long-read SMRTbell libraries.
-
DNA Extraction:
-
Extract genomic DNA from the sample of interest using a method that minimizes DNA shearing and damage (e.g., phenol-chloroform extraction or commercial kits designed for high-molecular-weight DNA).
-
Avoid exposure to UV light or intercalating dyes that can cause DNA damage.
-
-
Quality Control:
-
Assess DNA purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~1.8 and A260/A230 ratios of 2.0-2.2.
-
Determine DNA integrity and size distribution using pulsed-field gel electrophoresis or an automated electrophoresis system (e.g., Agilent TapeStation).
-
-
Control Sample Preparation:
-
Generate a control sample by performing Whole Genome Amplification (WGA) on a small aliquot of the native genomic DNA. WGA creates a copy of the genome that lacks the native epigenetic modifications. Use a high-fidelity WGA kit (e.g., REPLI-g) following the manufacturer's instructions.
-
Protocol 2: SMRTbell Library Construction
This protocol outlines the conversion of genomic DNA into circular SMRTbell libraries required for PacBio sequencing.
-
DNA Fragmentation:
-
Shear the native and WGA DNA samples to the desired fragment size (typically >10 kb) using a g-TUBE or Covaris instrument.
-
-
DNA Damage Repair and End-Repair:
-
Repair any DNA damage and create blunt ends on the fragmented DNA using a DNA repair enzyme mix.
-
-
Adapter Ligation:
-
Ligate hairpin SMRTbell adapters to both ends of the repaired DNA fragments. This process circularizes the DNA templates.
-
-
Library Cleanup:
-
Purify the SMRTbell libraries to remove small fragments and excess reagents, typically using AMPure PB beads.
-
-
Size Selection (Optional):
-
For a more uniform read length distribution, perform size selection using a BluePippin or SageELF system.
-
-
Final Quality Control:
-
Quantify the final library concentration using a Qubit fluorometer and assess the size distribution with an automated electrophoresis system.
-
Protocol 3: SMRT Sequencing
-
Sequencing Preparation:
-
Anneal a sequencing primer to the SMRTbell templates and bind the DNA polymerase to the primer-template complex.
-
-
SMRT Cell Loading:
-
Load the prepared sequencing complexes onto the SMRT Cell. Each SMRT Cell contains thousands of Zero-Mode Waveguides (ZMWs), which are nanoscale wells where individual polymerase-template complexes are immobilized.[10]
-
-
Sequencing Run:
-
Initiate the sequencing run on a PacBio instrument (e.g., Sequel IIe). The instrument records the fluorescence pulses emitted as nucleotides are incorporated in real-time.[10]
-
Detailed Data Analysis Protocol
The raw data from the SMRT sequencer is processed to identify base modifications based on polymerase kinetics. PacBio's SMRT Link software suite includes tools for this analysis.[14]
-
Primary Data Processing (SMRT Link):
-
Alignment:
-
Align the CCS reads from both the native and WGA control samples to a reference genome using an aligner like pbmm2.
-
-
Modification Detection:
-
Use the ipdSummary tool within SMRT Link to analyze the polymerase kinetics from the aligned reads.
-
The software compares the IPD at each adenine position in the native sample against the corresponding position in the WGA control sample.
-
A statistical model is used to calculate an IPD ratio and a confidence score (e.g., p-value or Phred-like quality score) for each potential modification.
-
-
Filtering and Motif Analysis:
-
Filter the identified m6dA sites based on coverage depth and confidence score to obtain a high-confidence set of modifications.
-
Perform motif analysis on the sequences flanking the m6dA sites to identify any consensus recognition sequences for DNA methyltransferases.[14]
-
Data Presentation: Quantitative Metrics
The performance of m6dA detection is influenced by sequencing coverage and the fraction of methylated adenines.[15] The key metric for detection is the Inter-Pulse Duration (IPD) Ratio.
| Metric | Description | Typical Value / Threshold | Reference |
| IPD Ratio | The ratio of the mean IPD at a specific base in the native DNA sample to the mean IPD in the control (WGA) sample. A higher ratio indicates a polymerase pause due to a modification. | ~4.0 for m6dA | [4][15] |
| Detection Threshold | The IPD ratio cutoff used to call a site as methylated. This is often determined empirically to balance sensitivity and specificity. | > 4.5 | [4] |
| False Discovery Rate (FDR) | The estimated proportion of false positives among the called methylated sites. It is dependent on sequencing coverage and the overall abundance of m6dA. | < 0.05 | [4][15] |
| Sequencing Coverage | The number of reads covering a specific genomic position. Higher coverage increases the statistical power to detect modifications. | > 25x per strand recommended | [15] |
| Sensitivity | The proportion of true methylated sites that are correctly identified. | Varies with coverage and FDR | [5] |
Note: The optimal IPD ratio threshold and resulting FDR can vary depending on the organism, sequencing platform, and specific experimental conditions.
References
- 1. pacb.com [pacb.com]
- 2. pacb.com [pacb.com]
- 3. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping and characterizing N6-methyladenine in eukaryotic genomes using single-molecule real-time sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct detection of DNA methylation during single-molecule, real-time sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The advantages of SMRT sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMRT-Based Microbial Epigenomics - CD Genomics [cd-genomics.com]
- 9. pacb.com [pacb.com]
- 10. PacBio SMRT DNA Sequencing Service, By Analysis Methods | CD BioSciences [epigenhub.com]
- 11. SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Direct detection of DNA methylation during single-molecule, real-time sequencing | Springer Nature Experiments [experiments.springernature.com]
- 14. pacb.com [pacb.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N6-Dimethyldeoxyadenosine (m6A) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression. This epitranscriptomic mark influences mRNA splicing, nuclear export, stability, and translation, thereby playing a pivotal role in numerous biological processes, including cell differentiation, embryonic development, and the stress response. Dysregulation of m6A has been implicated in various diseases, including cancer, making the enzymes that install, remove, and recognize this modification attractive targets for drug development.
This document provides detailed application notes and experimental protocols for key chemical labeling and antibody-based techniques used to analyze m6A: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq), m6A-Selective Chemical Labeling (m6A-SEAL), and m6A-Oxidation and Reduction Labeling Sequencing (m6A-ORL-Seq).
Quantitative Comparison of m6A Analysis Techniques
The selection of an appropriate m6A analysis method depends on the specific research question, available resources, and desired resolution. The following table summarizes the key quantitative and qualitative features of the techniques detailed in this document.
| Feature | MeRIP-Seq | m6A-SEAL | m6A-ORL-Seq |
| Principle | Antibody-based enrichment of m6A-containing RNA fragments. | Enzyme-assisted chemical labeling of m6A for enrichment. | Three-step chemical conversion of m6A for biotinylation and enrichment. |
| Resolution | ~100-200 nucleotides[1][2] | ~200 nucleotides | Single-base resolution potential |
| Sensitivity | Moderate to High | High | High |
| Specificity | Dependent on antibody quality; potential for off-target binding.[3] | High specificity due to enzymatic and chemical reactions.[3] | High specificity from the multi-step chemical conversion. |
| Input RNA | Typically 1-10 µg of poly(A)+ RNA[4] | As low as 1 µg of poly(A)+ RNA | 5 µg of poly(A)+ RNA or 30 µg of total RNA[5] |
| Quantitative? | Semi-quantitative (enrichment over input) | Semi-quantitative | Potential for quantitative analysis |
| Advantages | Well-established method, numerous datasets available. | Antibody-free, high specificity.[3] | Antibody-free, single-base resolution capability. |
| Disadvantages | Lower resolution, potential antibody variability.[3] | Multi-step enzymatic and chemical process. | Complex multi-step chemical synthesis and labeling. |
Experimental Workflows and Signaling Pathways
m6A Regulatory Pathway
The deposition, removal, and recognition of the m6A mark are tightly regulated by a complex interplay of proteins. "Writers" (methyltransferases like the METTL3-METTL14 complex), "erasers" (demethylases such as FTO and ALKBH5), and "readers" (m6A-binding proteins, e.g., YTH domain-containing proteins) collectively determine the fate of m6A-modified transcripts.[6] Understanding this pathway is crucial for interpreting m6A analysis data.
MeRIP-Seq Experimental Workflow
MeRIP-Seq is a widely used antibody-based method for transcriptome-wide mapping of m6A. The workflow involves fragmentation of RNA, immunoprecipitation of m6A-containing fragments using an m6A-specific antibody, and subsequent high-throughput sequencing.
m6A-SEAL Experimental Workflow
m6A-SEAL is an antibody-free method that utilizes the demethylase FTO to oxidize m6A to the more reactive N6-hydroxymethyladenosine (hm6A), which is then further reacted for biotinylation and enrichment.[7]
m6A-ORL-Seq Experimental Workflow
m6A-ORL-Seq is a chemical-based, antibody-free method that involves a three-step chemical conversion of m6A to a biotinylated derivative for subsequent enrichment and sequencing.[5]
Detailed Experimental Protocols
Protocol 1: MeRIP-Seq
This protocol is adapted from established MeRIP-Seq procedures.[4][8]
1. RNA Preparation and Fragmentation
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).
-
Enrich for poly(A)+ RNA using oligo(dT) magnetic beads.
-
Fragment 1-10 µg of poly(A)+ RNA to ~100-200 nucleotide fragments. A typical fragmentation buffer is 10 mM Tris-HCl (pH 7.0) and 10 mM ZnCl2. Incubate at 94°C for 30-50 seconds.[4] The exact time should be optimized.
-
Stop the fragmentation by adding 0.5 M EDTA.
-
Purify the fragmented RNA using a spin column or ethanol precipitation.
-
Reserve 10% of the fragmented RNA as an "input" control.
2. Immunoprecipitation
-
Prepare antibody-bead complexes by incubating 5-10 µg of anti-m6A antibody with Protein A/G magnetic beads in 1x IP buffer (50 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.5% Igepal CA-630) for 1 hour at 4°C.[3]
-
Add the fragmented RNA to the antibody-bead complexes and incubate for 2 hours to overnight at 4°C with rotation.
-
Wash the beads sequentially with low-salt buffer, high-salt buffer, and 1x IP buffer to remove non-specifically bound RNA.
3. Elution and RNA Purification
-
Elute the m6A-containing RNA from the beads using an elution buffer containing free m6A (e.g., 6.7 mM N6-methyladenosine in 1x IP buffer).
-
Perform two sequential elutions and pool the eluates.
-
Purify the eluted RNA and the input control RNA using a spin column or ethanol precipitation.
4. Library Preparation and Sequencing
-
Construct stranded RNA sequencing libraries from the immunoprecipitated RNA and the input control RNA using a commercial kit.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
5. Data Analysis
-
Align sequencing reads to the reference genome.
-
Use peak-calling software (e.g., MACS2) to identify m6A-enriched regions (peaks) by comparing the IP sample to the input control.
-
Perform motif analysis on the identified peaks to confirm the presence of the m6A consensus motif (RRACH).
Protocol 2: m6A-SEAL
This protocol is based on the principles of the m6A-SEAL technique.[7]
1. RNA Preparation and FTO-mediated Oxidation
-
Start with 1-5 µg of poly(A)+ RNA.
-
Fragment the RNA to ~200 nt fragments.
-
Set up the FTO oxidation reaction in a 50 µL volume:
-
Fragmented RNA
-
Recombinant FTO protein (final concentration ~1 µM)
-
(NH4)2Fe(SO4)2 (final concentration 150 µM)
-
α-Ketoglutarate (final concentration 300 µM)
-
L-ascorbic acid (final concentration 2 mM)
-
HEPES buffer (pH 7.0)
-
-
Incubate at room temperature for 1-2 hours.
2. Thiol Addition and Biotinylation
-
Purify the FTO-treated RNA.
-
Add Dithiothreitol (DTT) to a final concentration of 100 mM and incubate at 37°C for 1 hour to convert hm6A to the more stable dm6A.
-
Purify the RNA.
-
Perform biotinylation by reacting the dm6A-containing RNA with a biotin-maleimide reagent.
3. Enrichment and Sequencing
-
Enrich the biotinylated RNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-biotinylated RNA.
-
Elute the enriched RNA.
-
Construct a sequencing library and perform high-throughput sequencing.
-
Analyze the data similarly to MeRIP-Seq to identify enriched peaks.
Protocol 3: m6A-ORL-Seq
This protocol outlines the key steps of the m6A-ORL-Seq method.[5]
1. RNA Fragmentation and Chemical Modification
-
Fragment 5 µg of poly(A)+ RNA or 30 µg of total RNA to ~60-200 nt fragments by incubating with RNA fragmentation reagents at 70°C for 15 minutes.[5]
-
Step 1: Oxidation (N-nitrosation): Chemically treat the fragmented RNA to convert m6A to N6-nitroso m6A.
-
Purify the RNA.
-
Step 2: TDO Reduction: Treat the RNA with thiourea dioxide (TDO) to reduce the nitroso group.
-
Purify the RNA.
-
Step 3: Biotin Labeling: React the modified RNA with a biotinylated aryl aldehyde probe (2.0 mM) in 100 mM MES buffer (pH 5.5) with 10% DMF at 37°C for 1 hour.[5]
2. Enrichment and Sequencing
-
Purify the biotinylated RNA.
-
Perform streptavidin pulldown using Dynabeads MyOne Streptavidin C1 beads to enrich for the labeled RNA fragments.
-
Construct a sequencing library from the enriched RNA.
-
Perform high-throughput sequencing.
3. Data Analysis
-
Align sequencing reads to the reference genome.
-
The chemical labeling can induce specific reverse transcription signatures (e.g., truncations) at the modified base, allowing for the potential identification of m6A sites at single-nucleotide resolution. Analyze these signatures to map m6A sites.
Conclusion
The analysis of N6-Dimethyldeoxyadenosine is a rapidly evolving field with a growing arsenal of powerful techniques. The choice between antibody-based methods like MeRIP-Seq and chemical labeling approaches such as m6A-SEAL and m6A-ORL-Seq will depend on the specific experimental goals. While MeRIP-Seq is a robust and widely used method, the newer chemical labeling techniques offer the advantages of being antibody-free and, in the case of m6A-ORL-Seq, the potential for single-base resolution. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in selecting and implementing the most appropriate method for their studies, ultimately advancing our understanding of the critical role of m6A in health and disease.
References
- 1. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m6A-SAC-seq for quantitative whole transcriptome m6A profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for antibody-based m6A sequencing of human postmortem brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]
- 7. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Dimethyldeoxyadenosine (dm6A): A Potential Biomarker for Disease Diagnostics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Dimethyldeoxyadenosine (dm6A) is a modified nucleoside that has emerged as a potential biomarker in the diagnostics of various diseases, including cancer and metabolic disorders. As a derivative of deoxyadenosine, dm6A is a component of DNA and its levels may reflect alterations in epigenetic regulation associated with pathological conditions. While research into dm6A is still in its early stages, the analogous and more extensively studied N6-methyladenosine (m6A) in RNA provides a strong rationale for investigating dm6A's diagnostic potential.[1][2] This document provides an overview of the current understanding of dm6A, protocols for its quantification, and its potential applications in disease diagnostics.
Biological Significance
Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has been shown to be a key regulator in various biological processes, including cell differentiation, metabolism, and disease progression.[1][2] Dysregulation of m6A has been linked to various diseases, including cancer and metabolic disorders.[1][2][3][4][5] While most research has focused on m6A in RNA, the presence of its deoxy-counterpart, dm6A, in DNA suggests a parallel regulatory role. Aberrant levels of dm6A may, therefore, serve as a valuable indicator of disease states.
Potential Clinical Applications
The quantification of dm6A in biological samples, such as blood, urine, or tissue biopsies, holds the potential for:
-
Early Disease Detection: Altered dm6A levels may be detectable in the early stages of diseases like cancer, offering a non-invasive screening tool.
-
Prognosis and Staging: The concentration of dm6A may correlate with disease severity and patient prognosis. For instance, studies on the related m6A have shown that its levels are significantly increased in the serum of patients with colorectal and gastric cancer.
-
Monitoring Therapeutic Response: Changes in dm6A levels could indicate a patient's response to treatment, allowing for personalized therapeutic strategies.
-
Drug Development: Understanding the pathways involving dm6A can lead to the identification of new therapeutic targets.
Quantitative Data Summary
While specific quantitative data for dm6A in various diseases is still emerging, data from studies on the related N6-methyladenosine (m6A) can provide a preliminary framework for what might be expected. The following table summarizes m6A concentrations found in the serum of healthy individuals and patients with colorectal and gastric cancer.
| Analyte | Sample Type | Condition | Concentration Range (nM) | Average Concentration (nM) |
| m6A | Serum | Healthy Volunteers (n=99) | 2.24–7.73 | 4.51 ± 1.08 |
| Colorectal Cancer (n=51) | 2.64–9.24 | 5.57 ± 1.67 | ||
| Gastric Cancer (n=27) | 4.94–9.74 | 6.93 ± 1.38 |
Data extracted from a study on N6-methyladenosine (m6A) and is presented here as a proxy for potential dm6A level variations.
Experimental Protocols
Accurate and sensitive quantification of dm6A is crucial for its validation as a biomarker. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput alternative, provided a specific antibody is available.
Protocol 1: Quantification of dm6A by LC-MS/MS
This protocol outlines the steps for the quantitative analysis of dm6A in genomic DNA extracted from biological samples.
1. Genomic DNA (gDNA) Isolation and Purification:
-
Isolate gDNA from the sample (e.g., tissue, blood) using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Assess the quantity and purity of the extracted gDNA using a UV-Vis spectrophotometer. An A260/A280 ratio of 1.8–2.0 and an A260/A230 ratio above 2.0 indicate high purity.
2. Enzymatic Digestion of gDNA to Deoxynucleosides:
-
In a sterile microcentrifuge tube, combine 1–2 µg of purified gDNA with a commercial nucleoside digestion mix or a combination of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for 2–4 hours to ensure complete digestion of the DNA into individual deoxynucleosides.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the deoxynucleoside mixture using ultra-high performance liquid chromatography (UPLC) with a C18 column.
-
Mass Spectrometry Detection: Detect and quantify the separated deoxynucleosides using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
-
Calibration Curve: Prepare a series of standards with known concentrations of dm6A and an unmodified deoxynucleoside (e.g., deoxyadenosine, dA) to generate a calibration curve for absolute quantification.
4. Data Analysis:
-
Calculate the amount of dm6A and dA in the sample based on the peak areas from the chromatogram and the calibration curve.
-
The level of dm6A is typically reported as a ratio of dm6A to dA (dm6A/dA) or in parts per million (ppm).
Protocol 2: Quantification of dm6A by Competitive ELISA (Hypothetical)
This protocol is based on standard competitive ELISA principles and assumes the availability of a dm6A-specific antibody.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a dm6A-conjugate (e.g., dm6A-BSA) overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Competitive Reaction:
-
Prepare standards with known concentrations of free dm6A and the biological samples.
-
Add the standards or samples to the wells, followed immediately by the addition of a limited amount of anti-dm6A primary antibody.
-
Incubate for 1-2 hours at room temperature to allow competition between the free dm6A in the sample/standard and the dm6A-conjugate coated on the plate for binding to the primary antibody.
4. Detection:
-
Wash the plate to remove unbound antibody and dm6A.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate to remove the unbound secondary antibody.
-
Add a TMB substrate solution to the wells. The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
5. Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
The absorbance will be inversely proportional to the concentration of dm6A in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of dm6A in the samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Biological Context
The biological functions of dm6A are likely intertwined with the broader landscape of epigenetic regulation. While direct signaling pathways for dm6A are still under investigation, the well-established m6A regulatory machinery provides a plausible model. This machinery consists of "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (proteins that recognize m6A and mediate downstream effects). It is conceivable that a similar set of enzymes and binding proteins regulate dm6A levels in DNA, thereby influencing gene expression and cellular processes.
Dysregulation of these pathways can lead to aberrant methylation patterns, contributing to the onset and progression of diseases. For example, in the context of cancer, altered m6A levels have been shown to affect the expression of oncogenes and tumor suppressors.[6] In metabolic diseases, m6A modification has been implicated in the regulation of glucose and lipid metabolism.[1][3][4][5]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, biomarker for disease diagnostics. The established role of the related m6A modification in various pathologies provides a strong impetus for further investigation into dm6A. The development of robust and validated quantification methods, such as LC-MS/MS and specific ELISAs, will be critical for advancing clinical research in this area. Future studies should focus on establishing the baseline levels of dm6A in healthy populations and comprehensively profiling its alterations across a spectrum of diseases. Elucidating the specific enzymatic machinery that regulates dm6A and its downstream signaling pathways will not only solidify its role as a biomarker but also potentially unveil novel therapeutic targets.
References
- 1. m6A Regulates Liver Metabolic Disorders and Hepatogenous Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the role of RNA m6A modification in the metabolic process and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A Regulates Liver Metabolic Disorders and Hepatogenous Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of m6A methylation in the immune microenvironment in the development of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [KDM6A mutation and expression in gastric cancer are associated with prognosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Incorporation of N6-Dimethyldeoxyadenosine Phosphoramidites into Oligonucleotides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of nucleobases in oligonucleotides is a critical tool in the development of therapeutic agents and research probes. N6,N6-dimethyl-2'-deoxyadenosine (m6dA) is a modified nucleoside of significant interest. Its incorporation into synthetic oligonucleotides allows for the investigation of its effects on DNA structure, stability, and interactions with proteins. This document provides a detailed guide to the synthesis of N6,N6-dimethyl-2'-deoxyadenosine phosphoramidites and their subsequent incorporation into oligonucleotides using standard solid-phase synthesis methodologies.
While detailed protocols and quantitative data for the closely related N6-methyl-2'-deoxyadenosine (m6dA) are more readily available, this guide provides adapted protocols for the N6,N6-dimethylated analogue. Researchers should be aware that optimization of the adapted steps may be necessary.
Data Presentation
Physicochemical Properties
| Property | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | 5'-O-DMT-N6-methyl-2'-deoxyadenosine-3'-CE Phosphoramidite |
| Synonyms | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine | DMT-N6-Me-dA-CE Phosphoramidite |
| CAS Number | 98056-69-0[1] | 105931-58-6 |
| Molecular Formula | C₃₂H₃₃N₅O₅[1] | C₄₁H₅₀N₇O₆P |
| Molecular Weight | 567.63 g/mol [1] | 767.86 g/mol |
| Appearance | White to off-white powder[1] | White powder |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, dichloromethane)[1] | Soluble in anhydrous acetonitrile |
| Purity (Typical) | ≥97% by HPLC[1] | ≥98% by ³¹P NMR and HPLC |
Thermal Stability of Oligonucleotides Containing N6-Methyladenosine
The introduction of N6-methyladenosine can influence the thermal stability (melting temperature, Tₘ) of DNA duplexes. The effect is context-dependent, with studies on RNA duplexes, often used as a proxy, showing a generally destabilizing effect when the modified base is within a paired region.
| Duplex Sequence (5' to 3') | Modification | Tₘ (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔΔG° (kcal/mol) |
| GCGUA UACGC | None | 62.1 | -12.3 | -80.4 | -218.4 | - |
| GCGUm⁶A UACGC | m⁶A | 58.7 | -11.2 | -76.8 | -207.2 | +1.1 |
| GGCCA UUGGCC | None | 70.5 | -14.4 | -96.2 | -262.1 | - |
| GGCCm⁶A UUGGCC | m⁶A | 67.8 | -13.3 | -92.1 | -249.7 | +1.1 |
Note: Data presented is for RNA duplexes as a proxy for DNA duplex behavior. The destabilizing effect is expected to be comparable in DNA.
Oligonucleotide Synthesis Coupling Efficiency
Modern phosphoramidite chemistry allows for high coupling efficiencies, typically exceeding 99% for standard and many modified phosphoramidites. While specific data for N6,N6-dimethyl-2'-deoxyadenosine phosphoramidite is not widely published, a similar high efficiency is expected with optimized protocols.
Experimental Protocols
Synthesis of 5'-O-DMT-N6,N6-dimethyl-2'-deoxyadenosine
This protocol is adapted from the synthesis of the N6-monomethyl analogue and may require optimization.
Step 1: N6,N6-dimethylation of 2'-deoxyadenosine
-
Dissolve 2'-deoxyadenosine in a suitable solvent mixture such as dimethylformamide (DMF) and water.
-
Add a methylating agent, for example, dimethyl sulfate, in the presence of a base like potassium carbonate.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, isolate the N6,N6-dimethyl-2'-deoxyadenosine product by precipitation or extraction.
-
Purify the product using column chromatography.
Step 2: 5'-O-DMT Protection of N6,N6-dimethyl-2'-deoxyadenosine
-
Dry the N6,N6-dimethyl-2'-deoxyadenosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine and cool to 0°C.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise to the solution.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench it with methanol.
-
Extract the crude product with an organic solvent like dichloromethane and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final 5'-O-DMT-N6,N6-dimethyl-2'-deoxyadenosine product by silica gel column chromatography.[1]
Synthesis of 5'-O-DMT-N6,N6-dimethyl-2'-deoxyadenosine-3'-CE Phosphoramidite
This phosphitylation protocol is adapted from established methods for similar nucleosides and is highly sensitive to moisture and oxygen.
-
Dry the 5'-O-DMT-N6,N6-dimethyl-2'-deoxyadenosine under high vacuum.
-
Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, quench the reaction with methanol.
-
Purify the crude product by silica gel chromatography using a solvent system containing a small percentage of triethylamine to prevent degradation of the product.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the final phosphoramidite as a white foam.
Incorporation of N6,N6-Dimethyldeoxyadenosine into Oligonucleotides
The incorporation of the m6dA phosphoramidite is performed on an automated solid-phase DNA synthesizer using the standard phosphoramidite cycle.
Phosphoramidite Preparation:
-
Allow the vial of 5'-O-DMT-N6,N6-dimethyl-2'-deoxyadenosine-3'-CE phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Install the solution on a designated port on the DNA synthesizer.
Automated Synthesis Cycle:
The synthesis follows a four-step cycle for each nucleotide addition:
-
Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside with an acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.
-
Coupling: The m6dA phosphoramidite is activated (e.g., with tetrazole or a more potent activator like DCI) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection and Cleavage of the Oligonucleotide
The N6,N6-dimethyl modification is expected to be stable under standard deprotection conditions, similar to the N6-monomethyl analogue.[2][3]
Standard Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to completely cover the support.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.[2]
-
Cool the vial to room temperature before opening.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia using a vacuum concentrator.
UltraFAST Deprotection (for rapid deprotection):
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Add the AMA solution to the solid support in a sealed vial.
-
Incubate at 65°C for 10-15 minutes.
-
Cool to room temperature, and process as with the standard deprotection. Note: If using AMA deprotection, it is recommended to use acetyl-protected dC (Ac-dC) during synthesis to prevent potential side reactions.
Purification and Analysis
The crude oligonucleotide should be purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purification. The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in phosphoramidite synthesis | Moisture or oxygen contamination during the phosphitylation step. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere.[4] |
| Incomplete reaction. | Monitor the reaction closely by TLC or ³¹P NMR and adjust reaction time as needed. | |
| Low coupling efficiency during oligonucleotide synthesis | Poor quality or degraded phosphoramidite. | Use freshly prepared phosphoramidite solution. Store phosphoramidites under anhydrous conditions at -20°C. |
| Inefficient activation. | Consider using a more potent activator, such as DCI, especially for sterically hindered phosphoramidites. | |
| Moisture in the synthesizer lines. | Ensure all solvents and reagents used in the synthesizer are anhydrous. | |
| Incomplete deprotection | Old or low-concentration deprotection reagent. | Use fresh, high-quality deprotection reagents. |
| Insufficient incubation time or temperature. | Ensure deprotection is carried out for the recommended time and at the specified temperature. |
Conclusion
The synthesis of N6,this compound phosphoramidites and their incorporation into oligonucleotides can be achieved through adaptations of standard, well-established protocols for modified nucleosides. Careful attention to anhydrous conditions during phosphoramidite synthesis and the use of standard automated oligonucleotide synthesis cycles should allow for the successful production of high-quality m6dA-modified oligonucleotides. These modified oligonucleotides are valuable tools for research in epigenetics, DNA-protein interactions, and the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Improving the specificity of antibodies for N6-Dimethyldeoxyadenosine immunoprecipitation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of antibodies for N6-Dimethyldeoxyadenosine (m6dA) immunoprecipitation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is antibody specificity crucial for m6dA immunoprecipitation?
A1: Antibody specificity is paramount in m6dA immunoprecipitation (MeDIP) to ensure that the enriched DNA is genuinely modified with m6dA and not a result of off-target binding. Poor antibody specificity can lead to unreliable and misleading results, including false positives from microbial or RNA contamination.[1][2] Lot-to-lot variability in antibody quality further complicates the reliability of antibody-based methods for quantifying m6dA.[1]
Q2: What are the most common causes of low specificity and high background in m6dA MeDIP?
A2: Common issues include:
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Poor Antibody Selectivity: Many commercially available anti-m6dA antibodies exhibit poor selectivity, binding to unmodified adenosine or other similar modifications.[1][2]
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Cross-reactivity: The antibody may cross-react with other molecules or DNA secondary structures.
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Contamination: Microbial and RNA contamination are significant contributors to false measurements.[1][2]
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Inadequate Blocking: Insufficient blocking of the membrane or beads can lead to non-specific binding of the antibody.
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Suboptimal Washing: Incomplete washing steps can fail to remove non-specifically bound antibodies and DNA fragments.[3][4]
Q3: How can I validate the specificity of my anti-m6dA antibody?
A3: A multi-step validation process is recommended. A dot blot assay is a straightforward initial step to assess antibody specificity and sensitivity.[5][6][7] For more rigorous validation, especially for MeDIP-seq, a systematic approach using genomic DNA with known m6dA levels is advised.[1][2] This involves using control DNA (lacking m6dA) and DNA exogenously methylated with an m6A-MTase to create a positive control.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Inadequate blocking of beads/membrane. | Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk) and increasing incubation time.[8] Ensure the blocking buffer is fresh. |
| Insufficient washing steps. | Increase the number and duration of wash steps.[3] Consider using a more stringent wash buffer, potentially with a low concentration of a non-ionic detergent (e.g., 0.02% Tween-20). | |
| Antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody concentration that maximizes signal-to-noise ratio. | |
| Low or No Signal | Poor antibody affinity or specificity. | Validate the antibody using a dot blot with control DNA.[1][2] If specificity is low, consider testing antibodies from different vendors or different lots. |
| Low abundance of m6dA in the sample. | Use a sufficient amount of starting material. For species with very low endogenous m6dA levels, even well-validated antibodies may yield unreliable peak calls.[1] | |
| Inefficient immunoprecipitation. | Ensure proper DNA fragmentation (200-1000 bp). Optimize the incubation time for the antibody with the DNA. | |
| Inconsistent Results | Lot-to-lot variability of the antibody. | Always validate each new lot of antibody before use in experiments.[1] |
| Inconsistent sample preparation. | Standardize all steps of the protocol, from DNA extraction to immunoprecipitation, to minimize variability between experiments. | |
| False Positives | RNA or microbial contamination. | Treat samples with RNase to remove RNA contamination.[1] Ensure sterile techniques to prevent microbial contamination.[2] |
| Antibody cross-reactivity. | Perform competition assays by adding free m6dA nucleosides during immunoprecipitation to compete with the binding to methylated DNA. |
Quantitative Data Summary
The specificity of commercially available anti-m6dA antibodies can vary significantly. A systematic evaluation of several antibodies revealed major discrepancies in their performance.
| Antibody Performance Metric | Result | Reference |
| Detection of Exogenously Methylated Sites | Only one out of five tested antibodies (MP1) accurately detected nearly all methylated sites. | [1][2] |
| The other four antibodies detected only between 2% and 45% of the methylated sites. | [1][2] | |
| Selectivity for m6dA | Varies dramatically between antibodies. | [2] |
| Sensitivity | A highly selective and sensitive antibody can detect m6dA levels as low as ~20 ppm and identify ~29% of exogenously modified loci at this low abundance. | [2] |
Experimental Protocols & Workflows
Antibody Specificity Validation Workflow
Caption: Workflow for validating anti-m6dA antibody specificity.
Detailed Dot Blot Protocol for m6dA Antibody Validation
-
DNA Preparation: Prepare serial dilutions of both unmethylated control genomic DNA and m6dA-methylated genomic DNA.
-
Denaturation: Denature the DNA samples by heating at 95°C for 10 minutes, followed by immediate chilling on ice.[6]
-
Spotting: Spot 2 µL of each DNA dilution onto a nitrocellulose or nylon membrane and allow it to air dry.[6]
-
Crosslinking: UV-crosslink the DNA to the membrane.[6]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBS-T).[6]
-
Primary Antibody Incubation: Incubate the membrane with the anti-m6dA antibody (typically at a 1:1000 to 1:5000 dilution) overnight at 4°C with gentle shaking.[5]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBS-T).[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.[6]
-
Detection: Apply an ECL substrate and visualize the signal using a chemiluminescence imager.[5][6]
Optimized Methylated DNA Immunoprecipitation (MeDIP) Workflow
Caption: Optimized workflow for m6dA MeDIP.
Key Steps for an Optimized MeDIP Protocol
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DNA Fragmentation: Shear genomic DNA to an average size of 200-1000 bp using sonication.[9][10] Verify the fragment size on an agarose gel.
-
Denaturation: Heat-denature the fragmented DNA at 95°C for 10 minutes and immediately cool on ice.[9]
-
Immunoprecipitation: Incubate the denatured DNA with the validated anti-m6dA antibody overnight at 4°C on a rotator.[11]
-
Bead Binding: Add pre-washed Protein A/G magnetic beads and incubate for at least 2 hours at 4°C to capture the DNA-antibody complexes.[3][12]
-
Washing: Perform a series of washes (typically 3-4 times) with a cold IP buffer to remove unbound DNA and non-specific proteins.[3][9] This is a critical step for reducing background.
-
Elution and Purification: Elute the methylated DNA from the beads and purify it. This can be followed by downstream applications such as qPCR or next-generation sequencing.[3][9]
References
- 1. Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Optimized method for methylated DNA immuno-precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Dot blot protocol | Abcam [abcam.com]
- 8. youtube.com [youtube.com]
- 9. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 10. content.abcam.com [content.abcam.com]
- 11. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 12. Optimized method for methylated DNA immuno-precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in N6-Dimethyldeoxyadenosine mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios in N6-Dimethyldeoxyadenosine (m6dA) mass spectrometry experiments.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses specific issues that can lead to a poor signal-to-noise ratio during the analysis of m6dA by LC-MS/MS.
Sample Preparation Issues
Question: Why is my m6dA signal weak or undetectable after sample preparation?
Answer: A weak or absent m6dA signal often originates from suboptimal sample preparation. Several factors can contribute to this issue:
-
Incomplete DNA Digestion: The enzymatic hydrolysis of genomic DNA to individual deoxynucleosides is a critical step.[1] Incomplete digestion will result in a lower-than-expected concentration of m6dA, leading to a weak signal. Ensure that the recommended amount of Nucleoside Digestion Mix and the appropriate reaction buffer are used for your DNA quantity.[1]
-
Sample Contamination: Contaminants from the sample matrix can interfere with the analysis. RNA contamination is a significant concern as it may contain N6-methyladenosine (m6A), which can have a high affinity for anti-6mA antibodies used in enrichment steps and potentially interfere with mass spectrometry analysis.[2] It is crucial to incorporate an RNase A treatment during the gDNA isolation step to remove contaminating RNA.[1] Salts and detergents used during sample preparation must be removed as they can interfere with ionization.[3]
-
Analyte Degradation: Although generally stable, improper handling or storage of samples can lead to the degradation of m6dA. Ensure that samples are stored at -20°C if not analyzed immediately.[1]
-
Loss of Analyte During Filtration: The use of certain types of filters for sample cleanup can lead to the loss of modified nucleosides.[4][5] Hydrophobic modifications can adsorb to filter materials like poly(ether sulfone) (PES).[4][5] If filtration is necessary, consider using composite regenerated cellulose (CRC) filters or omitting the filtration step if m6dA is the primary analyte of interest.[4][5]
Chromatography Problems
Question: My m6dA peak is broad, split, or tailing, resulting in a poor signal-to-noise ratio. What could be the cause?
Answer: Poor chromatographic peak shape directly impacts the signal-to-noise ratio by spreading the signal over a wider time frame. Common causes include:
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for good peak shape and retention. For modified nucleoside analysis, typical mobile phases consist of water with 0.1% formic acid or 10 mM ammonium acetate with 0.2% acetic acid as mobile phase A, and acetonitrile with similar additives as mobile phase B.[1] Ensure that high-purity solvents and additives are used to prevent unwanted adduct formation and increased background noise.[6]
-
Column Contamination or Degradation: Buildup of contaminants on the analytical column can lead to poor peak shape and retention time shifts. Regular column washing and, if necessary, replacement are essential for maintaining performance.
-
Incorrect Gradient Program: An improperly optimized gradient elution program can result in poor separation and peak broadening. The gradient should be tailored to provide adequate retention and sharp peaks for m6dA.
-
System Dead Volume: Excessive dead volume in the LC system can cause peak broadening.[7] Minimize the length and diameter of tubing connecting the column to the mass spectrometer.[7]
Mass Spectrometer and Ion Source Settings
Question: I have a good peak shape, but the signal intensity is still low. How can I optimize the mass spectrometer settings for m6dA?
Answer: Optimizing the ion source and mass spectrometer parameters is crucial for maximizing the signal intensity of m6dA.
-
Suboptimal Ionization Conditions: The choice of ionization mode and the optimization of ion source parameters are critical.[8][9] Electrospray ionization (ESI) in positive ion mode is commonly used for nucleoside analysis.[10] Key parameters to optimize include:
-
Spray Voltage: An optimal spray voltage is necessary for a stable ESI spray.[8]
-
Gas Flows (Nebulizing and Drying Gas): These flows need to be optimized for efficient desolvation of the mobile phase.[6] Higher flow rates may be required for highly aqueous mobile phases.[6]
-
Source Temperature: The temperature should be high enough for efficient desolvation but not so high as to cause thermal degradation of the analyte.[6][11]
-
-
Incorrect MRM Transitions and Collision Energy: For tandem mass spectrometry (MS/MS) analysis, the selection of precursor and product ions (Multiple Reaction Monitoring - MRM) and the optimization of the collision energy are essential for sensitivity and specificity.[12] The collision energy should be optimized to yield the highest response for the product ions, typically leaving 10-15% of the parent ion.[8]
-
Instrument Contamination: Contaminants in the ion source or mass spectrometer can lead to high background noise and ion suppression, reducing the S/N ratio.[11][13] Regular cleaning of the ion source is recommended.[13]
Frequently Asked Questions (FAQs)
Q1: What is a typical signal-to-noise ratio I should expect for m6dA analysis?
A1: The expected S/N ratio can vary significantly depending on the sample matrix, concentration of m6dA, and the sensitivity of the LC-MS/MS system. However, for quantitative analysis, a minimum S/N ratio of 10 is generally required for the limit of quantification (LOQ), while a ratio of 3 is often used for the limit of detection (LOD).[6]
Q2: How can I differentiate between low signal and high noise?
A2: A low signal is characterized by a low peak height or area for your analyte, even at expected concentrations. High noise appears as a fluctuating or elevated baseline. You can assess this by injecting a blank sample (mobile phase only) to observe the baseline noise in the absence of your analyte.
Q3: Can the use of an internal standard help with low S/N issues?
A3: While a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification by correcting for matrix effects and variations in sample processing, it does not directly improve the S/N ratio of the analyte itself.[4][5] However, a low signal for your SIL-IS can indicate a systematic problem with your sample preparation or instrument settings.
Q4: What are the key experimental steps to ensure a good m6dA signal?
A4: A robust experimental workflow is essential. The main stages include:
-
High-Quality gDNA Isolation: Ensure the isolated gDNA has an A260/A280 ratio between 1.8 and 2.0 and an A260/A230 ratio above 2.0.[1]
-
Complete Enzymatic Digestion: Use an appropriate enzyme mix to hydrolyze the DNA into its constituent deoxynucleosides.[1]
-
Effective Chromatographic Separation: Employ a suitable UPLC/HPLC method to separate m6dA from other nucleosides and matrix components.[1]
-
Optimized Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in MRM mode for high sensitivity and specificity.[1]
Data Presentation
Table 1: Troubleshooting Summary for Low S/N in m6dA Analysis
| Potential Cause | Symptoms | Recommended Actions |
| Sample Preparation | ||
| Incomplete DNA Digestion | Low signal for all nucleosides, not just m6dA. | Optimize digestion time, enzyme concentration, and temperature. |
| RNA Contamination | Inaccurate quantification, potential interfering peaks. | Treat samples with RNase A during DNA extraction.[1] |
| Analyte Loss During Filtration | Low signal intensity for hydrophobic modified nucleosides. | Use CRC filters or avoid filtration if possible.[4][5] |
| Chromatography | ||
| Poor Peak Shape | Broad, tailing, or split peaks. | Optimize mobile phase, check for column contamination, reduce dead volume. |
| Matrix Effects | Ion suppression or enhancement, inconsistent results. | Improve chromatographic separation, dilute the sample, use an internal standard.[6] |
| Mass Spectrometry | ||
| Suboptimal Ion Source Settings | Low signal intensity despite good peak shape. | Optimize spray voltage, gas flows, and source temperature.[6][8][11] |
| High Background Noise | Elevated and fluctuating baseline. | Clean the ion source, use high-purity solvents.[6][13] |
Experimental Protocols
Protocol: Enzymatic Digestion of Genomic DNA for m6dA Analysis
-
In a sterile microcentrifuge tube, combine 1-2 µg of purified genomic DNA with the recommended volume of reaction buffer and Nucleoside Digestion Mix.[1]
-
Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion of the DNA into its constituent deoxynucleosides.
-
After incubation, the sample is ready for LC-MS/MS analysis. If not analyzed immediately, store the samples at -20°C.[1]
Protocol: LC-MS/MS Parameters for m6dA Quantification
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column suitable for nucleoside analysis.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate with 0.2% acetic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.[1]
-
Gradient: A gradient elution tailored to separate m6dA from other nucleosides.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion ESI and MRM mode.[1]
-
MRM Transitions: Optimized precursor-to-product ion transitions for m6dA and an appropriate internal standard.
Visualizations
Caption: Experimental workflow for m6dA analysis by LC-MS/MS.
Caption: Troubleshooting flowchart for low S/N in m6dA analysis.
Caption: Key factors influencing the signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. zefsci.com [zefsci.com]
Optimizing enzymatic digestion protocols for accurate N6-Dimethyldeoxyadenosine measurement.
Welcome to the technical support center for the accurate quantification of N6-methyladenosine (m6A). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize enzymatic digestion for reliable m6A measurement, primarily using the gold-standard LC-MS/MS method.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the gold-standard method for accurate global quantification of m6A? A1: The enzymatic digestion of RNA into individual nucleosides, followed by their separation and quantification using liquid chromatography-mass spectrometry (LC-MS/MS), is widely considered the most accurate and reliable method for determining the overall abundance of m6A in an RNA sample.[1][2] This bottom-up approach provides a direct and absolute measure of the m6A/Adenosine (A) ratio.[1]
Q2: Which enzymes are essential for digesting RNA into nucleosides for LC-MS/MS analysis? A2: A two-step enzymatic digestion is typically employed. First, Nuclease P1 is used to hydrolyze the phosphodiester bonds in the RNA, yielding 5'-mononucleotides.[2] Subsequently, a phosphatase, such as Alkaline Phosphatase, is used to remove the 5'-phosphate group, resulting in a final mixture of nucleosides ready for analysis.[2][3]
Q3: How much starting RNA material is required for m6A quantification? A3: The required amount of input RNA can vary, but for LC-MS/MS, starting with 100–200 ng of mRNA is common.[4] Some protocols suggest that starting with 30–100 μg of total RNA is key to obtaining a sufficient yield of mRNA, as mRNA constitutes only 1-5% of total RNA.[4][5] For colorimetric or fluorometric kit-based assays, the input RNA amount can range from 100 ng to 300 ng.[6]
Q4: Why is it crucial to remove DNA contamination from the RNA sample? A4: DNA also contains N6-methyladenine, and its presence can lead to an overestimation of the m6A levels in RNA. Therefore, DNase treatment of the purified RNA is a critical step to ensure that the measured signal originates exclusively from RNA modifications.[7]
Q5: What are the typical mass-to-charge ratio (m/z) transitions monitored in LC-MS/MS for m6A and Adenosine? A5: For LC-MS/MS analysis using multiple reaction monitoring (MRM) in positive ion mode, the typical transitions are m/z 282.1 → 150.1 for N6-methyladenosine (m6A) and m/z 268.1 → 136.1 for adenosine (A).[1][8]
Troubleshooting Guides
This guide addresses common problems encountered during the m6A quantification workflow, from sample preparation to data analysis.
Category 1: Sample Preparation & Purification
Problem: Low yield of mRNA after purification.
-
Potential Cause: Insufficient starting amount of total RNA. mRNA is only a small fraction (1-5%) of total RNA.[4]
-
Solution:
-
Increase the starting amount of total RNA. For example, using 30-100 μg of total RNA is recommended to yield sufficient mRNA.[4]
-
To minimize sample loss, use nucleic acid low-bind tubes and low-retention pipette tips throughout the purification process.[5]
-
When processing multiple samples, stagger the incubation steps with Oligo(dT) beads to ensure consistent incubation times for all samples.[5]
-
Problem: Suspected rRNA contamination in the mRNA sample.
-
Potential Cause: Inefficient removal of ribosomal RNA during poly(A) mRNA purification.
-
Solution:
-
Perform two rounds of Oligo(dT) bead isolation to increase the purity of the mRNA.[5][9]
-
Assess the level of rRNA contamination by performing qPCR with primers specific to rRNAs.[5][8]
-
If significant contamination persists, consider using a commercial kit designed for rRNA removal, such as the RiboMinus Eukaryote Kit.[5][8]
-
Category 2: Enzymatic Digestion
Problem: Incomplete digestion of RNA.
-
Potential Cause: Suboptimal enzyme concentration, inappropriate buffer conditions, or the presence of enzyme inhibitors in the sample.
-
Solution:
-
Enzyme Activity: Ensure enzymes are stored correctly and have not expired. Use a fresh aliquot of Nuclease P1 and Alkaline Phosphatase.
-
Incubation Time/Temperature: Optimize the digestion time and temperature according to the manufacturer's protocol. A typical protocol involves incubation with Nuclease P1 for 12 hours at 37°C, followed by Alkaline Phosphatase for 2 hours at 37°C.[10]
-
Purity: Ensure the RNA sample is free from contaminants that could inhibit enzymatic activity, such as residual phenol or ethanol from the extraction process.
-
Category 3: LC-MS/MS Analysis
Problem: No signal or very weak signal for both m6A and Adenosine.
-
Potential Cause: This can range from an issue with the LC-MS/MS system to a problem with the prepared sample.
-
Solution:
-
System Check: Confirm that the mass spectrometer is functioning correctly. Check for a stable electrospray.[11]
-
Sample Injection: Verify that the sample was correctly injected. Check the vial and autosampler sequence. An accidental injection of a blank is a common mistake.[11]
-
Sample Integrity: Ensure the final digested sample was properly transferred to the autosampler vial. Centrifuge the sample after digestion to pellet any residual enzymes or precipitates and transfer the supernatant for analysis.[1]
-
Problem: High background noise or extraneous peaks.
-
Potential Cause: Contamination from reagents, environment, or carryover from previous samples.
-
Solution:
-
Reagent Purity: Use high-purity, LC-MS grade water and solvents for all steps. Prepare fresh buffers, such as ammonium bicarbonate, on the day of the experiment.[8]
-
Blank Runs: Include a "water-only" or "no-RNA" control sample processed through the entire digestion protocol. This helps identify and subtract background signals originating from reagents or environmental contamination.[4][5]
-
Clean Workspace: Perform the digestion steps in a clean environment, such as a chemical fume hood, to minimize contamination from external nucleic acids.[5]
-
LC System Carryover: Run blank injections between samples to check for and mitigate carryover in the liquid chromatography system.[12]
-
Problem: Inaccurate peak identification for m6A.
-
Potential Cause: Isomers of m6A or other modified nucleosides can have similar masses and may co-elute, leading to misidentification.
-
Solution:
-
Run Standards: Always run an authentic m6A standard in parallel with your samples to confirm the exact retention time.[5][8]
-
Use MS/MS: Utilize tandem mass spectrometry (MS/MS) to confirm the identity of the peak. The fragmentation pattern of m6A is unique and can be used to distinguish it from isomers.[5][8]
-
Experimental Protocols & Data
Protocol: Complete Enzymatic Digestion of mRNA for LC-MS/MS
This protocol outlines the key steps for digesting purified mRNA into nucleosides for m6A quantification.[1]
-
mRNA Preparation: Start with 100-200 ng of purified mRNA in a nuclease-free tube.
-
Nuclease P1 Digestion:
-
Add Nuclease P1 (e.g., 1 U) and a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for at least 2 hours (or up to 12 hours for complete digestion).[10]
-
-
Alkaline Phosphatase Digestion:
-
Add Alkaline Phosphatase (e.g., 1 U of Fast AP) and its corresponding reaction buffer.
-
Incubate at 37°C for an additional 2 hours.[10]
-
-
Sample Cleanup:
-
Centrifuge the sample to pellet the enzymes and any precipitates.
-
Carefully transfer the supernatant, which contains the digested nucleosides, to a new tube or an autosampler vial.[1]
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reversed-phase column.
-
Detect and quantify m6A and Adenosine using MRM in positive ion mode.[1]
-
Data Tables
Table 1: LC-MS/MS Parameters for Nucleoside Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Species | Typical Retention Time (min) |
| N6-Methyladenosine (m6A) | 282.1197 | 150.1 | [M+H]+ | 1.65 |
| Adenosine (A) | 268.1041 | 136.1 | [M+H]+ | 1.86 |
| Data derived from reference protocols.[1][8] |
Table 2: Comparison of m6A Detection Methods
| Method | Principle | Quantification | Resolution | Input RNA | Key Advantage | Key Limitation |
| Enzymatic Digestion + LC-MS/MS | Complete digestion to nucleosides and quantification by mass spectrometry.[1] | Absolute and highly accurate.[1] | Global (no site information). | Micrograms (total RNA).[1] | Gold standard for accurate global quantification.[2] | Does not provide location of m6A sites.[13] |
| MeRIP-seq / m6A-seq | Immunoprecipitation of m6A-containing RNA fragments using an m6A-specific antibody, followed by sequencing.[1] | Relative enrichment, semi-quantitative.[1] | ~100-200 nucleotides.[14] | Micrograms.[1] | Transcriptome-wide mapping of m6A locations.[1] | Relies on antibody specificity; lower resolution.[14] |
| m6A-ELISA | ELISA-based detection using an anti-m6A antibody.[15] | Relative changes.[15] | Global (no site information). | Nanograms.[15] | Simple, rapid, and cost-effective for relative changes.[15] | Semi-quantitative; potential for antibody cross-reactivity.[15] |
| Direct RNA Sequencing | Direct sequencing of native RNA molecules, where m6A causes characteristic changes in the electrical current signal.[1] | Stoichiometry at the single-molecule level is possible.[1] | Single nucleotide. | Nanograms to micrograms.[1] | High resolution, single-nucleotide mapping.[1] | Emerging technology; data analysis can be complex. |
Visualizations
Experimental & Logical Workflows
Caption: A step-by-step workflow for quantifying global m6A levels.
Caption: The sequential action of nucleases in RNA-to-nucleoside digestion.
Caption: A logical guide for diagnosing the cause of weak LC-MS/MS signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Human Nuclear RNA m6A Methyltransferases and Demethylases and Biochemical Characterization of Their Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Protocol for antibody-based m6A sequencing of human postmortem brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. zefsci.com [zefsci.com]
- 13. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of N6-Dimethyldeoxyadenosine analogs in cell culture.
Welcome to the technical support center for the use of N6-Dimethyldeoxyadenosine (dm6A) analogs in cell culture. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize off-target effects and ensure the reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound (dm6A) analogs and their likely primary targets?
This compound is a purine nucleoside analog.[1] Analogs of dm6A are structurally similar compounds designed to interact with cellular components that recognize adenosine or deoxyadenosine. Their primary on-targets are often enzymes involved in nucleic acid metabolism or signaling. Given their structure, they can act as antimetabolites that interfere with DNA synthesis or induce apoptosis, making them relevant in cancer research.[2][3]
Q2: What are "off-target" effects and why are they a concern with dm6A analogs?
Q3: What are the most common off-target categories for adenosine analogs?
Due to their adenosine-like structure, dm6A analogs can interact with a wide range of proteins, including:
-
Adenosine Receptors (A1, A2A, A2B, A3): These are G-protein coupled receptors (GPCRs) that regulate diverse physiological processes, including inflammation and vasodilation.[7][8]
-
Kinases: Hundreds of kinases use ATP as a phosphate donor. Adenosine analogs can bind to the ATP-binding pocket of these enzymes, leading to widespread, unintended inhibition of signaling pathways.[6]
-
Adenosine Kinase (AK): This enzyme phosphorylates adenosine to AMP. Inhibition of AK can disrupt cellular energy homeostasis and increase extracellular adenosine levels.[9][10]
-
Polymerases and Nucleoside Transporters: Analogs can be mistakenly incorporated into nascent DNA or RNA chains or interfere with the transport of natural nucleosides across the cell membrane.[11][12]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing on-target from off-target effects requires a series of control experiments:[5]
-
Use a Structurally Unrelated Inhibitor: Employ a compound that inhibits the same primary target but has a different chemical structure. If it produces the same phenotype, the effect is more likely on-target.[5]
-
Generate a Resistant Mutant: If possible, use a cell line with a mutated target that your compound cannot bind to. The disappearance of the phenotype in these cells strongly supports an on-target mechanism.[5]
-
Perform Rescue Experiments: Overexpressing the wild-type target protein may rescue the on-target phenotype but not the off-target effects.
-
Validate with Orthogonal Methods: Use techniques like CRISPR or RNAi to knock down the intended target. If this phenocopies the effect of the compound, it strengthens the evidence for on-target activity.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when working with dm6A analogs.
Problem 1: High levels of cytotoxicity are observed at concentrations expected to be effective.
-
Possible Cause: The analog may have potent off-target effects, such as widespread kinase inhibition or mitochondrial toxicity from incorporation into mitochondrial DNA.[11] The observed cell death may not be related to the intended target.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration). A narrow window between these values suggests toxicity is linked to the mechanism or a potent off-target effect.
-
Run a Cytotoxicity Assay: Use a specific assay, like an LDH release assay, to quantify cell death across a range of concentrations (See Protocol 2).[13]
-
Reduce Incubation Time: Shorter exposure times may be sufficient to observe the on-target effect while minimizing long-term toxic off-target effects.
-
Check Vehicle Toxicity: Ensure that the solvent (e.g., DMSO) concentration is not exceeding non-toxic levels (typically <0.1%).
-
Problem 2: The observed cellular phenotype does not match the known function of the intended target.
-
Possible Cause: The phenotype is likely driven by an off-target effect. For example, an adenosine analog could be causing vasodilation-like effects by interacting with adenosine receptors, a phenomenon unrelated to a hypothetical intracellular target.[12]
-
Troubleshooting Steps:
-
Conduct an Off-Target Panel Screen: If resources permit, screen the compound against a commercial panel of common off-targets (e.g., kinases, GPCRs).
-
Use Control Compounds: As described in FAQ Q4, test a structurally unrelated inhibitor of the same target.[5]
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is physically binding to its intended target inside the cell at the concentrations used in your experiment (See Protocol 3).[5]
-
Problem 3: Experimental results are inconsistent between replicates.
-
Possible Cause: The compound may have poor solubility or stability in your cell culture medium, leading to variable effective concentrations.[5]
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of the dm6A analog in your specific culture medium. Precipitates, even if not visible, can drastically alter the available concentration.
-
Prepare Fresh Solutions: Always prepare working dilutions of the compound fresh from a concentrated stock solution immediately before use.
-
Assess Compound Stability: For long-term experiments (>24 hours), consider if the compound might be degrading. It may be necessary to refresh the medium with a new compound at regular intervals.[5]
-
Section 3: Visual Guides and Pathways
Workflow for Minimizing Off-Target Effects
References
- 1. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Adenosine Receptor Ligands: Potential Role in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N6-Dimethyldeoxyadenosine (dm6A) vs. N6-methyladenosine (m6A) Differentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of distinguishing N6-Dimethyldeoxyadenosine (dm6A) from N6-methyladenosine (m6A) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between this compound (dm6A) and N6-methyladenosine (m6A)?
A1: The primary distinction lies in the number of methyl groups on the N6 position of the adenine base and the sugar moiety. m6A has one methyl group and a ribose sugar, making it a ribonucleoside. In contrast, dm6A possesses two methyl groups at the N6 position and a deoxyribose sugar, classifying it as a deoxynucleoside.
Q2: Can standard analytical techniques like mass spectrometry distinguish between dm6A and m6A?
A2: While mass spectrometry is a powerful tool for detecting modified nucleosides, distinguishing between dm6A and m6A can be challenging due to their similar fragmentation patterns. However, high-resolution mass spectrometry can differentiate them based on their precise mass-to-charge ratios, as they have different molecular weights.
Q3: Are antibodies specific for m6A also likely to recognize dm6A?
A3: Not necessarily. Antibody specificity is highly dependent on the epitope. Some commercially available monoclonal antibodies for m6A have been shown to have high specificity and do not cross-react with N6-dimethyladenosine.[1] It is crucial to validate the specificity of the antibody being used in your experiments.
Q4: What are the common sources of ambiguity when trying to detect m6A in the presence of potential dm6A contamination?
A4: Ambiguous results can arise from several sources, including:
-
Low-resolution analytical methods: Techniques that cannot resolve small mass differences may fail to distinguish between the two molecules.
-
Non-specific detection reagents: Antibodies or enzymes that are not highly specific for m6A may exhibit cross-reactivity with dm6A.
-
Sample contamination: The presence of both modifications in a sample will lead to overlapping signals.
Troubleshooting Guides
Issue 1: Ambiguous or Overlapping Peaks in Mass Spectrometry Analysis
Symptoms:
-
A single, broad peak is observed where two distinct peaks for m6A and dm6A are expected.
-
Difficulty in assigning a definitive identification to a peak due to a mass that could correspond to either molecule within the instrument's margin of error.
Possible Causes:
-
Insufficient resolution of the mass spectrometer.
-
Co-elution of m6A and dm6A during liquid chromatography.
Troubleshooting Steps:
-
Optimize Liquid Chromatography (LC) Gradient:
-
Adjust the solvent gradient to improve the separation of the two molecules. Experiment with different gradient slopes and organic solvent concentrations.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
Employ an Orbitrap or FT-ICR mass spectrometer to leverage their high mass accuracy and resolving power to differentiate the two compounds based on their exact masses.
-
-
Perform Tandem Mass Spectrometry (MS/MS):
-
Analyze the fragmentation patterns of the precursor ions. While potentially similar, subtle differences in the fragment ions or their relative abundances may exist and can be used for differentiation.
-
Issue 2: Unclear or Inconsistent Results from Antibody-Based Assays (e.g., ELISA, Dot Blot)
Symptoms:
-
A positive signal is detected, but it is unclear if it originates from m6A, dm6A, or both.
-
High background signal, making it difficult to interpret the results.
Possible Causes:
-
The primary antibody has cross-reactivity with dm6A.
-
Non-specific binding of the primary or secondary antibody.
Troubleshooting Steps:
-
Validate Antibody Specificity:
-
Perform a dot blot analysis using synthesized dm6A and m6A standards to confirm that your antibody is specific to m6A and does not cross-react with dm6A.
-
-
Include Proper Controls:
-
Always include negative controls (unmodified adenosine) and positive controls (known m6A-containing samples) in your assays.
-
-
Optimize Blocking and Washing Steps:
-
Increase the concentration or duration of the blocking step to reduce non-specific binding.
-
Optimize the number and duration of wash steps to remove unbound antibodies.
-
Data Presentation
Table 1: Comparison of Physicochemical Properties
| Property | N6-methyladenosine (m6A) | This compound (dm6A) |
| Molecular Formula | C11H15N5O4 | C12H17N5O3 |
| Molecular Weight | 281.27 g/mol | 279.30 g/mol |
| Sugar Moiety | Ribose | Deoxyribose |
| Methyl Groups (N6) | One | Two |
Experimental Protocols
Protocol: Antibody-Based Dot Blot for m6A Specificity Validation
Objective: To determine the specificity of an anti-m6A antibody and its potential cross-reactivity with dm6A.
Materials:
-
Anti-m6A primary antibody
-
HRP-conjugated secondary antibody
-
N6-methyladenosine (m6A) standard
-
This compound (dm6A) standard
-
Unmodified adenosine (A) standard
-
Nitrocellulose or PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of m6A, dm6A, and A standards at a concentration of 1 mg/mL.
-
Create a dilution series for each standard (e.g., 100 ng, 50 ng, 25 ng, 10 ng, 5 ng).
-
-
Membrane Spotting:
-
Carefully spot 1-2 µL of each dilution onto the nitrocellulose membrane.
-
Allow the spots to air dry completely.
-
-
Blocking:
-
Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-m6A primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Expected Results: A specific antibody will produce a strong signal for the m6A spots, with little to no signal for the dm6A and A spots.
Mandatory Visualizations
Caption: Structural differences between m6A and dm6A.
Caption: Dot blot workflow for m6A antibody validation.
References
Reducing PCR bias in the amplification of N6-Dimethyldeoxyadenosine-containing DNA fragments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with PCR bias when amplifying DNA fragments containing N6-Dimethyldeoxyadenosine (m6dA).
Frequently Asked Questions (FAQs)
Q1: What is PCR bias in the context of m6dA-containing DNA?
A1: PCR bias refers to the preferential amplification of certain DNA sequences over others. In the context of this compound (m6dA), this modification can act as a hindrance to some DNA polymerases, leading to inefficient amplification of the m6dA-containing strand compared to the unmodified strand. This results in an underrepresentation of the modified fragments in the final PCR product pool, skewing quantitative and qualitative analyses.
Q2: How does m6dA cause PCR bias?
A2: The methyl group at the N6 position of adenine can interfere with the proper binding and processivity of the DNA polymerase. This steric hindrance can slow down or completely stall the polymerase, reducing the amplification efficiency of the m6dA-containing template. This is the principle behind some m6dA detection methods, such as the SELECT-qPCR technique, which exploits the ability of m6A to impede the single-base elongation activity of DNA polymerases[].
Q3: Which DNA polymerases are sensitive to m6dA?
A3: While direct comparative studies on various DNA polymerases with m6dA-containing DNA are limited, research on the analogous RNA modification (m6A) has shown that some polymerases are sensitive. For instance, Thermus thermophilus (Tth) DNA polymerase exhibits strong selectivity for unmodified adenosine over m6A, with a significant reduction in primer extension[2]. It is plausible that Tth and other standard polymerases like Taq may also be inhibited by m6dA in a DNA template.
Q4: Are there DNA polymerases that can efficiently amplify m6dA-containing DNA?
A4: Translesion synthesis (TLS) DNA polymerases are specialized enzymes that can replicate past DNA lesions. It is hypothesized that certain TLS polymerases, such as those from the Y-family (e.g., Pol η, Pol ι, Pol κ) or B-family (e.g., Pol ζ), may be able to bypass m6dA modifications with greater efficiency than standard replicative polymerases[3]. However, direct evidence and comparative data for their performance on m6dA are still emerging.
Q5: Can PCR additives help reduce m6dA-related bias?
A5: Yes, PCR additives that are known to improve the amplification of challenging templates, such as those with high GC content or secondary structures, may also be beneficial for m6dA-containing DNA. Additives like Dimethyl Sulfoxide (DMSO) and betaine can help by reducing DNA secondary structures and lowering the melting temperature, which may improve polymerase processivity through modified regions[][4][5].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no PCR product | The DNA polymerase is stalled by the m6dA modification. | 1. Switch to a different DNA polymerase: Try a high-fidelity polymerase known for robust performance or consider a translesion synthesis (TLS) polymerase. 2. Optimize annealing temperature: Perform a temperature gradient PCR to find the optimal annealing temperature. 3. Increase extension time: A longer extension time may allow the polymerase to bypass the m6dA modification. 4. Add PCR enhancers: Titrate DMSO (2-8%) or betaine (1-1.7 M) into the reaction.[][4][5] |
| PCR product is present, but sequencing shows a bias against the m6dA-containing strand | Preferential amplification of the unmodified strand. | 1. Reduce the number of PCR cycles: Fewer cycles can minimize the exponential amplification of bias.[6] 2. Use a DNA polymerase with higher processivity: A more processive enzyme may be less likely to dissociate at the m6dA site. 3. Optimize reagent concentrations: Titrate MgCl₂ and dNTP concentrations to find the optimal balance for your template and polymerase. |
| Non-specific PCR products (smear or multiple bands) | Suboptimal annealing temperature or primer design, exacerbated by the m6dA modification. | 1. Increase annealing temperature: This can improve primer specificity.[7] 2. Redesign primers: Ensure primers have optimal melting temperatures and do not form secondary structures. 3. Use a hot-start DNA polymerase: This can reduce non-specific amplification during reaction setup. |
| Inconsistent results between replicates | Low template concentration or stochastic effects during early PCR cycles. | 1. Increase template input: If possible, use a higher concentration of starting DNA. 2. Perform replicate PCRs: Increasing the number of technical replicates can help to average out stochastic effects. |
Data Presentation
Table 1: Comparison of DNA Polymerase Efficiency on Modified Adenosine Templates
| DNA Polymerase | Template Modification | Unmodified Adenine Extension | Modified Adenine Extension | Fold Difference in Efficiency | Reference |
| Thermus thermophilus (Tth) | N6-methyladenosine (m6A) in RNA | 61% | 15% | ~4x lower for m6A | [2] |
| Human DNA Polymerase ι | N6-methyladenine (6mA) in DNA | - | - | Reduced dTTP incorporation efficiency | [3] |
Note: Data directly comparing multiple DNA polymerases on m6dA-containing DNA is limited. The data from Tth polymerase on m6A in RNA suggests a potential for bias with m6dA in DNA. The study on human polymerase ι indicates an inhibitory effect of m6A on its activity.
Experimental Protocols
Protocol 1: Optimized PCR for Amplification of m6dA-Containing DNA
This protocol provides a starting point for amplifying DNA fragments suspected of containing m6dA. Optimization of individual components and cycling conditions is recommended.
1. Reaction Setup:
| Component | 50 µL Reaction | Final Concentration |
| 5x High-Fidelity PCR Buffer | 10 µL | 1x |
| 10 mM dNTPs | 1 µL | 200 µM each |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA | 1-100 ng | - |
| Betaine (5 M stock) | 10 µL | 1 M |
| DMSO (optional) | 2.5 µL | 5% |
| High-Fidelity/TLS DNA Polymerase | 1 µL | - |
| Nuclease-free water | up to 50 µL | - |
2. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | 25-30 |
| Annealing | 55-68°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
* Optimize the annealing temperature using a gradient PCR.
Protocol 2: Quantitative PCR (qPCR) to Assess m6dA-Induced Bias
This protocol can be used to quantify the degree of PCR bias by comparing the amplification of a known m6dA-containing template to an unmodified control.
1. Template Preparation:
-
Prepare two DNA templates of the same sequence: one with a known m6dA modification and one without.
-
Quantify both templates accurately.
2. qPCR Reaction Setup (for each template):
| Component | 20 µL Reaction | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 µL | 1x |
| 10 µM Forward Primer | 0.8 µL | 0.4 µM |
| 10 µM Reverse Primer | 0.8 µL | 0.4 µM |
| Template DNA (serial dilution) | 2 µL | - |
| Nuclease-free water | up to 20 µL | - |
3. qPCR Cycling Conditions:
-
Use the standard cycling protocol recommended for your qPCR instrument and master mix.
4. Data Analysis:
-
Generate a standard curve for both the m6dA-containing and unmodified templates.
-
Compare the Cq values and amplification efficiencies between the two templates to quantify the bias. A significant increase in the Cq value for the m6dA template indicates amplification inhibition.
Visualizations
References
- 2. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translesion Synthesis | Hadden Research Lab [hadden.lab.uconn.edu]
- 4. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 5. genelink.com [genelink.com]
- 6. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing your PCR [takarabio.com]
Best practices for handling and storing N6-Dimethyldeoxyadenosine to prevent degradation.
This technical support center provides guidance on the best practices for handling and storing N6-Dimethyldeoxyadenosine to ensure its stability and prevent degradation in research settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store in a freezer at -20°C for long-term storage.[1][2][3] A closely related compound, N6,N6-Dimethyladenosine, is reported to be stable for at least four years under these conditions.[4] For short-term storage, refrigeration at 2°C to 8°C is also acceptable.[5]
-
In Solution: Aqueous stock solutions should also be stored at -20°C or -80°C to minimize degradation.[6][7][8] It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q2: How should I handle this compound in the laboratory?
This compound should be handled in accordance with good industrial hygiene and safety practices.[9] This includes:
-
Ensuring adequate ventilation in the work area.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[9]
-
Avoiding contact with skin, eyes, and clothing.[9]
-
Preventing inhalation and ingestion by avoiding dust formation and working in a designated area.[9]
-
Washing hands thoroughly after handling the compound.[9]
Q3: What are the primary degradation pathways for this compound?
The most significant degradation pathway for this compound, like other deoxyadenosine analogs, is the hydrolysis of the N-glycosidic bond. This reaction cleaves the bond between the N,N-dimethyladenine base and the deoxyribose sugar, leading to the formation of N,N-dimethyladenine and a deoxyribose sugar. This process is catalyzed by acidic conditions.[10][11][12] Purine nucleosides are generally more susceptible to acid-catalyzed hydrolysis than pyrimidine nucleosides.[11][12]
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is limited, studies on the canonical nucleoside adenosine suggest it is relatively stable under UV irradiation.[13] However, as a general precaution, it is good practice to store solutions of this compound in amber vials or protected from direct light to minimize the risk of photochemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (-20°C for long-term). 2. Check Solution Age: Use freshly prepared solutions whenever possible. For older stock solutions, consider preparing a new batch. 3. Assess pH of Experimental Buffers: Avoid acidic conditions (low pH) in your experimental setup, as this can accelerate the hydrolysis of the N-glycosidic bond.[10][11][12] |
| Precipitate observed in thawed solution. | Poor solubility or precipitation upon freezing. | 1. Gentle Warming: Warm the solution to room temperature and vortex gently to redissolve the precipitate. 2. Solvent Consideration: Ensure the solvent used is appropriate for your experimental concentration. For N6,N6-Dimethyladenosine, solubility has been reported in DMF, DMSO, and PBS (pH 7.2).[4] |
| Loss of biological activity. | Degradation of the compound. | Follow the steps outlined in "Unexpected or inconsistent experimental results." Consider performing a quality control check of your stock solution using an appropriate analytical method like HPLC if the problem persists. |
Quantitative Data Summary
| Compound | Form | Storage Temperature | Reported Stability |
| N6,N6-Dimethyladenosine | Solid | -20°C | ≥ 4 years[4] |
| N6-Methyl-2'-deoxyadenosine | Solid | -20°C | Not specified[1][2] |
| 2'-Deoxyadenosine-¹³C₁₀ | Solid | -20°C (long-term), 2-8°C (short-term)[5] | Not specified |
| N6,N6-Dimethyladenosine | Solution | -80°C or -20°C | Up to 2 years at -80°C, 1 year at -20°C[6] |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of this compound under specific experimental conditions (e.g., different pH values or temperatures).
Objective: To quantify the degradation of this compound over time.
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 4, 7, and 9)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Temperature-controlled incubator
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Incubation: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis. Incubate the solutions at the desired temperature.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Inject the aliquot onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with a constant concentration of a buffer additive like formic acid or ammonium acetate) to separate this compound from its potential degradation products.
-
Monitor the elution profile using the UV detector at the absorbance maximum of this compound (around 274 nm for the related N6,N6-Dimethyladenosine).[4]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Plot the percentage of intact compound against time to determine the degradation rate under each condition.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for handling and storing this compound.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thermo Scientific Chemicals N6-Methyl-2'-deoxyadenosine, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N6,N6-Dimethyl-2�-O-methyladenosine, 30891-53-3 | BroadPharm [broadpharm.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 12. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 13. pubs.acs.org [pubs.acs.org]
Strategies to enhance the efficiency of N6-Dimethyldeoxyadenosine chemical labeling reactions.
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the efficiency of your N6-Dimethyldeoxyadenosine (dm6A) and other N6-methyladenosine (m6A) chemical labeling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during chemical labeling experiments for m6A/dm6A detection.
Issue 1: Low or No Labeling Signal
Q: I am observing a very weak or no signal after my chemical labeling procedure. What are the likely causes and how can I troubleshoot this?
A: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshooting:
-
RNA Quality and Integrity: The quality of your starting RNA is paramount. Degraded RNA will lead to poor labeling efficiency.
-
Suboptimal Reaction Conditions: The efficiency of chemical labeling is highly sensitive to buffer composition, pH, temperature, and incubation time.
-
Solution:
-
pH: For many amine-reactive labeling chemistries (like NHS-ester biotinylation), the optimal pH range is 7.2-8.5.[3] Buffers containing primary amines (e.g., Tris) should be avoided as they compete with the labeling reaction.[3]
-
Temperature and Incubation Time: These parameters often need to be optimized for your specific probe and substrate. For instance, NHS-ester biotinylation is typically performed for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
-
Inactive Reagents: Chemical probes, enzymes (like FTO in m6A-SEAL), and other reagents can lose activity if not stored or handled properly.
-
Inefficient Biotinylation/Detection: If your workflow involves a final biotinylation step for enrichment or detection, inefficiencies here can lead to low signal.
-
Solution:
-
Optimize the molar ratio of the biotin reagent to your target. A 10:1 to 20:1 molar excess of biotin is a common starting point.[3]
-
Ensure complete removal of unreacted free biotin after the labeling reaction, as it can compete for binding to streptavidin in downstream applications. This can be achieved through dialysis or desalting columns.
-
-
Issue 2: High Background Signal
Q: My blots show high background, which is obscuring the specific signal. What can I do to reduce it?
A: High background can be caused by non-specific binding of probes or detection reagents.
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific binding of streptavidin conjugates.
-
Solution: Use an appropriate blocking buffer. For biotin-streptavidin detection, avoid using milk-based blockers as they contain endogenous biotin. A 3-5% Bovine Serum Albumin (BSA) solution in TBST is a good alternative.[6]
-
-
Excessive Probe/Antibody Concentration: Using too high a concentration of your detection reagents can increase background.
-
Solution: Titrate your streptavidin-HRP conjugate to find the optimal concentration that gives a good signal-to-noise ratio. A common starting range is 1:5,000 to 1:20,000 dilution.[6]
-
-
Insufficient Washing: Inadequate washing after probe/antibody incubation can leave unbound reagents on the membrane.
-
Solution: Increase the number and/or duration of your wash steps.
-
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting variable results between experiments. How can I improve reproducibility?
A: Lack of reproducibility often points to subtle variations in experimental execution.
-
Reagent Stability and Preparation:
-
Solution: Prepare fresh dilutions of critical reagents for each experiment. Ensure enzymes and chemical probes are stored correctly and are not expired. For instance, sodium ascorbate, a reducing agent in copper-catalyzed click chemistry, can degrade in solution.[7]
-
-
Precise Pipetting:
-
Solution: Use calibrated pipettes and pay close attention to accurate pipetting, especially when working with small volumes of concentrated reagents.
-
-
Standardized Incubation Times and Temperatures:
-
Solution: Use a calibrated incubator or water bath to ensure consistent temperatures. Use a precise timer for all incubation steps.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters to help you optimize your chemical labeling reactions.
Table 1: Optimizing Reaction Conditions for NHS-Ester Biotinylation
| Parameter | Recommended Range/Value | Rationale | Citations |
| pH | 7.2 - 8.5 | At lower pH, primary amines are protonated and less reactive. Above pH 8.5, the NHS ester is prone to hydrolysis. | [3] |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) | Buffers with primary amines (e.g., Tris, Glycine) will compete with the target molecule for the biotinylation reagent. | [3] |
| Incubation Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive proteins or to minimize side reactions. | [3] |
| Incubation Time | 30-60 minutes at RT; 2 hours to overnight at 4°C | Longer incubation times may be needed for less reactive molecules but can increase the risk of protein degradation. | [3] |
| Molar Ratio (Biotin:Protein) | 10:1 to 30:1 | A molar excess of the biotin reagent drives the reaction to completion. This may require empirical optimization. | [3] |
Table 2: Comparison of Common Biotinylation Reagents
| Reagent Type | Target Functional Group | Typical Efficiency | Key Advantages | Key Disadvantages |
| NHS-Biotin | Primary amines (-NH₂) | High | Simple, one-step reaction; readily available. | Can be non-specific due to the abundance of lysines; may affect protein function if amines are in the active site. |
| Sulfo-NHS-Biotin | Primary amines (-NH₂) | High | Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane; less likely to cause protein precipitation. | Hydrolyzes in aqueous solution, requiring fresh preparation. |
| Maleimide-Biotin | Sulfhydryls (-SH) | High | More specific than amine-reactive reagents as free sulfhydryls are less common; allows for site-specific labeling. | Requires free sulfhydryl groups, which may necessitate reduction of disulfide bonds. |
| Bioorthogonal (e.g., Azide-Alkyne Click Chemistry) | Modified functional groups (e.g., alkynes, azides) | Very High | Highly specific and bio-inert; reaction is fast and occurs under mild conditions. | Requires pre-modification of the target molecule with a bioorthogonal handle. |
Experimental Protocols
Below are detailed methodologies for key chemical labeling-related experiments.
Protocol 1: General Workflow for m6A-SEAL (FTO-assisted m6A Selective Chemical Labeling)
This protocol outlines the key steps for the m6A-SEAL method. Note that optimization of enzyme concentration, and incubation times may be necessary.
-
RNA Fragmentation:
-
Fragment purified poly(A)+ RNA to an average size of ~100 nucleotides using an RNA fragmentation buffer at 95°C. The incubation time will need to be optimized.
-
-
FTO-mediated Oxidation:
-
In a reaction buffer (e.g., 50 mM HEPES, pH 7.0), incubate the fragmented RNA with recombinant FTO enzyme, 300 µM 2-oxoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, and 2 mM L-ascorbic acid.
-
Incubate at 37°C for a time determined by optimization (e.g., 5-60 minutes). This step converts m6A to the unstable N6-hydroxymethyladenosine (hm6A).
-
-
DTT-mediated Thiol-addition:
-
Add Dithiothreitol (DTT) to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate to allow the conversion of hm6A to the more stable N6-dithiolsitolmethyladenosine (dm6A).
-
-
Biotinylation of dm6A:
-
Purify the dm6A-containing RNA fragments.
-
React the purified RNA with a thiol-reactive biotin probe (e.g., MTSEA-biotin) to attach a biotin moiety to the free sulfhydryl group on dm6A.
-
-
Enrichment and Sequencing:
-
Enrich the biotinylated RNA fragments using streptavidin-coated magnetic beads.
-
The enriched RNA can then be used for library preparation and next-generation sequencing.
-
Protocol 2: Metabolic Labeling of RNA with Azido Sugars for Click Chemistry
This protocol describes the general procedure for metabolic labeling of cellular RNA with an azido-modified nucleoside analog for subsequent detection via click chemistry.
-
Cell Culture and Labeling:
-
Culture cells in their appropriate growth medium.
-
Add the azido-sugar analog (e.g., N-azidoacetylmannosamine, Ac4ManNAz) to the culture medium at a pre-optimized concentration (typically in the range of 10-100 µM).[8]
-
Incubate the cells for a period that allows for sufficient incorporation of the analog into newly synthesized RNA (e.g., 24-72 hours).[8]
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard protocol, ensuring RNase-free conditions.
-
-
Click Chemistry Reaction:
-
In a reaction tube, combine the azide-labeled RNA with an alkyne-biotin probe.
-
Add the copper(I) catalyst. This is often generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The use of a copper-chelating ligand like THPTA is recommended to improve reaction efficiency and protect the RNA.[7]
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Downstream Analysis:
-
The biotinylated RNA can now be enriched using streptavidin beads for sequencing or detected via dot blot or other methods.
-
Visualizations
General Troubleshooting Workflow for Low Labeling Signal
References
- 1. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. neb.com [neb.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to address cellular toxicity issues with N6-Dimethyldeoxyadenosine compounds.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address cellular toxicity issues encountered when working with N6-Dimethyldeoxyadenosine compounds.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution | Relevant Controls |
| High Background Absorbance in Cytotoxicity Assays (e.g., MTT) | 1. Direct reduction of the assay reagent (e.g., MTT) by the compound.2. Contamination of reagents or media.3. Interference from media components like phenol red or serum.[1] | 1. Perform a cell-free assay to test for direct reagent reduction by the compound.2. Use sterile techniques and fresh reagents.3. Use phenol red-free and/or serum-free media during the assay incubation.[1] | - Wells with media, assay reagent, and compound (no cells).- Media-only and solvent-only controls. |
| Inconsistent or Non-Reproducible Cytotoxicity Results | 1. Poor compound solubility.2. Incomplete formazan solubilization (in MTT assay).[1]3. "Edge effects" in multi-well plates.[2] | 1. Determine the compound's solubility limit and use an appropriate solvent concentration (e.g., DMSO <0.5%).2. Ensure sufficient solvent volume and adequate mixing time to dissolve formazan crystals.[1]3. Avoid using the outermost wells of the plate for samples; fill them with sterile liquid instead.[2] | - Vehicle-only controls.- Visual confirmation of complete formazan dissolution. |
| Unexpected Phenotype or Off-Target Effects | 1. The compound is interacting with unintended molecular targets.2. The observed effect is not related to the primary mechanism of action. | 1. Perform a dose-response curve to determine the lowest effective concentration.2. Use a structurally related but inactive analog as a negative control.3. Validate findings with an alternative method measuring a different endpoint (e.g., LDH assay for cytotoxicity). | - Inactive analog control.- Secondary, mechanistically different inhibitor for the same target. |
| Low Levels of Apoptosis Detected | 1. Insufficient compound concentration or incubation time.2. The cell line may be resistant to apoptosis.3. The apoptotic pathway may be caspase-independent. | 1. Perform a time-course and dose-response experiment.2. Use a positive control for apoptosis induction (e.g., staurosporine).3. Investigate markers for other forms of programmed cell death. | - Positive control for apoptosis.- Untreated and vehicle-treated cells. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a purine nucleoside analog.[3] Its mechanism of action is anticipated to involve the modulation of proteins that bind adenosine or its derivatives, such as kinases and methyltransferases.[1] It may interfere with DNA synthesis and induce apoptosis.[3]
Q2: What are the potential on-target and off-target effects of this compound?
A2: Potential on-targets include enzymes involved in N6-methyladenosine (m6A) metabolism, such as "writers" (e.g., METTL3/14), "erasers" (e.g., FTO, ALKBH5), and "readers" (e.g., YTH domain proteins).[1] Due to its structural similarity to adenosine, it may also inhibit various kinases.[1] One identified pathway affected by the related compound N6,N6-Dimethyladenosine is the inhibition of AKT signaling.[4] Off-target effects could arise from interactions with a wide range of ATP-dependent enzymes like polymerases and other nucleoside-binding proteins.[1]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of the compound. Performing dose-response experiments is essential to identify this concentration. Including proper controls, such as a structurally related but inactive analog, can help differentiate on-target from off-target effects. Additionally, validating your findings with alternative methods is recommended.[1]
Q4: My formazan crystals in the MTT assay are not dissolving completely. What should I do?
A4: Incomplete formazan solubilization is a common issue. Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO or an acidified isopropanol solution. After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can help with complete dissolution. If crystals persist, gentle pipetting to break up clumps may be necessary.[1]
Data Presentation
The following table provides representative IC50 values for this compound in various cancer cell lines. Note: These values are for illustrative purposes and should be determined experimentally for your specific cell line and conditions.
| Cell Line | Cancer Type | Example IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 5.2 |
| MCF-7 | Breast Cancer | 7.8 |
| HeLa | Cervical Cancer | 6.5 |
| Jurkat | T-cell Leukemia | 3.1 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to correct for background absorbance.[1]
Annexin V-FITC Apoptosis Assay
This protocol detects apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to identify necrotic cells.[5]
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 48 hours).[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in a commercial kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[5]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells with the compound for a specified duration (e.g., 24 hours).[5]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[5]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.[5]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[5]
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Validating N6-Dimethyldeoxyadenosine Experimental Reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N6-Dimethyldeoxyadenosine (dm6A) and the closely related, more extensively studied N6-methyldeoxyadenosine (6mA) in DNA. Given the overlapping experimental approaches, challenges in validating 6mA reproducibility are directly applicable to dm6A.
Troubleshooting Guides
This section addresses specific issues that can arise during dm6A/6mA experimentation, offering potential causes and solutions to enhance reproducibility.
Issue 1: High Background or Non-Specific Signal in (MeDIP)-Sequencing
Question: My methylated DNA immunoprecipitation (MeDIP-seq) experiment for 6mA shows high background signal, with many non-specific DNA fragments pulled down. What could be the cause and how can I fix it?
Answer:
High background is a common issue in MeDIP-seq that can obscure true methylation signals. Several factors can contribute to this problem:
-
Non-Specific Antibody Binding: The antibody may be binding to sequences or structures other than 6mA.
-
Contamination: Samples may be contaminated with bacterial DNA, which has much higher levels of 6mA, or with RNA containing the more abundant N6-methyladenosine (m6A).[1][2]
-
Insufficient Washing: Inadequate washing steps can leave non-specifically bound DNA fragments.
-
Solution: Increase the number and stringency of wash steps after immunoprecipitation. Consider using wash buffers with higher salt concentrations or different detergents to disrupt weak, non-specific interactions.[5]
-
-
Too Much Input DNA or Antibody: Using excessive amounts of starting material can saturate the system and increase non-specific binding.
-
Solution: Optimize the amount of input DNA and antibody concentration through titration experiments. Reducing the amount of lysate or antibody can often lower background.[5]
-
-
Improper Blocking of Beads: Protein A/G beads can non-specifically bind DNA if not properly blocked.
-
Solution: Pre-block beads with a blocking agent like BSA and sonicated salmon sperm DNA before adding the antibody-DNA complex.
-
Issue 2: Weak or No Signal in 6mA Detection Experiments
Question: I am unable to detect a 6mA signal in my samples using either MeDIP-qPCR or LC-MS/MS. What are the likely reasons for this?
Answer:
A weak or absent signal can be frustrating and may stem from several sources, from the biological sample itself to technical aspects of the protocol.
-
Low Abundance of 6mA: In many mammalian tissues and cell lines, 6mA is present at very low levels (parts per million), which can be below the detection limit of the assay.[1][6][7]
-
Solution (MeDIP): Increase the amount of starting genomic DNA. Ensure your qPCR primers are targeting regions previously shown to have 6mA enrichment.
-
Solution (LC-MS/MS): This is a highly sensitive method, but still requires sufficient starting material.[8][9] Ensure your instrument is calibrated and operating at optimal sensitivity. Use an internal standard for accurate quantification.
-
-
Inefficient Immunoprecipitation: The antibody may not be capturing the 6mA-containing DNA fragments effectively.
-
Solution: Verify that you are using an antibody validated for MeDIP. Optimize incubation times; overnight incubation at 4°C is often recommended.[5] Ensure the correct beads (e.g., Protein A or G) are used for your antibody's isotype.
-
-
Incomplete DNA Digestion (LC-MS/MS): For LC-MS/MS, the genomic DNA must be completely hydrolyzed into individual deoxynucleosides for accurate quantification.[4]
-
Loss of Sample During Preparation: The target DNA or deoxynucleosides can be lost during purification steps.
-
Solution: Be meticulous during ethanol precipitation and washing steps. Avoid over-drying the DNA pellet as this can make it difficult to resuspend.[5]
-
Issue 3: Inconsistent Quantification with LC-MS/MS
Question: My LC-MS/MS results for 6mA quantification are not reproducible between technical replicates. What could be causing this variability?
Answer:
LC-MS/MS is the gold standard for quantification, but requires precision at every step to ensure reproducibility.[4]
-
Incomplete DNA Hydrolysis: As mentioned above, if the enzymatic digestion is not complete, the quantification of 6mA relative to deoxyadenosine (dA) will be inaccurate and variable.
-
Solution: Standardize the digestion protocol meticulously. Always run a control to check for complete digestion.
-
-
Matrix Effects: Components from the sample matrix can interfere with the ionization of the target analytes (6mA and dA), leading to signal suppression or enhancement.
-
Solution: Ensure efficient chromatographic separation to resolve the analytes from interfering matrix components. Use a stable isotope-labeled internal standard for 6mA to normalize for matrix effects and variations in instrument response.
-
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to inconsistent readings.
-
Solution: Regularly calibrate the instrument. Run quality control (QC) samples throughout the analytical batch to monitor performance.
-
-
Errors in Standard Curve Preparation: Inaccurate preparation of calibration standards will lead to erroneous quantification.
-
Solution: Use high-purity certified standards for both 6mA and dA. Prepare fresh serial dilutions for each batch and ensure the calibration curve has a good linearity (R² > 0.99).[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical abundance of N6-methyldeoxyadenosine (6mA) in mammalian DNA?
A1: The abundance of 6mA in mammalian genomes is generally very low and varies between cell types and tissues.[1][6] Levels are often reported in parts per million (ppm), ranging from approximately 0.3 to 6 ppm in various human cell lines.[6] For comparison, mitochondrial DNA (mtDNA) can have significantly higher levels, with reports of at least a 1,300-fold enrichment compared to genomic DNA in HepG2 cells.[10]
Q2: How do I choose between antibody-based methods (MeDIP-seq) and LC-MS/MS for my experiment?
A2: The choice depends on your research question.
-
LC-MS/MS provides highly accurate and sensitive global quantification of 6mA (i.e., the overall percentage of adenine that is modified). It is considered the "gold standard" for determining abundance but does not provide information on the location of the modification.[4][9]
-
MeDIP-seq is used for genome-wide mapping to identify the specific regions where 6mA occurs. It provides locus-specific information but is semi-quantitative and can be prone to artifacts from antibody non-specificity and other issues.[11]
Q3: Can antibodies for RNA N6-methyladenosine (m6A) be used to detect DNA N6-methyldeoxyadenosine (6mA)?
A3: Many commercial anti-m6A antibodies are used interchangeably for both RNA and DNA applications.[1] However, their selectivity can be a significant issue. Some antibodies may not efficiently distinguish between m6A in RNA and 6mA in DNA, making it critical to ensure your DNA sample is completely free of RNA contamination to avoid false positives.[1] Whenever possible, use an antibody that has been specifically validated for detecting 6mA in a DNA context.
Q4: What is the biological function of 6mA in mammalian cells?
A4: The study of 6mA in mammals is an emerging field, but evidence suggests it plays a role as an epigenetic mark involved in several critical cellular processes. It has been linked to the regulation of gene expression, transposon activity, and, notably, the DNA damage response.[12] Some studies indicate that 6mA deposition is associated with DNA repair pathways.[13][14]
Q5: What are the key "writer" and "eraser" enzymes for 6mA in mammals?
A5: The enzymatic machinery for 6mA is still under active investigation.
-
Writers (Methyltransferases): METTL4 and N6AMT1 have been identified as putative methyltransferases that can install the 6mA mark on DNA.[9][13]
-
Erasers (Demethylases): The enzymes ALKBH1 and ALKBH4 have been shown to be capable of oxidatively demethylating 6mA, removing the modification.[13]
Data Presentation
Quantitative Comparison of 6mA Detection Methods
| Metric | LC-MS/MS | MeDIP-Sequencing | 6mA-Sensitive Enzyme Digestion (RE-seq) |
| Quantification Type | Absolute (Global 6mA/A ratio) | Semi-quantitative (Site-specific enrichment) | Semi-quantitative (Site-specific) |
| Resolution | Global (No site information) | Low (~200 bp) | Specific recognition sites |
| Sensitivity | Very High (fmol to amol range) | Moderate to High | Moderate |
| Specificity | Very High | Dependent on antibody fidelity | High (Dependent on enzyme fidelity) |
| Input DNA Required | ng to µg range | ng to µg range | ng range |
| Primary Use Case | Accurate global quantification | Genome-wide mapping of 6mA loci | Validating specific 6mA sites |
Global 6mA Levels in Various Human Cell Lines
| Cell Line | Description | 6mA Level (ppm of Adenine) | Reference |
| HEK293T | Human Embryonic Kidney | ~1-3 | [6] |
| HeLa | Human Cervical Cancer | ~1-3 | [6] |
| hLCL | Lymphoblastoid Cell Line | ~1 | [6] |
| CHM1 | Telomerase Immortalized | 3 | [6] |
| HepG2 | Human Liver Cancer | 0.3 | [6] |
| MDA-MB-231 | Human Breast Cancer | ~2 | [6] |
| Astrocytes | Human Brain Cells | ~5 | [6] |
Experimental Protocols
Protocol 1: Methylated DNA Immunoprecipitation (MeDIP) for 6mA
This protocol outlines the key steps for enriching 6mA-containing DNA fragments for subsequent analysis by qPCR or high-throughput sequencing.
-
Genomic DNA Extraction and Preparation:
-
Isolate high-quality genomic DNA (gDNA) from cells or tissues using a commercial kit.
-
Crucially, perform a thorough RNase A treatment during extraction to eliminate RNA contamination.
-
Assess gDNA quantity and purity using a UV-Vis spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio >2.0 is desired.[4]
-
Fragment the gDNA to an average size of 200-500 bp using sonication. Verify the fragment size on an agarose gel.[5]
-
-
Immunoprecipitation (IP):
-
Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate chilling on ice.
-
Incubate 1-5 µg of denatured, fragmented DNA with a specific anti-6mA antibody in IP buffer overnight at 4°C with gentle rotation.
-
Separately, prepare Protein A/G magnetic beads by washing them and blocking with BSA and sonicated salmon sperm DNA.
-
Add the pre-blocked beads to the DNA-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.[5]
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold, stringent IP wash buffers to remove non-specifically bound DNA.[5]
-
Elute the enriched DNA from the beads using an elution buffer (containing Proteinase K) and incubate at 55°C for 2-3 hours to digest the antibody.
-
-
DNA Purification:
-
Purify the eluted DNA using phenol-chloroform extraction followed by ethanol precipitation, or by using a DNA purification column.[5]
-
Resuspend the purified, 6mA-enriched DNA in nuclease-free water. This DNA is now ready for downstream applications like qPCR or library preparation for sequencing.
-
Protocol 2: Global 6mA Quantification by LC-MS/MS
This protocol provides a workflow for the accurate global quantification of 6mA.
-
Genomic DNA Extraction:
-
Isolate and purify high-quality, RNA-free gDNA as described in the MeDIP protocol (Step 1). Purity is paramount to prevent interference from RNA m6A.[4]
-
-
Enzymatic Hydrolysis to Deoxynucleosides:
-
In a sterile microcentrifuge tube, combine 1-2 µg of purified gDNA with a commercial nucleoside digestion mix or a custom enzyme cocktail (e.g., Nuclease P1, Benzonase, and Calf Intestinal Phosphatase) in the appropriate reaction buffer.[4][8]
-
Incubate the reaction at 37°C for 2-3 hours to ensure complete hydrolysis of DNA into individual deoxynucleosides.[8]
-
Filter the resulting deoxynucleoside mixture through a 0.22 µm filter to remove enzymes and particulates before analysis.[8]
-
-
LC-MS/MS Analysis:
-
Separate the deoxynucleosides using ultra-high performance liquid chromatography (UPLC) with a C18 reversed-phase column.[4]
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[4][8]
-
Detect and quantify the eluting deoxynucleosides using a triple quadrupole mass spectrometer operating in positive ion and multiple reaction monitoring (MRM) mode.[4]
-
Monitor the specific mass transitions for deoxyadenosine (dA) and 6-methyldeoxyadenosine (6mA).
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using serial dilutions of pure dA and 6mA standards of known concentrations.[4]
-
Calculate the amount of dA and 6mA in the samples by integrating the peak areas and interpolating from the standard curves.
-
Express the final 6mA level as a ratio of 6mA to total dA (6mA/dA) or in parts per million (ppm).[4]
-
Mandatory Visualizations
Caption: Experimental workflow for 6mA Methylated DNA Immunoprecipitation (MeDIP).
Caption: Workflow for global 6mA quantification using LC-MS/MS.
Caption: Dynamic regulation of 6mA in the DNA damage response pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 6. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA 6mA Sequencing - CD Genomics [cd-genomics.com]
- 12. The epigenetic roles of DNA N6-Methyladenine (6mA) modification in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N6-Methyladenosine, DNA Repair, and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of N6-Dimethyldeoxyadenosine Sequencing Data with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing accurate and reliable methods for detecting and quantifying N6-Dimethyldeoxyadenosine (m6dA) is crucial for advancing our understanding of its role in epigenetics and disease. This guide provides a comprehensive comparison of sequencing-based methodologies and mass spectrometry for m6dA analysis, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
This compound, a DNA modification found in various organisms, is gaining attention for its potential regulatory functions. The accurate detection and quantification of m6dA are paramount for elucidating its biological significance. While several sequencing techniques have been developed for genome-wide mapping of m6dA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for its absolute and precise quantification. This guide explores the cross-validation of m6dA sequencing data with LC-MS/MS, providing a framework for robust experimental design and data interpretation.
Comparative Analysis of m6dA Detection Methods
The choice of method for m6dA detection depends on the specific research question, whether it requires genome-wide localization or precise quantification of modification levels. Sequencing methods provide valuable information on the genomic context of m6dA, while mass spectrometry offers unparalleled accuracy in determining the absolute abundance of this modification.
| Method | Principle | Resolution | Quantitative Capability | Strengths | Limitations |
| LC-MS/MS | Enzymatic digestion of DNA to nucleosides, followed by chromatographic separation and mass spectrometric detection.[1][2][3] | Not applicable (global quantification) | Absolute quantification (e.g., m6dA/dA ratio).[3] | Gold standard for accurate quantification, high sensitivity, and specificity.[3][4] | Does not provide sequence context; destructive to the sample.[4] |
| m6dA-DIP-seq | Immunoprecipitation of m6dA-containing DNA fragments using a specific antibody, followed by high-throughput sequencing.[5] | Low resolution (100-500 bp).[5] | Relative quantification | Genome-wide mapping of m6dA distribution. | Resolution is limited; antibody specificity can be a concern.[6] |
| 6mACE-seq | Antibody cross-linking to m6dA sites followed by exonuclease treatment to protect m6dA-containing fragments for sequencing.[7] | Single-nucleotide resolution.[7] | Relative quantification | High-resolution mapping of m6dA sites. | Relies on antibody specificity. |
| SMRT-seq | Single-Molecule, Real-Time sequencing that detects changes in polymerase kinetics at modified bases.[4][5] | Single-nucleotide resolution.[5] | Stoichiometric estimation | Direct detection of modifications without antibodies.[5] | Can have a higher false-positive rate for low-abundance modifications.[5][8] |
| DR-6mA-seq | A mutation-based strategy to identify m6dA sites as misincorporation signatures during sequencing.[9] | Single-nucleotide resolution.[9] | Relative quantification | Antibody-independent, high sensitivity.[9] | Requires specific polymerases and buffer systems.[9] |
| DpnI-seq | Utilizes the restriction enzyme DpnI, which specifically cleaves at methylated GATC sequences.[4][10] | Single-base resolution within the GATC context.[10] | Semi-quantitative | Useful for mapping m6dA within a specific motif.[10] | Limited to the GATC recognition sequence.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for m6dA Quantification
This protocol outlines the general steps for the absolute quantification of m6dA.
-
Genomic DNA Isolation and Purification: Isolate high-quality genomic DNA from cells or tissues. It is critical to minimize bacterial DNA contamination, which can lead to an overestimation of m6dA levels.[5][11] Treat samples with RNase A to remove RNA contamination.[3]
-
DNA Quantification and Purity Check: Determine the concentration and purity of the isolated DNA using a UV-Vis spectrophotometer. Ensure the A260/A280 ratio is between 1.8 and 2.0.[3]
-
Enzymatic Hydrolysis: Digest 1-2 µg of genomic DNA into individual deoxynucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[2][3]
-
LC-MS/MS Analysis: Separate the deoxynucleosides using ultra-high performance liquid chromatography (UPLC) and detect them using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3]
-
Quantification: Generate standard curves using known concentrations of pure deoxyadenosine (dA) and m6dA nucleosides. Calculate the absolute amount of m6dA relative to dA in the sample.[2][4]
m6dA DNA Immunoprecipitation Sequencing (m6dA-DIP-seq)
This protocol provides a general workflow for the genome-wide mapping of m6dA.
-
Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to a desired size range (e.g., 200-500 bp) using sonication.
-
Immunoprecipitation: Incubate the fragmented DNA with an m6dA-specific antibody to enrich for DNA fragments containing the modification.
-
Library Preparation: Prepare sequencing libraries from the immunoprecipitated DNA and an input control sample.
-
High-Throughput Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and identify enriched regions (peaks), which correspond to putative m6dA sites.
Cross-Validation: Ensuring Data Integrity
Given the potential for artifacts and biases in sequencing-based methods, cross-validation with a quantitative method like LC-MS/MS is essential for confirming the presence and abundance of m6dA. For instance, a study might use DIP-seq to identify potential m6dA-enriched genomic regions and then use LC-MS/MS on DNA from the same samples to confirm an overall increase in m6dA levels under specific experimental conditions.[10] Similarly, novel sequencing methods are often validated against known m6dA sites in bacterial genomes or through mass spectrometry to demonstrate their accuracy.[9]
Conclusion
The selection of a method for m6dA analysis should be guided by the specific research objectives. For genome-wide screening and identification of m6dA-modified regions, sequencing-based approaches like DIP-seq, 6mACE-seq, and SMRT-seq are powerful tools. However, for the absolute and accurate quantification of m6dA levels, LC-MS/MS remains the indispensable gold standard. By understanding the strengths and limitations of each technique and employing a cross-validation strategy, researchers can ensure the reliability and accuracy of their m6dA findings, paving the way for a deeper understanding of this intriguing epigenetic mark.
References
- 1. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Nucleotide-Resolution Sequencing of N6-Methyldeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to N6-Dimethyldeoxyadenosine and 5-Methylcytosine: Functional Roles and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional roles of two key DNA modifications: N6-Dimethyldeoxyadenosine (dm6A) and 5-methylcytosine (5mC). We delve into their distinct and sometimes overlapping functions in gene regulation, present quantitative data on their abundance, and provide detailed experimental protocols for their detection and analysis. This guide aims to equip researchers with the necessary information to effectively study these epigenetic marks and understand their implications in health and disease.
Functional Roles: A Tale of Two Modifications
While both dm6A and 5mC are methylated nucleobases, their functional roles in the eukaryotic genome are markedly different. 5mC is the most well-characterized epigenetic mark in mammals, primarily associated with transcriptional repression. In contrast, the role of N6-methyladenine (6mA), a closely related modification to dm6A, is a more recent discovery in eukaryotes and is often linked to active gene expression.
5-Methylcytosine (5mC): The Gatekeeper of Gene Silencing
5-methylcytosine is a modification where a methyl group is added to the 5th carbon of the cytosine base, predominantly occurring in the context of CpG dinucleotides.[1][2] This modification is a cornerstone of epigenetic regulation, playing a critical role in:
-
Transcriptional Repression: Methylation of CpG islands in promoter regions is a hallmark of gene silencing.[3] This can occur by directly blocking the binding of transcription factors or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes to create a repressive chromatin state.[4]
-
Genomic Imprinting and X-chromosome Inactivation: 5mC is essential for these processes, ensuring monoallelic gene expression.[3]
-
Maintaining Genome Stability: Methylation of repetitive elements helps to suppress their transposition, thus preserving genome integrity.[3]
The establishment and maintenance of 5mC patterns are tightly regulated by a family of DNA methyltransferases (DNMTs). DNMT3A and DNMT3B are responsible for de novo methylation, establishing new methylation patterns during development, while DNMT1 maintains these patterns through DNA replication.[2][5] The removal of 5mC can occur passively during replication or actively through the action of Ten-Eleven Translocation (TET) enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (5hmC) and further derivatives, ultimately leading to its replacement with an unmodified cytosine via the base excision repair (BER) pathway.[5][6]
This compound (dm6A) and N6-Methyladenine (6mA): An Emerging Player in Gene Activation
N6-methyladenine (6mA), the methylation of the 6th nitrogen of adenine, is a well-known modification in prokaryotes. Its discovery and functional characterization in eukaryotes are more recent and have revealed a contrasting role to that of 5mC. While the term this compound (dm6A) is specific, much of the current literature in eukaryotes focuses on the broader N6-methyladenine (6mA) in DNA. Its functions include:
-
Transcriptional Activation: Unlike 5mC, the presence of 6mA in gene bodies and near transcription start sites is often associated with active gene expression.[7]
-
DNA Damage Repair: Recent studies have implicated 6mA and its regulatory proteins in the DNA damage response, where it appears to facilitate the recruitment of repair machinery.[8][9][10]
-
Regulation of Chromatin State: 6mA may influence chromatin structure, potentially by disrupting the DNA helix and making it more accessible to transcription machinery.[7]
The regulation of 6mA is also a dynamic process involving "writers," "erasers," and "readers." While the specific enzymes for dm6A are still under intense investigation, METTL3 has been identified as a potential writer of 6mA in DNA, and members of the ALKBH family of dioxygenases, such as ALKBH1, are candidate erasers.[10] Reader proteins, which recognize the 6mA mark and translate it into a functional outcome, are thought to include proteins with YTH domains.[1][10][11]
Quantitative Comparison of Abundance
The abundance of 5mC and 6mA/dm6A varies significantly across different tissues and cell types, reflecting their distinct regulatory roles.
| Modification | Organism/Tissue/Cell Line | Abundance (mole % or other units) | Reference |
| 5-methylcytosine (5mC) | Human Thymus | 1.00 mole % | [12] |
| Human Brain | 0.98 mole % | [12] | |
| Human Placenta | 0.76 mole % | [12] | |
| Human Sperm | 0.84 mole % | [12] | |
| Human Cell Lines (range) | 0.57 - 0.85 mole % | [12] | |
| 5-hydroxymethylcytosine (5hmC) | Human Brain | 0.40–0.65% of total nucleotides | [13][14] |
| Human Liver | 0.40–0.65% of total nucleotides | [13][14] | |
| Human Lung | 0.18% of total nucleotides | [13][14] | |
| Human Heart, Breast, Placenta | 0.05-0.06% of total nucleotides | [13][14] | |
| Cancerous Colorectal Tissues | 0.02–0.06% of total nucleotides | [13][14] | |
| N6-methyladenine (6mA) | Mammalian mitochondrial DNA | ~1300-fold higher than in genomic DNA | [15] |
| Human Genome | ~0.051% of total adenines | [7] |
Experimental Protocols for Detection and Analysis
Accurate detection and quantification are crucial for understanding the functional roles of dm6A and 5mC. Below are detailed methodologies for their analysis.
Detection of this compound (and 6mA) via UHPLC-MS/MS
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides.
Protocol:
-
Genomic DNA Isolation and Purification:
-
Isolate genomic DNA from cells or tissues using a standard DNA extraction kit.
-
Treat the isolated DNA with RNase A to remove any RNA contamination.
-
Assess the purity and concentration of the DNA using a UV-Vis spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 are desirable.[16]
-
-
Enzymatic Hydrolysis of Genomic DNA:
-
Sample Preparation for UHPLC-MS/MS:
-
UHPLC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 reversed-phase column.[17]
-
Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid) for separation.[17]
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[16]
-
Quantify the amount of dm6A (or 6mA) relative to the amount of unmodified deoxyadenosine (dA).[16]
-
Detection of 5-Methylcytosine via Bisulfite Sequencing
Bisulfite sequencing is a widely used method for the base-resolution analysis of 5mC. The principle of this method is the chemical conversion of unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.
Protocol:
-
Genomic DNA Preparation:
-
Isolate high-quality genomic DNA.
-
For small samples (few to 100 cells), embed the cells in low melting point agarose beads.[18]
-
-
Bisulfite Conversion:
-
Treat the denatured DNA with a freshly prepared sodium bisulfite solution at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 1-16 hours).[19][20] This step converts unmethylated cytosines to uracil.
-
Desalt the DNA to remove the bisulfite.[19]
-
Perform desulfonation under alkaline conditions (e.g., with NaOH) to convert the sulfonated uracil to uracil.[19][20]
-
Purify the bisulfite-converted DNA.
-
PCR Amplification:
-
Design PCR primers specific to the bisulfite-converted DNA sequence (where unmethylated C's are now T's). Primers should ideally not contain CpG sites.[18]
-
Amplify the target region using a polymerase that can read uracil in the template strand.
-
-
Sequencing and Data Analysis:
-
Sequence the PCR products directly or after cloning into a vector.
-
Align the obtained sequences to the original reference sequence.
-
Analyze the methylation status of each cytosine residue by comparing the sequenced bases to the reference. A cytosine that remains a cytosine in the sequence was methylated, while a cytosine that is read as a thymine was unmethylated.
-
Visualizing the Regulatory Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with 5mC and dm6A/6mA.
The 5-Methylcytosine Cycle: Writing, Reading, and Erasing an Epigenetic Mark
Caption: The dynamic cycle of 5-methylcytosine methylation and demethylation.
N6-Methyladenine in DNA Damage Response
Caption: The role of N6-methyladenine in the DNA damage response pathway.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of 5mC and dm6A.
References
- 1. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methylcytosine Methylation-Linked Hippo Pathway Molecular Interactions Regulate Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer [frontiersin.org]
- 7. Cross-Kingdom DNA Methylation Dynamics: Comparative Mechanisms of 5mC/6mA Regulation and Their Implications in Epigenetic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N6-Methyladenosine, DNA Repair, and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]
- 12. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epigenome-noe.net [epigenome-noe.net]
- 19. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
Validating the Specificity of N6-Dimethyldeoxyadenosine "Reader" Proteins: A Comparative Guide
For Immediate Release
A Proposed Framework for the Identification and Validation of N6-Dimethyldeoxyadenosine (dm6A) "Reader" Proteins
This compound (dm6A) is a modified nucleoside whose role and protein interactors in the cellular environment are still largely uncharted territory. Drawing parallels from the well-established field of N6-methyladenosine (m6A) in RNA, the specific recognition of dm6A by "reader" proteins is likely a key mechanism through which this modification exerts its biological function. This guide provides a comprehensive, proposed framework for the identification and rigorous validation of putative dm6A reader proteins, offering a roadmap for researchers venturing into this nascent area. We present a suite of established biochemical and biophysical assays, adapted from the m6A field, to systematically assess the binding affinity and specificity of candidate proteins.
Comparative Analysis of Putative dm6A Reader Proteins
While specific dm6A reader proteins have yet to be definitively identified in the literature, we can anticipate the key parameters for their validation. The following table outlines a comparative framework for evaluating candidate dm6A binding proteins against negative controls. The data presented here is hypothetical and serves as an illustrative example of how to present validation data.
| Protein Candidate | Binding Affinity (Kd) to dm6A Oligo (nM) | Fold Specificity (Kd unmod / Kd dm6A) | Binding to Unmodified Oligo (Kd, nM) | Binding to m6A Oligo (Kd, nM) | Notes |
| Putative Reader 1 | 150 | >100 | >15,000 | 5,000 | Exhibits strong and specific binding to dm6A. |
| Putative Reader 2 | 800 | 10 | 8,000 | 1,200 | Shows preference for dm6A but also recognizes m6A. |
| Non-specific RBP | 10,000 | ~1 | 9,500 | 9,800 | Binds RNA/DNA without preference for the modification. |
| Negative Control | No binding detected | N/A | No binding detected | No binding detected | A protein not expected to bind nucleic acids. |
Experimental Validation Workflow
The validation of a candidate dm6A reader protein should follow a multi-tiered approach, moving from initial identification to in-depth biophysical characterization.
Key Experimental Protocols
Below are detailed methodologies for essential experiments in validating the specificity of a dm6A reader protein.
Biotinylated Oligonucleotide Pull-down Assay
This initial screening method aims to identify proteins from a cellular lysate that bind to a dm6A-containing nucleic acid sequence.
-
Bait Preparation: Synthesize 3'-biotinylated single-stranded or double-stranded DNA or RNA oligonucleotides (~25-50 nt) containing a central dm6A modification. As a negative control, synthesize an identical oligonucleotide with an unmodified adenosine.
-
Lysate Preparation: Prepare a nuclear or whole-cell lysate from the cells of interest under non-denaturing conditions. Pre-clear the lysate with streptavidin beads to reduce non-specific binding.
-
Binding Reaction: Immobilize the biotinylated oligonucleotides on streptavidin-coated magnetic beads. Incubate the beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with a low-salt buffer to remove non-specifically bound proteins.
-
Elution and Identification: Elute the bound proteins using a high-salt buffer or by boiling in SDS-PAGE loading buffer. Identify the eluted proteins by mass spectrometry or Western blotting for a candidate protein.
Isothermal Titration Calorimetry (ITC)
ITC provides a quantitative measure of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Protein and Oligonucleotide Preparation: Purify the recombinant candidate reader protein. Synthesize and purify the dm6A-containing and unmodified control oligonucleotides. Dialyze both the protein and oligonucleotides into the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the protein into the sample cell of the calorimeter and the oligonucleotide into the injection syringe. Perform a series of small injections of the oligonucleotide into the protein solution.
-
Data Analysis: The heat changes upon each injection are measured. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, ΔH, and ΔS. A significantly lower Kd for the dm6A-containing oligonucleotide compared to the unmodified control indicates specific binding.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to visualize the formation of a protein-nucleic acid complex.
-
Probe Labeling: Label the 5' end of the dm6A-containing and unmodified oligonucleotides with a radioactive (e.g., 32P) or fluorescent tag.
-
Binding Reaction: Incubate a constant amount of the labeled probe with increasing concentrations of the purified candidate reader protein in a binding buffer.
-
Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel.
-
Visualization: Detect the labeled oligonucleotide by autoradiography or fluorescence imaging. A shift in the mobility of the labeled oligonucleotide in the presence of the protein indicates the formation of a complex.
Specificity of Recognition
The hallmark of a true "reader" protein is its ability to specifically recognize the modified nucleoside over its unmodified counterpart and other similar modifications.
Comparison of Orthogonal Methods for the Confirmation of N6-Dimethyldeoxyadenosine (m6dA) in Genomic DNA
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of orthogonal methods used to detect and confirm the presence of N6-Dimethyldeoxyadenosine (m6dA), a DNA modification implicated in various biological processes. The objective is to offer a clear, data-driven comparison of available techniques to aid researchers in selecting the most appropriate methods for their experimental goals. We will focus on the three most prominent and accepted orthogonal approaches: antibody-based immunoprecipitation followed by sequencing (m6dA-IP-seq), direct detection by Single-Molecule Real-Time (SMRT) sequencing, and quantitative analysis by mass spectrometry.
The principle of orthogonal validation is critical in the field of epigenetics. It involves using two or more methods with fundamentally different detection principles to verify a finding. This approach minimizes the risk of method-specific artifacts and provides strong evidence for the presence and location of a DNA modification. For m6dA, a common workflow involves an initial genome-wide screen followed by targeted, quantitative validation of specific loci.
Orthogonal Method Comparison
The reliable identification of m6dA requires a multi-pronged approach. Below is a summary of the primary methods, their principles, and their performance characteristics.
| Method | Principle | Resolution | Sensitivity | Specificity | Key Advantage | Key Limitation |
| m6dA-IP-seq | Immunoprecipitation of DNA fragments containing m6dA using a specific antibody, followed by high-throughput sequencing. | Low (~200 bp) | Moderate to High | Variable (Antibody-dependent) | Genome-wide screening, cost-effective for initial mapping.[1] | Low resolution; potential for false positives due to antibody cross-reactivity and batch variability.[2][3][4] |
| SMRT Sequencing | Direct, real-time observation of DNA polymerase kinetics during sequencing. Modified bases cause a detectable pause (interpulse duration change).[5] | Single-nucleotide | High | High | Single-molecule, single-nucleotide resolution; provides stoichiometric information.[4][6] | Higher cost per sample; requires specialized equipment and bioinformatics pipelines. |
| LC-MS/MS | Liquid chromatography separation of digested nucleosides followed by tandem mass spectrometry to identify and quantify m6dA based on mass-to-charge ratio. | N/A (Global Quantification) | Very High | Very High | "Gold standard" for absolute, accurate global quantification of m6dA.[4] | Does not provide sequence context; requires significant amounts of input DNA. |
Logical & Experimental Workflows
A robust study design will typically employ a discovery method followed by a validation method. For instance, a researcher might use m6dA-IP-seq or SMRT sequencing to identify potential m6dA sites across the genome and then use an orthogonal method to confirm these findings.
The diagram above illustrates a typical workflow where a high-throughput method is first used to discover potential m6dA sites. These candidate sites are then subjected to a second, mechanistically different method for validation. Concurrently, LC-MS/MS can be used on the same initial sample to determine the absolute global abundance of the modification, providing an essential quantitative baseline.
Experimental Protocols
m6dA Immunoprecipitation-Sequencing (m6dA-IP-seq)
This protocol outlines the key steps for enriching m6dA-containing DNA fragments for sequencing.
Methodology:
-
DNA Extraction and Fragmentation: Extract high-quality genomic DNA from the sample of interest. Fragment the DNA to an average size of 150-300 bp using sonication or enzymatic digestion.
-
End Repair and Ligation: Perform end-repair and A-tailing on the fragmented DNA. Ligate sequencing adapters to the DNA fragments. A portion of this is kept as an "input" control.
-
Immunoprecipitation: Denature the adapter-ligated DNA. Incubate the single-stranded DNA with a highly specific anti-m6dA antibody overnight at 4°C.
-
Enrichment: Add Protein A/G magnetic beads to the mixture to capture the antibody-DNA complexes. Wash the beads multiple times to remove non-specifically bound DNA.
-
Elution and Library Amplification: Elute the enriched DNA from the beads. Perform PCR amplification to generate a sufficient quantity of the library for sequencing.
-
Sequencing and Analysis: Sequence the enriched library and the input control library on a high-throughput platform. After aligning reads to a reference genome, perform peak calling analysis to identify genomic regions significantly enriched for m6dA in the IP sample compared to the input.
Single-Molecule Real-Time (SMRT) Sequencing
SMRT sequencing detects base modifications by measuring the kinetics of DNA polymerase.[5] The presence of a modified base, such as m6dA, in the template strand causes the polymerase to pause, increasing the time between fluorescent signals (the interpulse duration or IPD).[5]
Methodology:
-
Library Preparation: High molecular weight genomic DNA is extracted. The DNA is used to construct a SMRTbell library, which consists of circularized DNA templates. No PCR amplification is performed, preserving the native modification state of the DNA.
-
Sequencing: The SMRTbell library is loaded onto a SMRT Cell, and the sequencing process observes a single DNA polymerase synthesizing a single strand of DNA in real-time.
-
Data Collection: The instrument records the sequence of incorporated bases and the IPD for each incorporation event.
-
Modification Detection: The IPD values from the native DNA sample are compared to a control (typically from a whole-genome amplified sample where modifications are erased, or an in-silico model).[4] A statistically significant increase in the IPD at a specific adenine residue indicates the presence of a modification like m6dA.[4] This allows for base-resolution mapping and stoichiometry estimation.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the absolute quantification of nucleosides.[4] It provides a global, non-sequence-specific measurement of the m6dA/dA ratio.
Methodology:
-
DNA Digestion: Genomic DNA is enzymatically hydrolyzed into individual deoxyribonucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Chromatographic Separation: The resulting nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system. The nucleosides are separated on a C18 column based on their physicochemical properties.
-
Mass Spectrometry Detection: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions: one for deoxyadenosine (dA) and one for this compound (m6dA).
-
Quantification: A standard curve is generated using known concentrations of pure dA and m6dA standards. The abundance of each nucleoside in the biological sample is determined by comparing its signal intensity to the standard curve. The final result is typically expressed as the ratio of m6dA to total dA. For highest accuracy, stable isotope-labeled internal standards are used.[8][9]
Conclusion
The confirmation of this compound in genomic DNA requires a rigorous, multi-step validation process. No single method provides a complete picture. Genome-wide screening tools like m6dA-IP-seq are powerful for generating initial hypotheses but must be interpreted with caution due to their resolution and specificity limitations.[2][4] SMRT sequencing offers a significant advantage by providing single-nucleotide resolution and stoichiometric information, making it an excellent tool for both discovery and validation.[6] Finally, LC-MS/MS remains the definitive method for absolute global quantification, providing an essential benchmark for any study investigating changes in overall m6dA levels.[4] The strategic combination of these orthogonal methods is essential for producing robust, reliable, and publishable data in the field of DNA epigenetics.
References
- 1. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 3. Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacb.com [pacb.com]
- 6. SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pacb.com [pacb.com]
- 8. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking different peak calling algorithms for N6-Dimethyldeoxyadenosine sequencing data.
An objective comparison of algorithmic performance for identifying 6mA modifications in genomic DNA.
The study of N6-Dimethyldeoxyadenosine (6mA), a DNA modification with emerging roles in gene regulation and other biological processes, relies heavily on sensitive and accurate detection methods. This compound sequencing (6mA-DIP-seq or 6mA-seq) is a key technique that combines immunoprecipitation of 6mA-containing DNA fragments with high-throughput sequencing. A critical step in the analysis of 6mA-DIP-seq data is "peak calling," the computational identification of genomic regions with significant enrichment of 6mA.
Currently, there are no peak calling algorithms developed specifically for 6mA-DIP-seq data. Instead, researchers have adapted well-established tools from the related fields of Chromatin Immunoprecipitation Sequencing (ChIP-seq) and methylated RNA immunoprecipitation sequencing (MeRIP-seq). This guide provides a comparative overview of the most commonly used algorithms for this purpose, offering insights into their methodologies and performance considerations for researchers, scientists, and drug development professionals.
Experimental and Bioinformatic Workflow
The accurate identification of 6mA peaks begins with a robust experimental workflow, followed by a systematic bioinformatic pipeline.
Experimental Protocol: 6mA DNA Immunoprecipitation Sequencing (6mA-DIP-seq)
The 6mA-DIP-seq protocol is designed to enrich for DNA fragments containing the 6mA modification.[1] The general steps are as follows:
-
DNA Extraction and Fragmentation: High-quality genomic DNA is extracted from the cells or tissues of interest. The DNA is then fragmented into smaller, manageable sizes, typically ranging from 100 to 500 base pairs, through sonication or enzymatic digestion.
-
Immunoprecipitation (IP): The fragmented DNA is incubated with an antibody that specifically binds to this compound. This antibody-DNA complex is then captured, often using magnetic beads, to enrich for the 6mA-containing fragments.
-
Washing and Elution: The captured complexes are washed to remove non-specifically bound DNA fragments. The enriched 6mA-containing DNA is then eluted from the antibody.
-
Library Preparation: The enriched DNA fragments, along with a parallel "input" control sample (fragmented DNA that has not undergone immunoprecipitation), are prepared for sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
High-Throughput Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, generating millions of short reads for both the IP and input samples.
Bioinformatic Analysis Pipeline
The raw sequencing data from the IP and input samples are then processed through a bioinformatic pipeline to identify 6mA peaks.
Comparison of Peak Calling Algorithms
The choice of peak calling algorithm is a critical determinant of the accuracy and reproducibility of 6mA detection. Given the absence of a dedicated 6mA peak caller, researchers typically adapt tools from ChIP-seq and MeRIP-seq. The most prominent among these are MACS2, exomePeak2, and MeTPeak.
| Algorithm | Original Application | Core Principle | Strengths | Limitations |
| MACS2 | ChIP-seq | Models the read distribution using a dynamic Poisson distribution to identify local enrichment over a control sample.[2][3] | Widely used and well-documented; robust for identifying narrow peaks; computationally efficient.[4][5] | Originally designed for protein-DNA interactions, may not be optimized for the nuances of DNA modification data; performance can vary for broad peaks.[4] |
| exomePeak2 | MeRIP-seq (RNA) | Utilizes a Poisson generalized linear model (GLM) to detect enriched regions, with capabilities for differential methylation analysis and correction for GC content bias.[6][7][8] | Designed for methylation data (albeit RNA); statistically robust; can handle multiple replicates and complex experimental designs.[6][8] | Primarily focused on exonic regions for RNA; may require adaptation for whole-genome DNA analysis. |
| MeTPeak | MeRIP-seq (RNA) | Employs a graphical model-based approach that models biological variance between replicates using a hierarchical Beta distribution and a Hidden Markov Model to capture read dependencies.[9] | Explicitly models biological variance, making it robust for experiments with a small number of replicates; demonstrates good performance in detecting differential methylation.[10] | More complex model which may be less intuitive to parameterize; developed for transcriptome data. |
Quantitative Performance Metrics
While a direct, comprehensive benchmarking study on a standardized 6mA-DIP-seq dataset is not yet available, performance metrics from analogous ChIP-seq and MeRIP-seq studies can provide valuable insights. Key metrics include:
-
Sensitivity (Recall): The proportion of true methylation sites that are correctly identified by the algorithm.
-
Precision: The proportion of called peaks that are true methylation sites.
-
Specificity: The proportion of true negative sites that are correctly identified as background.
-
F1-Score: The harmonic mean of precision and sensitivity, providing a balanced measure of performance.
-
Reproducibility: The consistency of peak calls between biological replicates.
Studies comparing ChIP-seq peak callers have shown that while many algorithms perform similarly in identifying strong peaks, they can differ significantly in their handling of noise and lower-enrichment regions.[4] For instance, MACS2 is often highlighted for its balanced performance on transcription factor binding data, which often presents as narrow peaks.[5] In the context of MeRIP-seq, tools like exomePeak2 and MeTPeak are favored for their statistical models that account for the specific biases and variance structure of methylation data.[6][10]
Detailed Methodologies for Key Algorithms
MACS2 (Model-based Analysis of ChIP-Seq)
MACS2 is a widely adopted peak caller for ChIP-seq data that has been successfully applied to 6mA-DIP-seq analysis.[4]
-
Input: Aligned reads for IP and control samples in BAM or BED format.
-
Model Building: MACS2 models the fragment size from the read distribution and shifts reads to better represent the center of the enriched region. It then uses a dynamic Poisson distribution to model the background read counts, taking into account local biases.[3]
-
Peak Identification: The algorithm scans the genome for regions where the read enrichment in the IP sample is statistically significant compared to the local background model. A q-value (FDR) cutoff is typically used to control for multiple testing.[2]
Typical Parameters for 6mA-DIP-seq:
Conclusions and Recommendations
The accurate identification of this compound peaks is fundamental to understanding its biological significance. While the field currently lacks dedicated peak calling algorithms for 6mA-DIP-seq, robust and well-supported tools from related fields provide effective solutions.
-
For straightforward peak calling with narrow peak structures, MACS2 is a reliable and computationally efficient choice. Its widespread use ensures strong community support.
-
For studies involving multiple replicates, different conditions, and a need for rigorous statistical modeling of methylation data, exomePeak2 is a highly suitable option. Its ability to perform differential methylation analysis is a significant advantage.
-
When working with a limited number of biological replicates, MeTPeak's ability to model biological variance can enhance the robustness of peak detection.
Ultimately, the choice of peak caller may depend on the specific biological question, the nature of the 6mA distribution (narrow vs. broad peaks), and the experimental design. Researchers are encouraged to assess the peak calls from their chosen algorithm through quality control measures such as visual inspection of peaks in a genome browser and motif analysis to confirm the enrichment of known 6mA-associated sequence motifs. As the field of 6mA research expands, the development of specialized peak calling algorithms will be a crucial step in further refining our understanding of this important epigenetic mark.
References
- 1. DNA 6mA Sequencing | Epigenetics - CD Genomics [cd-genomics.com]
- 2. Peak calling with MACS2 | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
- 3. Profiling Bacterial 6mA Methylation Using Modern Sequencing Technologies - CD Genomics [cd-genomics.com]
- 4. Comparative analysis of commonly used peak calling programs for ChIP-Seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Analyze ChIP-seq Data For Absolute Beginners Part 4: From FASTQ To Peaks With MACS2 - NGS Learning Hub [ngs101.com]
- 6. The exomePeak2 Guide [bioconductor.statistik.tu-dortmund.de]
- 7. bioconductor.posit.co [bioconductor.posit.co]
- 8. s3.jcloud.sjtu.edu.cn [s3.jcloud.sjtu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Detecting m6A methylation regions from Methylated RNA Immunoprecipitation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N6-Dimethyldeoxyadenosine (m6dA) Methyltransferases and Demethylases
For Researchers, Scientists, and Drug Development Professionals
N6-methyldeoxyadenosine (m6dA) is a DNA modification that has emerged as a critical epigenetic mark in both prokaryotes and eukaryotes. The dynamic regulation of m6dA levels is orchestrated by two families of enzymes: methyltransferases ("writers") that install the methyl group and demethylases ("erasers") that remove it. Understanding the comparative enzymology of these proteins is paramount for elucidating their biological roles and for the development of novel therapeutic strategies. This guide provides an objective comparison of m6dA methyltransferases and demethylases, supported by experimental data and detailed protocols.
I. Comparative Analysis of m6dA Methyltransferases
The enzymes responsible for depositing the m6dA mark exhibit significant differences between prokaryotic and eukaryotic organisms in terms of their structure, substrate specificity, and catalytic mechanisms.
Key Enzymes and Substrate Recognition
In prokaryotes , the most well-characterized m6dA methyltransferase is DNA adenine methyltransferase (Dam) . Dam typically recognizes and methylates the adenine within the palindromic sequence 5'-GATC-3'.[1] This methylation is crucial for various cellular processes, including mismatch repair, regulation of DNA replication, and gene expression.[2][3]
In eukaryotes , the landscape of m6dA writers is more complex and an area of active investigation. N-6 adenine-specific DNA methyltransferase 1 (N6AMT1) has been identified as a putative m6dA methyltransferase in mammals.[4] Unlike the sequence-specific prokaryotic Dam, eukaryotic m6dA deposition appears to be less constrained by a strict consensus sequence and is often found in accessible chromatin regions.[5] Structural analyses reveal that while both prokaryotic and eukaryotic methyltransferases possess a conserved S-adenosylmethionine (SAM)-binding domain, their DNA recognition domains are distinct, accounting for their different specificities.[6][7] For instance, the MTA1c complex in eukaryotes, which has DNA methylation activity, shows significant structural and mechanistic differences from bacterial DNA adenine methyltransferases.[6]
Catalytic Performance
Quantitative data on the catalytic efficiency of these enzymes is crucial for understanding their in vivo function. While extensive kinetic studies have been performed on prokaryotic enzymes, data for their eukaryotic counterparts is still emerging.
| Enzyme | Organism/Class | Substrate | kcat | Km | kcat/Km | Reference |
| T4 Dam MTase | Bacteriophage (Prokaryotic) | unmethylated DNA (GATC) | 0.023 s⁻¹ | - | - | [8] |
| hemimethylated DNA (GATC) | 0.021 s⁻¹ | - | - | [9] | ||
| N6AMT1 | Eukaryotic (Mammalian) | dsDNA | - | - | - | Data not available |
| MTA1c | Eukaryotic (Ciliate) | dsDNA (ApT) | - | - | - | [6] |
Table 1: Comparative kinetic parameters of m6dA methyltransferases. Data for eukaryotic enzymes is currently limited in the literature.
II. Comparative Analysis of m6dA Demethylases
The removal of the m6dA mark is catalyzed by demethylases, which are also distinct between prokaryotes and eukaryotes in their mechanism and substrate preference.
Key Enzymes and Catalytic Mechanism
To date, no dedicated m6dA demethylases have been extensively characterized in prokaryotes , where the removal of this mark is thought to be a passive process during DNA replication.[2]
In eukaryotes , members of the AlkB homolog (ALKBH) family of dioxygenases have been identified as m6dA demethylases.[10] Specifically, ALKBH1 has been shown to possess m6dA demethylase activity.[11][12] These enzymes utilize a Fe(II) and α-ketoglutarate-dependent mechanism to oxidize the methyl group on the N6 position of adenine, leading to its removal.[13] Structural studies of ALKBH1 reveal a preference for unpaired or "bubbled" DNA structures, suggesting a mechanism for targeting specific genomic regions.[14]
Catalytic Performance
Kinetic studies on ALKBH1 have provided initial insights into its efficiency as an m6dA demethylase.
| Enzyme | Organism/Class | Substrate | kcat/Km | Reference |
| ALKBH1 | Eukaryotic (Human) | m6dA in bulged DNA | 0.043 min⁻¹ µM⁻¹ | [13] |
| m6dA in ssDNA | 0.027 min⁻¹ µM⁻¹ | [13] |
Table 2: Kinetic parameters of the eukaryotic m6dA demethylase ALKBH1.
III. Experimental Protocols
Accurate and reproducible experimental methods are essential for the study of m6dA enzymes. Below are detailed protocols for key assays.
In Vitro m6dA Methyltransferase Assay
This protocol is adapted for the general assessment of m6dA methyltransferase activity using genomic DNA as a substrate.
Materials:
-
Purified recombinant methyltransferase (e.g., N6AMT1 or Dam)
-
Genomic DNA (1 µg)
-
10X Methyltransferase Reaction Buffer
-
S-adenosylmethionine (SAM) (1600 µM)
-
Nuclease-free water
-
Incubator at 37°C
-
Heating block at 65°C
Procedure:
-
Prepare the reaction mixture in a sterile microcentrifuge tube on ice. Add the components in the following order:
-
Nuclease-free Water (to a final volume of 50 µl)
-
10X Methyltransferase Reaction Buffer (5 µl)
-
SAM (1600 µM) (5 µl)
-
Genomic DNA (1 µg)
-
Methyltransferase (4–25 units)
-
-
Mix the reaction gently by pipetting up and down.
-
Incubate the reaction at 37°C for 1 hour.
-
To stop the reaction, heat the mixture at 65°C for 20 minutes.[15]
-
The methylated DNA can then be analyzed by methods such as LC-MS/MS or restriction enzyme digestion (e.g., with DpnI, which cleaves at methylated GATC sites).[16]
In Vitro m6dA Demethylase Assay
This assay is designed to measure the activity of ALKBH family demethylases using a methylation-sensitive restriction enzyme.[11]
Materials:
-
Purified recombinant demethylase (e.g., ALKBH1)
-
Oligonucleotide containing a single m6dA within a DpnII restriction site (GATC)
-
Complementary unmodified oligonucleotide
-
Demethylation buffer (e.g., 50 mM HEPES pH 7.0, 283 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µg/mL BSA)
-
DpnII restriction enzyme and corresponding buffer
-
Heating block at 95°C
-
PAGE gel electrophoresis system
Procedure:
-
Set up the demethylation reaction by combining the m6dA-containing oligonucleotide, purified ALKBH1, and demethylation buffer.
-
Incubate the reaction at room temperature for approximately 3 hours.
-
Inactivate the ALKBH1 enzyme by heating the reaction at 95°C for 5 minutes.
-
Anneal the complementary oligonucleotide to the reaction mixture by slowly cooling to room temperature to form a double-stranded DNA substrate.
-
Perform a restriction digest with DpnII. DpnII will only cleave the unmethylated GATC site.
-
Analyze the digestion products by PAGE to quantify the extent of demethylation.[11]
Quantification of m6dA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of m6dA levels in genomic DNA.
Materials:
-
Purified genomic DNA (1-2 µg)
-
Nucleoside Digestion Mix (containing nucleases and phosphatases)
-
Reaction buffer for digestion
-
LC-MS/MS system with a C18 column
-
m6dA and deoxyadenosine (dA) standards
Procedure:
-
Genomic DNA Digestion:
-
In a sterile microcentrifuge tube, combine 1-2 µg of purified gDNA with the appropriate reaction buffer and Nucleoside Digestion Mix.
-
Incubate at 37°C for at least 2 hours to ensure complete digestion of the DNA into individual deoxynucleosides.[11]
-
-
LC-MS/MS Analysis:
-
Inject the digested sample into the LC-MS/MS system.
-
Separate the deoxynucleosides using a C18 column with an appropriate gradient.
-
Detect and quantify m6dA and dA using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[11]
-
-
Data Analysis:
IV. Signaling Pathways and Functional Roles
The dynamic regulation of m6dA by methyltransferases and demethylases plays a crucial role in modulating gene expression, thereby influencing a variety of cellular signaling pathways. While the direct impact of m6dA on specific pathways is an area of ongoing research, its established role in transcriptional regulation suggests a broad influence on cellular function.
For instance, the PI3K/AKT and MAPK signaling pathways are known to be regulated by epigenetic modifications.[18][19] While much of the current literature focuses on the role of N6-methyladenosine (m6A) in RNA, it is plausible that m6dA in DNA can similarly impact these pathways by controlling the expression of key signaling components.
The diagram above illustrates a potential mechanism by which m6dA writers (N6AMT1) and erasers (ALKBH1) can dynamically regulate the methylation status of DNA. This, in turn, can alter the expression of genes encoding key components of signaling pathways like PI3K/AKT and MAPK, ultimately impacting cellular processes such as proliferation and survival.
V. Experimental Workflow for Studying m6dA Dynamics
A typical workflow to investigate the role of m6dA methyltransferases and demethylases in a biological system is outlined below.
This guide provides a foundational comparison of N6-dimethyldeoxyadenosine methyltransferases and demethylases. As research in this field continues to evolve, further quantitative data and a deeper understanding of the regulatory networks governed by these enzymes will undoubtedly emerge, paving the way for innovative therapeutic interventions.
References
- 1. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Global Changes of N6-methyldeoxyadenosine in Response to Low Temperature in Arabidopsis thaliana and Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for MTA1c-mediated DNA N6-adenine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and structural characterization of a DNA N6-adenine methyltransferase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-steady state kinetics of bacteriophage T4 Dam DNA-[N6-adenine] methyltransferase: interaction with native (GATC) or modified sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the interactions and epigenetic functions of human nucleic acid repair protein ALKBH6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA N6-methyldeoxyadenosine in mammals and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical characterization of AP lyase and m6A demethylase activities of human AlkB homolog 1 (ALKBH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Characterization of AP Lyase and m6A Demethylase Activities of Human AlkB Homologue 1 (ALKBH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scienceopen.com [scienceopen.com]
- 15. neb.com [neb.com]
- 16. The methyltransferase N6AMT1 participates in the cell cycle by regulating cyclin E levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How does the abundance of N6-Dimethyldeoxyadenosine compare across different cell lines?
An objective analysis of N6-Dimethyldeoxyadenosine (d6A) levels across different cell lines, supported by current experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
This compound (d6A) is a DNA modification present in mammalian cells, where it plays a role in various biological processes.[1] The quantification of d6A across different cell lines is crucial for understanding its function in both normal physiology and disease states, such as cancer. This guide provides a comparative overview of d6A abundance, details the methodologies for its detection, and illustrates its known signaling pathways.
Quantitative Comparison of d6A Abundance
The abundance of d6A can vary significantly between cell lines and is notably influenced by cellular conditions such as oxygen availability. While comprehensive data across a wide array of cell lines under standard conditions is still emerging, studies have quantified d6A levels in specific contexts, particularly under hypoxia.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of d6A.[2] The data is typically presented as parts per million (ppm), indicating the number of d6A molecules per million deoxynucleosides.
Below is a summary of reported d6A levels in several cancer cell lines.
| Cell Line | Cancer Type | Condition | Nuclear d6A Abundance (ppm) | Reference |
| FADU | Head and Neck Cancer | Normoxia | Undetectable | [1] |
| FADU | Head and Neck Cancer | Hypoxia | ~5 - 16 | [1] |
| BFTC909 | Bladder Cancer | Normoxia | Undetectable | |
| BFTC909 | Bladder Cancer | Hypoxia | ~5 - 16 |
Note: The increase in d6A levels under hypoxia is attributed to the induction of the DNA methyltransferase METTL4.[1]
METTL4-d6A Signaling Pathway in Macrophages
Recent studies have elucidated a signaling pathway in macrophages involving METTL4-mediated d6A modification of mitochondrial DNA (mtDNA), which has implications for inflammation and atherosclerosis.[2][3]
Under pro-inflammatory conditions, METTL4 expression is upregulated. METTL4 then methylates adenine bases in mtDNA, leading to increased d6A levels. This modification suppresses the transcription of the mitochondrial gene MT-ATP6, which codes for a subunit of ATP synthase. The resulting impairment of mitochondrial respiration leads to the release of mtDNA into the cytoplasm, which in turn activates the inflammasome, a key component of the innate immune system.[2][3]
Experimental Protocols
The quantification of d6A is a precise process that involves several key steps, from DNA extraction to sophisticated analysis.
Experimental Workflow for d6A Quantification
The general workflow for quantifying d6A levels in cell lines involves genomic DNA isolation, enzymatic hydrolysis of the DNA into individual deoxynucleosides, and subsequent analysis by UPLC-MS/MS.
Detailed Methodology: LC-MS/MS Quantification of d6A
-
Genomic DNA Isolation:
-
Harvest cells from culture.
-
Isolate genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions. Ensure the use of reagents and protocols that minimize DNA damage.
-
-
DNA Quantification and Purity Check:
-
Assess the concentration and purity of the extracted genomic DNA using a UV-Vis spectrophotometer.
-
An A260/A280 ratio between 1.8 and 2.0 is considered indicative of pure DNA.
-
-
Enzymatic Digestion of Genomic DNA:
-
In a sterile microcentrifuge tube, combine 1-2 µg of purified genomic DNA with a nuclease digestion mix (e.g., containing DNase I, snake venom phosphodiesterase, and alkaline phosphatase) and a reaction buffer.
-
Incubate the mixture at 37°C for a sufficient period (e.g., 2-12 hours) to ensure complete digestion of the DNA into its constituent deoxynucleosides.
-
After incubation, the sample is prepared for LC-MS/MS analysis, which may involve a protein removal step (e.g., by filtration).
-
-
UPLC-MS/MS Analysis:
-
Inject the deoxynucleoside mixture into an ultra-high performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the deoxynucleosides using a suitable C18 column and a gradient elution program with solvents such as water with formic acid and acetonitrile.
-
The mass spectrometer is operated in the positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify d6A and unmodified deoxyadenosine (dA). The MRM transitions are specific precursor-to-product ion pairs for each nucleoside.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using standards of known concentrations for both d6A and dA.
-
Calculate the amount of d6A and dA in the samples by comparing their peak areas to the calibration curve.
-
The final abundance of d6A is typically expressed as a ratio of d6A to dA (d6A/dA) or in parts per million (ppm).
-
References
- 1. METTL4-mediated nuclear N6-deoxyadenosine methylation promotes metastasis through activating multiple metastasis-inducing targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METTL4-Mediated Mitochondrial DNA N6-Methyldeoxyadenosine Promoting Macrophage Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METTL4-Mediated Mitochondrial DNA N6-Methyldeoxyadenosine Promoting Macrophage Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Epitranscriptome: A Comparative Guide to N6-Dimethyldeoxyadenosine (m6A) Detection Kits
For researchers, scientists, and drug development professionals, the accurate detection of N6-Dimethyldeoxyadenosine (m6A), the most abundant internal modification in eukaryotic mRNA, is critical for unraveling its role in gene expression, cellular signaling, and disease. The market offers a growing number of detection kits, each with distinct methodologies, performance characteristics, and resource requirements. This guide provides an objective comparison of established and new m6A detection kits, supported by available performance data and detailed experimental protocols to aid in selecting the most suitable tool for your research needs.
Executive Summary
The landscape of m6A detection is evolving from traditional, antibody-based enrichment methods like Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) to newer, higher-resolution techniques such as m6A-eCLIP and CUT&RUN m6A MeRIP. While established MeRIP-Seq kits are widely used and referenced, they often require higher RNA input and have a lower resolution (~100-200 nucleotides). In contrast, newer methodologies promise single-nucleotide resolution, reduced sample input, and more streamlined workflows, albeit sometimes at a higher cost or with a need for more specialized bioinformatics expertise. The choice of kit ultimately depends on the specific research question, available sample amount, desired resolution, and budget.
Performance Comparison of m6A Detection Kits
Direct head-to-head comparative studies with standardized metrics across all commercially available kits are limited. However, based on manufacturer's specifications and published research, we can compile a comparative overview of key performance indicators.
| Parameter | Established Kits (e.g., Millipore Magna MeRIP™) | Newer Kits (e.g., EpigenTek EpiQuik™ CUT&RUN, Eclipse BioInnovations m6A-eCLIP) | Commentary |
| Technology | Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) | Cleavage Under Targets and Release Using Nuclease (CUT&RUN) MeRIP; enhanced Cross-Linking and Immunoprecipitation (eCLIP) | Newer technologies aim to reduce background and improve resolution. |
| Resolution | ~100-200 nucleotides | Single nucleotide (m6A-eCLIP) or high resolution (CUT&RUN) | Critical for precise mapping of m6A sites. |
| Sensitivity | Moderate to High | High | Newer methods often claim higher sensitivity with lower input. |
| Specificity | Dependent on antibody quality | High, often with improved signal-to-noise | Antibody choice is a critical factor for all methods. |
| Input RNA Requirement | Typically 10-20 µg of total RNA | As low as 500 ng of total RNA | A significant advantage of newer kits for precious or limited samples. |
| Protocol Time | 1-2 days | ~3 hours to 1 day | Newer kits often feature more streamlined and faster workflows. |
| Hands-on Time | Several hours | Can be less than 30 minutes for some newer kits | A key consideration for high-throughput applications. |
| Bioinformatics | Established pipelines available | May require more specialized or custom analysis pipelines | The complexity of data analysis should not be underestimated. |
Key Experimental Methodologies
Established Method: MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)
MeRIP-Seq is a widely adopted method that relies on the immunoprecipitation of m6A-containing RNA fragments using an m6A-specific antibody.
Experimental Protocol:
-
RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues and chemically or enzymatically fragmented into smaller pieces (typically ~100-200 nucleotides).
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an anti-m6A antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.
-
Washing: The beads are washed to remove non-specifically bound RNA.
-
Elution: The m6A-enriched RNA is eluted from the antibody-bead complexes.
-
Library Preparation and Sequencing: The enriched RNA is used to construct a cDNA library, which is then sequenced using next-generation sequencing (NGS).
-
Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome, and peaks are called to identify m6A-enriched regions.
Newer Method: CUT&RUN m6A MeRIP
This method, offered by companies like EpigenTek, combines the principles of CUT&RUN with m6A immunoprecipitation for improved efficiency and lower background.
Experimental Protocol:
-
RNA Binding to Beads: Total RNA is captured on magnetic beads.
-
Antibody Incubation: An anti-m6A antibody is added and binds to the m6A sites on the RNA.
-
Enzymatic Cleavage: An enzyme mix is added that cleaves the RNA on both sides of the antibody-bound region, releasing the m6A-containing fragment. Unbound RNA is washed away.
-
Fragment Release and Purification: The enriched RNA fragments are released and purified.
-
Library Preparation and Sequencing: The purified RNA fragments are used for NGS library preparation and sequencing.
Newer Method: m6A-eCLIP (enhanced Cross-Linking and Immunoprecipitation)
Developed by Eclipse BioInnovations, m6A-eCLIP provides single-nucleotide resolution mapping of m6A sites.
Experimental Protocol:
-
UV Cross-Linking: Cells or tissues are exposed to UV light to cross-link RNA-binding proteins (including the m6A "reader" proteins) to RNA.
-
Immunoprecipitation: An m6A-specific antibody is used to immunoprecipitate the cross-linked m6A-RNA-protein complexes.
-
Enzymatic Treatment and Ligation: The RNA is partially digested, and adapters are ligated to the RNA ends.
-
Protein Digestion and Reverse Transcription: The proteins are digested, and the RNA is reverse-transcribed into cDNA. The cross-linking site often causes a specific mutation or truncation during reverse transcription.
-
Library Preparation and Sequencing: The cDNA is amplified to create a sequencing library.
-
Data Analysis: Sequencing reads are analyzed to identify the specific nucleotide positions where cross-linking occurred, pinpointing the m6A site.
Visualizing the Processes
To better understand the workflows and the underlying biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: The m6A signaling pathway involves writer, reader, and eraser proteins that regulate mRNA fate.
Caption: Comparison of experimental workflows for established and newer m6A detection methods.
Conclusion and Recommendations
The selection of an this compound detection kit is a critical decision that will impact the quality and resolution of your epitranscriptomic data.
-
For broad, transcriptome-wide screening and well-established protocols, traditional MeRIP-Seq kits remain a viable option, especially when sample material is not a limiting factor.
-
For studies requiring high resolution to pinpoint specific m6A sites and for working with limited sample amounts, the newer m6A-eCLIP and CUT&RUN m6A MeRIP kits offer significant advantages.
-
Antibody quality is paramount. Regardless of the kit chosen, the specificity and efficiency of the anti-m6A antibody are crucial for reliable results. It is advisable to review literature and manufacturer data on antibody validation.
As the field of epitranscriptomics continues to advance, we can expect further improvements in m6A detection technologies, offering even greater sensitivity, resolution, and ease of use. Researchers are encouraged to carefully evaluate the technical specifications and supporting data for each kit to make an informed decision that best suits their experimental goals.
Safety Operating Guide
Navigating the Safe Disposal of N6-Dimethyldeoxyadenosine in a Laboratory Setting
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of N6-Dimethyldeoxyadenosine, ensuring compliance with safety standards and fostering a secure research environment.
A Non-Hazardous Compound Demanding Careful Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. This classification simplifies disposal procedures, as it does not necessitate specialized hazardous waste management protocols. However, adherence to good laboratory practices remains paramount to ensure personnel safety and minimize environmental impact.
Quantitative Data Summary
Due to its classification as a non-hazardous substance, there is no quantitative data available regarding toxicity or specific
Personal protective equipment for handling N6-Dimethyldeoxyadenosine
For Immediate Use by Laboratory Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of N6-Dimethyldeoxyadenosine. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is a chemical compound for research use.[1] While specific toxicity data is limited, it should be handled with care, assuming potential hazards similar to other nucleoside analogs.[2] All laboratory personnel must handle this compound in accordance with good industrial hygiene and safety practices.[1][3]
Key Precautions:
-
Do not eat, drink, or smoke when using this product.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to ensure the appropriate PPE is used for the specific tasks being performed.[5] The following are the minimum recommended PPE requirements for handling this compound.
| Protection Type | Specification | Reason |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133) or chemical safety goggles.[1][3] | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use.[3][4][6] | Prevents direct skin contact.[1] |
| Skin/Body Protection | Laboratory coat or long-sleeved clothing.[3] For procedures with a higher risk of exposure, a disposable gown is recommended.[7] | Prevents contamination of personal clothing.[6] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. If dust is generated or ventilation is poor, use a particle filter respirator.[1][4] | Protects against inhalation of dust. |
Operational Handling Plan
Adherence to a strict operational workflow is critical to minimize exposure and maintain a safe laboratory environment.
The following diagram outlines the standard procedure for safely handling this compound from preparation to cleanup.
Caption: Workflow for handling this compound.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
For long-term stability, store in a freezer as recommended.[1][3]
Emergency and Accidental Release Plan
Immediate and appropriate action is required in the event of an accidental release or exposure.
| Exposure Route | Action |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[1][3] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1] |
The following decision tree provides guidance for responding to a spill.
Caption: Decision-making flow for spill response.
For any spill, ensure adequate ventilation.[4] Personal protective equipment should be used during cleanup.[1] Avoid generating dust. Sweep up the spilled material and place it into a suitable container for disposal.[1]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal Workflow:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a dedicated, closed, and properly labeled container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.
-
Disposal: The final disposal should be carried out by a licensed chemical waste disposal service. Do not release into the environment or dispose of it in the regular trash or sewer system.[4]
Physical and Chemical Properties
The following table summarizes key physical and chemical properties for this compound.
| Property | Value |
| Molecular Formula | C12 H17 N5 O3[8] |
| Molecular Weight | 279.30 g/mol [9] |
| Appearance | White to Off-white Solid[1][3] |
| Solubility | No data available[1] |
| Melting Point | No data available[1] |
| Boiling Point | No data available[1] |
References
- 1. fishersci.com [fishersci.com]
- 2. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. targetmol.com [targetmol.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
